molecular formula C10H16O B3342473 Phellandral CAS No. 21391-98-0

Phellandral

Cat. No.: B3342473
CAS No.: 21391-98-0
M. Wt: 152.23 g/mol
InChI Key: AEVLWICMAHGAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phellandral belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLWICMAHGAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871323
Record name 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21391-98-0
Record name Phellandral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21391-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phellandral
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021391980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropylcyclohexenecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHELLANDRAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55U5SW7ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phellandral: A Technical Guide to its Natural Sources and Occurrence in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral, a monoterpenoid aldehyde, is a naturally occurring compound found in a variety of plant species. It is a significant contributor to the aromatic profile of many essential oils and is gaining interest for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its quantitative occurrence in various essential oils, and the standard experimental protocols for its extraction and analysis.

Natural Sources and Occurrence in Essential Oils

This compound is predominantly found in the essential oils of numerous plants, with notable concentrations in species of Eucalyptus. It is also present in the essential oils of other plants such as cumin (Cuminum cyminum) and various Zanthoxylum species. The concentration of this compound can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part used for extraction.

Quantitative Data on this compound Occurrence

The following table summarizes the reported concentrations of this compound in the essential oils of several plant species. This data has been compiled from various scientific studies employing gas chromatography-mass spectrometry (GC-MS) for analysis.

Plant SpeciesPlant PartThis compound Concentration (%)Reference(s)
Eucalyptus cneorifoliaLeavesNot specified, but a known source[1]
Eucalyptus polybracteaLeavesNot specified, but a known source[1]
Eucalyptus globulusLeavesNot specified, but a known source[1]
Eucalyptus camaldulensisLeavesup to 3.8%[2]
Eucalyptus spp.Leaves0.0 - 6.6%[3]
Cuminum cyminum (Cumin)Seeds0.1% - 0.69%[4][5]
Zanthoxylum piperitumNot specified>5%[2]
Zanthoxylum rhetsaNot specifiedNot specified, but a known source[1]
Zanthoxylum schinifoliumNot specifiedNot specified, but a known source[1][6]
Anethum sowaNot specifiedNot specified, but a known source[2]
Angelica archangelicaSeed1.40%[2]
Croton eluteriaBark0.05%[2]

Experimental Protocols

The extraction and analysis of this compound from plant materials typically involve steam distillation followed by gas chromatography-mass spectrometry.

Steam Distillation for Essential Oil Extraction

Steam distillation is the most common method for extracting essential oils from aromatic plants.[7][8] The process takes advantage of the volatility and hydrophobicity of compounds like this compound.[9]

Methodology:

  • Plant Material Preparation: The plant material (e.g., leaves, seeds) is harvested and, if necessary, dried to a constant weight.[10] The material may be ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus or a similar steam distillation unit is used.[10][11] The setup consists of a boiling flask for generating steam, a biomass flask containing the plant material, a condenser, and a collection vessel (essencier or Florentine flask).[9]

  • Distillation Process: Steam is passed through the plant material, causing the microscopic pockets containing essential oils to rupture and release the volatile aromatic molecules.[11] The steam, now carrying the essential oil components, rises and is directed into the condenser.

  • Condensation and Collection: The condenser, cooled with circulating cold water, cools the vapor, causing it to condense back into a liquid state.[11]

  • Separation: The condensed liquid, a mixture of hydrosol (floral water) and essential oil, is collected in the essencier. Due to the difference in density and immiscibility, the essential oil separates from the aqueous phase, typically forming a layer on top, which can then be collected.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[12][13]

Methodology:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration for analysis.

  • GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The GC is equipped with a capillary column (e.g., TG-5MS) that separates the individual components of the essential oil based on their boiling points and affinity for the stationary phase.[13] The oven temperature is programmed to increase gradually to facilitate the separation of compounds with different volatilities.

  • MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with a reference library (e.g., NIST).[14] The relative percentage of this compound in the essential oil is calculated based on the area of its corresponding peak in the chromatogram relative to the total peak area.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound, a monoterpenoid, begins with the universal precursor for all terpenoids, geranyl pyrophosphate (GPP), which is formed through the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Phellandral_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Phellandrene_Synthase Phellandrene Synthase GPP->Phellandrene_Synthase alpha_Phellandrene α-Phellandrene Phellandrene_Synthase->alpha_Phellandrene Oxidation Oxidation Steps (e.g., by Cytochrome P450s) alpha_Phellandrene->Oxidation This compound This compound Oxidation->this compound

Caption: Biosynthesis of this compound from Geranyl Pyrophosphate.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates the typical workflow for the isolation and quantification of this compound from a plant source.

Phellandral_Workflow cluster_extraction Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Leaves, Seeds) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Essential Oil Steam_Distillation->Essential_Oil Dilution Dilution in Solvent Essential_Oil->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Phellandral_Concentration Phellandral_Concentration Data_Analysis->Phellandral_Concentration Output

Caption: Workflow for this compound Extraction and Analysis.

References

A Technical Guide to the Biosynthesis of Phellandral in Eucalyptus Species

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phellandral, a monoterpenoid aldehyde, is a notable constituent of the essential oils of several Eucalyptus species, contributing to their characteristic aroma and exhibiting various biological activities. A comprehensive understanding of its biosynthetic pathway is paramount for advancements in metabolic engineering and the development of novel therapeutic agents. This technical guide delineates the putative biosynthetic pathway of this compound in Eucalyptus, commencing with the foundational Methylerythritol 4-Phosphate (MEP) pathway for the synthesis of isoprenoid precursors. We detail the enzymatic steps leading to the formation of the monoterpene backbone, the cyclization to β-phellandrene, and a proposed oxidative step to yield this compound. This guide consolidates available quantitative data on this compound concentrations in various Eucalyptus species, provides detailed experimental protocols for the elucidation of this pathway, and presents visual diagrams of the biochemical cascade and analytical workflows to facilitate further research.

Introduction

The genus Eucalyptus is a rich source of a diverse array of secondary metabolites, with terpenoids being among the most prominent. These compounds play crucial roles in the plant's defense mechanisms and ecological interactions. This compound, a p-menthane-type monoterpenoid, is of significant interest due to its aromatic properties and potential pharmacological applications. The biosynthesis of monoterpenoids in plants primarily occurs in the plastids via the Methylerythritol 4-Phosphate (MEP) pathway. This guide provides an in-depth overview of the proposed biosynthetic route to this compound in Eucalyptus.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that can be divided into three main stages:

  • Synthesis of Isoprenoid Precursors via the MEP Pathway : The generation of the universal five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

  • Formation of the Monoterpene Backbone : The condensation of IPP and DMAPP to form the ten-carbon (C10) geranyl diphosphate (GPP).

  • Cyclization and Oxidation : The cyclization of GPP to β-phellandrene, followed by a proposed oxidation to yield this compound.

Stage 1: The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway, located in the plastids of plant cells, is the primary route for the synthesis of IPP and DMAPP in the context of monoterpene biosynthesis.[1] This pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749), intermediates of glycolysis, to produce the C5 building blocks.[2] The key enzymatic steps are outlined below:

  • 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) : Catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). This is a rate-limiting step in the pathway.[3]

  • 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) : Converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[4]

  • 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) : Catalyzes the formation of 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) from MEP and CTP.

  • 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) : Phosphorylates CDP-ME to produce 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP).

  • 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) : Converts CDP-MEP into 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[4][5]

  • 4-Hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS) : Reduces MEcPP to (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).

  • 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) : Catalyzes the final step, reducing HMBPP to a mixture of IPP and DMAPP.

Stage 2: Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP) is the direct precursor to all monoterpenes. It is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme Geranyl Diphosphate Synthase (GPPS) .

Stage 3: Formation of β-Phellandrene and this compound
  • β-Phellandrene Synthase : GPP undergoes cyclization to form the monoterpene β-phellandrene. This reaction is catalyzed by a specific monoterpene synthase, namely β-phellandrene synthase (EC 4.2.3.52).[6] While a multitude of terpene synthase (TPS) genes have been identified in the genomes of Eucalyptus species, the specific enzyme responsible for phellandrene synthesis in these species is yet to be fully characterized.[7][8]

  • Proposed Oxidation to this compound : The final step in the biosynthesis of this compound is the oxidation of β-phellandrene. It is proposed that a cytochrome P450 monooxygenase or a dehydrogenase catalyzes the oxidation of the allylic methyl group of β-phellandrene to an aldehyde functionality, thus forming this compound. While direct evidence for this specific enzymatic step in Eucalyptus is currently lacking, the oxidation of terpenes is a common biochemical transformation in plants.[9]

Quantitative Data

The concentration of this compound and its precursor, phellandrene, can vary significantly among different Eucalyptus species and even within the same species depending on environmental conditions and genetic factors. The following table summarizes the percentage of this compound and α-phellandrene (a common isomer) found in the essential oils of various Eucalyptus species.

Eucalyptus SpeciesThis compound (%)α-Phellandrene (%)Reference
Eucalyptus delegatensis6.6 ± 0.4Not Reported[10]
Eucalyptus divesNot Reported17[11]
Eucalyptus elataNot Reported35[11]
Eucalyptus radiataNot ReportedHigh concentration[12]
Eucalyptus globulusNot Reported1.54 ± 0.06[13]
Eucalyptus camaldulensisNot ReportedHigh concentration[14]

Experimental Protocols

Protocol 1: Extraction of Essential Oils from Eucalyptus Leaves

This protocol describes a standard hydrodistillation method for the extraction of essential oils.

  • Sample Preparation : Collect fresh, healthy leaves from the Eucalyptus plant. Weigh approximately 100 g of the leaves.

  • Hydrodistillation : Place the leaves in a 2 L round-bottom flask and add 1 L of distilled water. Connect the flask to a Clevenger-type apparatus.

  • Extraction : Heat the flask to boiling. The steam and volatile oils will rise, condense, and be collected in the graduated tube of the Clevenger apparatus. Continue the distillation for 3 hours.

  • Oil Collection and Storage : After cooling, carefully collect the separated oil layer. Dehydrate the essential oil using anhydrous sodium sulfate. Store the oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the analysis of the extracted essential oil to identify and quantify this compound.

  • Sample Preparation : Dilute 1 µL of the essential oil in 1 mL of hexane (B92381).

  • GC-MS System : Use a gas chromatograph coupled with a mass spectrometer. A suitable capillary column is a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions :

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250°C.

    • Oven Temperature Program : Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes.

  • MS Conditions :

    • Ion Source Temperature : 230°C.

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 500.

  • Compound Identification : Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification : Determine the relative percentage of this compound by peak area normalization.

Protocol 3: In Vitro Monoterpene Synthase Assay

This protocol can be used to test the activity of a candidate β-phellandrene synthase.

  • Enzyme Source : Heterologously express the candidate terpene synthase gene in E. coli or yeast and purify the recombinant protein. Alternatively, a crude protein extract from Eucalyptus tissues can be used.

  • Reaction Mixture : In a 2 mL glass vial, prepare a 500 µL reaction mixture containing:

    • 25 mM HEPES buffer (pH 7.0)

    • 10 mM MgCl₂

    • 5 mM Dithiothreitol (DTT)

    • 10% (v/v) Glycerol

    • 50 µM Geranyl diphosphate (GPP)

    • 5-10 µg of purified enzyme or 50 µg of crude protein extract.

  • Reaction Incubation : Overlay the aqueous reaction mixture with 500 µL of n-hexane (to trap volatile products). Incubate the reaction at 30°C for 1-2 hours with gentle agitation.

  • Product Extraction : Vigorously vortex the vial for 30 seconds to extract the terpene products into the hexane layer. Centrifuge briefly to separate the phases.

  • Analysis : Analyze 1 µL of the hexane layer by GC-MS as described in Protocol 2 to identify the formation of β-phellandrene.

Visualizations

Phellandral_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Synthesis G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP DXS PYR Pyruvate PYR->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->MEcPP MDS HMBPP (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate MEcPP->HMBPP HDS IPP Isopentenyl Diphosphate HMBPP->IPP HDR DMAPP Dimethylallyl Diphosphate HMBPP->DMAPP HDR GPP Geranyl Diphosphate IPP->GPP GPPS DMAPP->GPP GPPS Phellandrene β-Phellandrene GPP->Phellandrene β-Phellandrene Synthase This compound This compound Phellandrene->this compound Oxidation (Proposed)

Caption: Proposed biosynthesis pathway of this compound in Eucalyptus.

Experimental_Workflow cluster_Extraction Sample Preparation & Extraction cluster_Analysis Analysis Leaves Eucalyptus Leaves Grinding Grinding (optional) Leaves->Grinding Distillation Hydrodistillation Grinding->Distillation Oil Essential Oil Distillation->Oil Dilution Dilution in Hexane Oil->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Processing GCMS->Data Identification Compound Identification Data->Identification Quantification Quantification Data->Quantification

Caption: Experimental workflow for this compound analysis.

References

An In-depth Technical Guide to Phellandral for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phellandral, a naturally occurring monoterpenoid aldehyde, has garnered interest within the scientific community for its potential biological activities, including antimicrobial, antifungal, and insecticidal properties. This technical guide provides a comprehensive overview of this compound, focusing on its molecular structure, physicochemical properties, and known biological functions. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental protocols, and an exploration of its proposed mechanism of action.

Molecular Structure and Chemical Identity

This compound is chemically known as 4-propan-2-ylcyclohexene-1-carbaldehyde.[1][2] It is a monoterpenoid, a class of organic compounds derived from two isoprene (B109036) units. The structural details and key identifiers of this compound are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 21391-98-0[1][2]
Molecular Formula C₁₀H₁₆O[1][2]
IUPAC Name 4-propan-2-ylcyclohexene-1-carbaldehyde[1][2]
Synonyms p-Menth-1-en-7-al, 4-Isopropylcyclohexenecarbaldehyde
InChI InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3[3]
InChIKey AEVLWICMAHGAMS-UHFFFAOYSA-N[3]
SMILES CC(C)C1CCC(=CC1)C=O[3]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 152.23 g/mol [1][2]
Appearance Colorless to pale yellow clear liquid (estimated)[4]
Boiling Point 222.00 to 224.00 °C at 760.00 mm Hg[4]
Flash Point 182.00 °F (83.33 °C)[4]
Vapor Pressure 0.098000 mmHg at 25.00 °C (estimated)[4]
Solubility Soluble in alcohol; Insoluble in water[4]
logP (o/w) 3.168 (estimated)[4]

Biological Activity and Quantitative Data

This compound has been identified as a component of various essential oils, notably from Eucalyptus species, and is associated with a range of biological activities.[1] It is important to note that much of the existing research has been conducted on essential oils containing this compound or on the closely related compound α-phellandrene. Data for isolated this compound is limited.

Antimicrobial and Antifungal Activity

This compound is believed to contribute to the antimicrobial and antifungal properties of essential oils in which it is found.[1] The proposed mechanism for many monoterpenoids involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. While specific quantitative data for this compound is scarce, studies on related compounds provide some insight. For instance, α-phellandrene has been shown to have a minimum inhibitory concentration (MIC) of 1.7 mL/L and a minimum fungicidal concentration (MFC) of 1.8 mL/L against Penicillium cyclopium.[5][6]

Insecticidal Activity

Signaling Pathways and Mechanism of Action

Currently, there is a lack of detailed studies elucidating the specific signaling pathways modulated by this compound in mammalian cells or microorganisms. However, based on the known effects of other terpene aldehydes, a general mechanism of action for its antimicrobial activity can be proposed. The lipophilic nature of this compound likely facilitates its interaction with and insertion into the lipid bilayer of microbial cell membranes. This disruption can lead to a loss of membrane integrity, dissipation of ion gradients, and ultimately, cell death.

G Proposed Antimicrobial Mechanism of this compound This compound This compound CellMembrane Microbial Cell Membrane (Lipid Bilayer) This compound->CellMembrane intercalates into Disruption Membrane Disruption CellMembrane->Disruption leads to Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Permeability->Leakage GradientLoss Loss of Ion Gradients Permeability->GradientLoss CellDeath Cell Death Leakage->CellDeath GradientLoss->CellDeath

Caption: Proposed mechanism of this compound's antimicrobial activity.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound are not widely published. The following are representative protocols for the extraction of essential oils containing this compound and a general synthetic method for aldehydes that could be adapted.

Extraction of this compound-Containing Essential Oil by Steam Distillation

This protocol describes a general method for the laboratory-scale extraction of essential oils from plant material, such as Eucalyptus leaves, which are known to contain this compound.

Materials and Equipment:

  • Fresh or dried plant material (e.g., Eucalyptus leaves)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving vessel)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Finely chop or grind the plant material to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the biomass flask. Fill the boiling flask with distilled water to approximately two-thirds of its volume.

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

  • Collection: Collect the distillate, which will be a mixture of water and essential oil, in the receiving vessel.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate; the essential oil will typically be the less dense, upper layer.

  • Drying: Drain the aqueous layer and collect the essential oil layer. Dry the essential oil by adding a small amount of anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried oil to remove the sodium sulfate. If any solvent was used for extraction from the distillate, remove it using a rotary evaporator to obtain the pure essential oil.

G Workflow for Steam Distillation Extraction Start Start: Plant Material Preparation Preparation (Grinding/Chopping) Start->Preparation Distillation Steam Distillation Preparation->Distillation Condensation Condensation Distillation->Condensation Collection Collection of Distillate Condensation->Collection Separation Separation (Separatory Funnel) Collection->Separation Drying Drying (Anhydrous Na₂SO₄) Separation->Drying FinalProduct End: Pure Essential Oil Drying->FinalProduct

Caption: General workflow for essential oil extraction via steam distillation.

Synthesis of Aldehydes via Oxidation of Primary Alcohols (Representative Protocol)

The synthesis of this compound would involve the oxidation of the corresponding primary alcohol, 4-isopropylcyclohex-1-ene-1-methanol. The following is a general protocol for the oxidation of a primary alcohol to an aldehyde using pyridinium (B92312) chlorochromate (PCC).

Materials and Equipment:

  • Primary alcohol (substrate)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Silica (B1680970) gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) to the solution in one portion. The reaction mixture will typically turn dark.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether and stir for a few minutes.

  • Filtration: Pass the mixture through a short plug of silica gel to remove the chromium byproducts. Wash the silica gel with additional diethyl ether.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude aldehyde. Further purification can be achieved by column chromatography if necessary.

Conclusion

This compound is a monoterpenoid with established chemical properties and promising, though not yet fully characterized, biological activities. This guide has provided a summary of the current knowledge regarding its molecular structure, physicochemical properties, and potential applications. The provided protocols offer a starting point for researchers interested in the extraction or synthesis of this compound. Further research is warranted to fully elucidate the specific mechanisms of action and signaling pathways affected by this compound, which will be crucial for its potential development as a therapeutic agent or lead compound.

References

Spectroscopic Profile of Phellandral: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the monoterpenoid aldehyde, Phellandral.

Introduction

This compound, scientifically known as 4-isopropylcyclohex-1-ene-1-carbaldehyde, is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, notably in several Eucalyptus species. Its chemical formula is C₁₀H₁₆O, and it has a molecular weight of 152.23 g/mol . This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS data, along with the experimental protocols for their acquisition. This information is crucial for researchers and scientists involved in natural product chemistry, drug development, and quality control of essential oils.

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on modern spectroscopic techniques. The following sections present the key spectroscopic data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below. While a complete, experimentally verified dataset from a single source is not publicly available, the following tables are compiled from typical chemical shift ranges and data for structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

ProtonChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-1 (CHO)9.4 - 9.8s-
H-26.7 - 7.0m-
H-3, H-52.0 - 2.5m-
H-41.8 - 2.2m-
H-61.4 - 1.8m-
H-7 (CH(CH₃)₂)2.2 - 2.6sept~6.8
H-8, H-9 (CH(CH₃)₂)0.9 - 1.1d~6.8

Note: Predicted data is based on structure-activity relationships and data from analogous compounds. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

CarbonChemical Shift (δ) [ppm]
C-1 (CHO)190 - 195
C-2150 - 155
C-3140 - 145
C-430 - 35
C-525 - 30
C-620 - 25
C-7 (CH(CH₃)₂)30 - 35
C-8, C-9 (CH(CH₃)₂)20 - 25

Note: Predicted data is based on established chemical shift increments and spectral data of similar terpenoids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its aldehyde and alkene functionalities.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~2870MediumC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1685StrongC=O stretch (α,β-unsaturated aldehyde)
~1645MediumC=C stretch (alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Fragment
152[M]⁺Molecular Ion
137[M - CH₃]⁺
123[M - C₂H₅]⁺
109[M - C₃H₇]⁺ or [M - (CH₃)₂CH]⁺
95[M - C₄H₇O]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺
41[C₃H₅]⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound, typically isolated from essential oils.

Sample Preparation

This compound is usually obtained from the essential oil of plants like Eucalyptus species through fractional distillation or preparative gas chromatography. For spectroscopic analysis, the purified compound is dissolved in an appropriate deuterated solvent for NMR (e.g., CDCl₃) or analyzed neat as a thin film (for IR) or introduced into the mass spectrometer after chromatographic separation.

NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • ¹H NMR: Standard pulse programs are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Method: The spectrum is typically recorded using a thin film of the neat sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., DB-5 or HP-5ms).

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Oven Program: A temperature gradient is programmed to separate the components of the essential oil, for example, starting at 60°C and ramping up to 240°C.

  • Mass Spectrometer: An electron ionization (EI) source is typically used with an ionization energy of 70 eV. The mass analyzer scans a mass range of, for example, 40-400 amu.

  • Identification: this compound is identified by its retention time and by comparing its mass spectrum with reference spectra in databases such as the NIST library.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation EssentialOil Essential Oil Purification Purification (e.g., Distillation, Prep-GC) EssentialOil->Purification This compound Isolated this compound Purification->this compound NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR GCMS GC-MS Analysis This compound->GCMS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Potential Therapeutic Applications of Phellandral: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phellandral, a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, notably Eucalyptus species, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. While research specifically on this compound is emerging, data from related monoterpenoids and essential oils rich in this compound provide a strong basis for its therapeutic potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes putative signaling pathways to guide future research and drug development efforts.

Chemical and Physical Properties

This compound is a cyclic monoterpenoid with the chemical formula C₁₀H₁₆O.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O[1]
Molar Mass152.23 g/mol [1]
IUPAC Name4-(1-methylethyl)-1-cyclohexene-1-carboxaldehyde---
Boiling Point222-224 °C at 760 mmHg[2]
Flash Point83.33 °C (182.00 °F)[2]
SolubilitySoluble in alcohol; 103.2 mg/L in water (estimated)[2]

Potential Therapeutic Applications

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent, exhibiting activity against various bacteria and fungi.[1] While specific minimum inhibitory concentration (MIC) values for pure this compound are not widely published, studies on essential oils containing this compound suggest its contribution to their antimicrobial effects. For instance, cumin oil, which contains this compound, has been shown to be effective against Pseudomonas syringae.[3]

Table 2: Antimicrobial Activity of Essential Oils Containing this compound and Related Monoterpenoids

OrganismAgentActivityConcentration/ValueReference
Pseudomonas syringae pv. actinidiaeCumin Oil (contains this compound)Growth InhibitionSignificant at 5-10%[3]
Gram-positive bacteriaFlavonoids (for comparison)MIC31.25 - 125 µg/mL[1]
Gram-negative bacteriaFlavonoids (for comparison)MICModerate to high[1]
E. coliThymol, CarvacrolMIC150-400 mg/L
S. aureusThymol, CarvacrolMIC150-400 mg/L

Note: Data for related compounds and essential oils are provided to indicate the potential efficacy of monoterpenoids like this compound.

Anti-inflammatory Effects

This compound is suggested to possess anti-inflammatory properties, likely through the modulation of key inflammatory pathways.[1] Research on the related compound, α-phellandrene, indicates that it may exert anti-inflammatory effects by inhibiting NF-κB activity and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Table 3: Anti-inflammatory Activity of Related Compounds

AssayCell LineCompoundIC₅₀ ValueReference
NO InhibitionRAW 264.7 macrophagesDiarylpentanoid derivatives4.9 - 14.7 µM[5]
COX-2 InhibitionHuman recombinantIsoxazole derivatives0.55 - 0.93 µM[6]
Protein DenaturationBovine Serum AlbuminChrysinLower than Diclofenac[7]

Note: These values for structurally related or functionally similar compounds suggest potential avenues for investigating this compound's anti-inflammatory efficacy.

Potential Anticancer Activity

The anticancer potential of this compound is an area of growing interest, though direct evidence is currently limited. Studies on other monoterpenoids and related compounds have shown cytotoxic effects against various cancer cell lines.[8][9] For example, α-phellandrene has been shown to enhance apoptosis in colon cancer cells.[10] The potential mechanism may involve the induction of apoptosis through mitochondria-dependent pathways.

Table 4: Cytotoxicity of Related Compounds against Cancer Cell Lines

Cell LineCompound ClassCompound ExampleGI₅₀/IC₅₀ ValueReference
Melanoma (MDA-MB-435)Fused PyrrolophenanthrolineCompound 11c296 nM (GI₅₀)[8]
Colon Cancer (HCT116)2-phenylacrylonitrile (B1297842) derivativeCompound 1g2a5.9 nM (IC₅₀)[9]
Breast Cancer (HTB-26)Oleoyl-hybridCompound 1 & 210 - 50 µM (IC₅₀)[11]
Colon Cancer (HT-29)α-Phellandrene (in combination with 5-FU)α-Phellandrene50-250 µM enhances 5-FU effect[10]

Note: This data highlights the potential for monoterpenoid structures to exhibit anticancer activity and provides a rationale for investigating this compound in this context.

Putative Mechanisms of Action & Signaling Pathways

Based on studies of related monoterpenoids, this compound's therapeutic effects are likely mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of compounds like this compound are often attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression induces This compound This compound This compound->IKK inhibits This compound->NFkB_active inhibits

Putative inhibition of the NF-κB signaling pathway by this compound.
Pro-Apoptotic Signaling in Cancer Cells

The potential anticancer activity of this compound may be mediated by the induction of apoptosis, possibly through the MAPK signaling pathway, which can regulate cell survival and death.

MAPK_Apoptosis cluster_mapk MAPK Cascade cluster_apoptosis Apoptotic Pathway This compound This compound MAP3K MAPKKK (e.g., ASK1) This compound->MAP3K activates MAP2K MAPKK (e.g., MKK4/7) MAP3K->MAP2K MAPK MAPK (e.g., JNK/p38) MAP2K->MAPK Bax Bax activation MAPK->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized pro-apoptotic signaling cascade induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterium.

MIC_Workflow Start Start Prepare_this compound Prepare serial dilutions of this compound in broth (e.g., Mueller-Hinton) Start->Prepare_this compound Inoculate_Plate Inoculate 96-well plate with bacterial suspension (e.g., 5 x 10^5 CFU/mL) and this compound dilutions Prepare_this compound->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually inspect for turbidity or measure OD600 to determine bacterial growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for OD reading)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

This fluorometric assay measures the ability of this compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • This compound stock solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare dilutions of this compound in COX Assay Buffer.

  • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the fluorometric probe.

  • Add the this compound dilutions to the respective wells. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

  • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm.

  • Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Determine the IC₅₀ value from the dose-response curve.

Anticancer Assay: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay quantifies the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

This compound presents a promising natural compound with potential therapeutic applications in antimicrobial, anti-inflammatory, and anticancer therapies. The current body of research, largely inferred from studies on related monoterpenoids and essential oils, provides a strong rationale for further investigation. Future research should focus on:

  • Isolation and Purification: Obtaining highly pure this compound for rigorous in vitro and in vivo testing.

  • Quantitative Bioassays: Determining specific MIC values against a broad panel of microbes, and IC₅₀ values in various cancer cell lines and inflammatory models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of infection, inflammation, and cancer.

The detailed protocols and putative mechanisms outlined in this guide serve as a foundation for researchers to systematically explore and validate the therapeutic potential of this compound, with the ultimate goal of developing novel, nature-derived therapeutics.

References

Phellandral Derivatives: A Technical Guide to Synthesis, Bioactivity Screening, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellandral, a monoterpenoid aldehyde found in the essential oils of various plants, represents a promising scaffold for the development of novel therapeutic agents. While research specifically investigating this compound derivatives is nascent, the well-documented bioactivities of related terpenoids, including its precursor α-phellandrene, suggest significant potential for anti-inflammatory, anticancer, and antimicrobial applications. This technical guide provides an in-depth overview of the current landscape, outlining synthetic strategies for derivatization, comprehensive protocols for key bioactivity assays, and a forward-looking perspective on the therapeutic promise of this compound class. The information presented herein is intended to serve as a foundational resource for researchers embarking on the exploration of this compound derivatives as a source of new medicines.

Introduction to this compound

This compound, or 4-isopropyl-1-cyclohexene-1-carboxaldehyde, is a naturally occurring monoterpenoid aldehyde. It is a constituent of the essential oils of several plant species, including those of the Eucalyptus and Phellandrium genera. As a reactive aldehyde with a chiral center, this compound offers a versatile chemical scaffold for the synthesis of a diverse array of derivatives. The biological activities of many terpenoids are well-established, and the structural similarity of this compound to other bioactive molecules makes it an attractive starting point for medicinal chemistry campaigns.

Potential Bioactivities of this compound and its Derivatives

While specific studies on the bioactivities of a broad range of this compound derivatives are limited, the known biological effects of the parent compound, α-phellandrene, and other related terpenoids provide a strong rationale for their investigation.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Terpenoids are known to modulate inflammatory pathways. For instance, α-phellandrene has been reported to exhibit anti-inflammatory effects, suggesting that derivatives of this compound could possess similar or enhanced activities. A key mechanism of action for anti-inflammatory compounds is the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.

Anticancer Activity

The search for novel anticancer agents is a major focus of drug discovery. Many natural products, including terpenoids, have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound derivatives to act as anticancer agents is an exciting area of research. The evaluation of these compounds would involve screening against a panel of cancer cell lines to determine their potency and selectivity.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Essential oils rich in terpenes have traditionally been used for their antiseptic properties. α-Phellandrene has shown activity against a range of bacteria and fungi.[1] It is plausible that synthetic modification of the this compound structure could lead to derivatives with potent and selective antimicrobial activity.

Synthesis of this compound Derivatives

The chemical structure of this compound provides several avenues for synthetic modification. The aldehyde functional group is particularly amenable to a variety of chemical transformations, allowing for the creation of a library of derivatives.

General Synthetic Strategies
  • Reductive Amination: The aldehyde can be converted to a primary amine, which can then be further functionalized to generate a wide range of amides, sulfonamides, and other nitrogen-containing derivatives.

  • Wittig Reaction: The aldehyde can be reacted with phosphorus ylides to form alkenes with various substituents.

  • Grignard and Organolithium Reactions: The addition of organometallic reagents to the aldehyde can generate a range of secondary alcohols, which can be further modified.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be converted to esters and amides.

Hypothetical Synthetic Scheme

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization This compound This compound Reaction Reaction Mixture This compound->Reaction Reagent Reactant/Reagent Reagent->Reaction Solvent Solvent Solvent->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude Crude Product Drying->Crude Purification Column Chromatography / Recrystallization Crude->Purification Pure Pure Derivative Purification->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols for Bioactivity Screening

The following sections provide detailed, generalized protocols for assessing the anti-inflammatory, anticancer, and antimicrobial activities of newly synthesized this compound derivatives.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the determination of the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Test compounds (this compound derivatives)

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the LPS-stimulated group without the test compound, and A_sample is the absorbance of the group treated with the test compound.

G cluster_prep Cell Preparation cluster_treat Treatment and Stimulation cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Treat Treat with this compound Derivatives Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Add Griess Reagent Collect->Griess Read Read Absorbance at 540 nm Griess->Read Calculate Calculate % NO Inhibition Read->Calculate

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (this compound derivatives)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cancer cells in 96-well plate Treat Treat with this compound Derivatives Seed->Treat MTT Add MTT solution Treat->MTT DMSO Add DMSO to dissolve formazan MTT->DMSO Read Read Absorbance at 570 nm DMSO->Read Calculate Calculate % Cell Viability and IC50 Read->Calculate

Caption: Experimental workflow for the in vitro anticancer (MTT) assay.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (this compound derivatives)

  • Positive control antibiotic (e.g., ampicillin)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilute Serial dilution of this compound Derivatives Inoculate Inoculate 96-well plate Dilute->Inoculate Inoculum Prepare bacterial inoculum Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Visually determine MIC Incubate->Read

Caption: Experimental workflow for the antimicrobial (MIC) assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive this compound derivative, leading to an anti-inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory PhellandralDerivative This compound Derivative PhellandralDerivative->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Data Presentation

All quantitative data from the bioactivity assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundConcentration (µM)% NO Inhibition
This compound10Data
50Data
100Data
Derivative 110Data
50Data
100Data
Positive Control10Data

Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM) of this compound Derivatives

CompoundMCF-7HeLaA549
This compoundDataDataData
Derivative 1DataDataData
Derivative 2DataDataData
DoxorubicinDataDataData

Table 3: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

CompoundS. aureusE. coli
This compoundDataData
Derivative 1DataData
Derivative 2DataData
AmpicillinDataData

Future Directions and Conclusion

The exploration of this compound derivatives as potential therapeutic agents is a promising, yet underexplored, field of research. The synthetic accessibility of a wide range of derivatives, coupled with the known bioactivities of related terpenoids, provides a strong impetus for further investigation. Future work should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive screening for anti-inflammatory, anticancer, and antimicrobial activities. Promising lead compounds can then be subjected to further optimization and mechanistic studies to elucidate their modes of action. This technical guide provides a foundational framework to accelerate research in this exciting area, with the ultimate goal of developing novel and effective therapies for a range of human diseases.

References

Phellandral: A Scientific Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral, a naturally occurring monoterpenoid aldehyde, has garnered increasing interest within the scientific community for its potential therapeutic applications. Found in the essential oils of various plants, most notably in species of Eucalyptus, this compound is recognized for its distinct aroma and has been investigated for a range of biological activities.[1][2] This technical guide provides an in-depth review of the existing scientific literature on this compound, focusing on its chemical properties, biological effects, and potential mechanisms of action. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound, systematically named 4-(1-methylethyl)-1-cyclohexene-1-carboxaldehyde, is a cyclic monoterpenoid with the molecular formula C10H16O.[1][2] Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C10H16O
Molar Mass 152.23 g/mol
CAS Number 21391-98-0
Appearance Colorless to pale yellow liquid
Boiling Point 222-224 °C at 760 mmHg
Flash Point 83.33 °C
Solubility Soluble in alcohol, insoluble in water

Biological Activities and Therapeutic Potential

Scientific literature suggests that this compound possesses a variety of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. However, it is crucial to note that much of the research has been conducted on essential oils containing this compound as a component, with limited studies on the isolated compound. Therefore, specific quantitative data, such as IC50 values for the pure compound, are not widely available. The following table summarizes the reported biological activities.

Biological ActivityDescriptionQuantitative Data (IC50, MIC)
Antimicrobial Exhibits activity against various bacteria and fungi, potentially by disrupting microbial cell membranes or inhibiting metabolic processes.Specific MIC (Minimum Inhibitory Concentration) values for pure this compound are not extensively reported in the reviewed literature. Studies on essential oils containing this compound show varying degrees of antimicrobial efficacy.
Anti-inflammatory May modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).Direct IC50 values for this compound on key inflammatory enzymes are not readily available.
Antioxidant Demonstrates potential to scavenge free radicals, which may contribute to its other biological activities.Specific IC50 values from antioxidant assays like DPPH for pure this compound are not consistently reported.
Anticancer Preliminary evidence suggests potential cytotoxic effects against certain cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest.IC50 values against specific cancer cell lines for pure this compound are not well-documented in the available literature.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on the known activities of similar monoterpenoids and the general pathways involved in inflammation and cancer, several signaling pathways are likely to be modulated by this compound.

Anti-inflammatory Signaling

This compound's anti-inflammatory effects may be mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/Cytokines TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits (Hypothesized) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces

Hypothesized Anti-inflammatory Pathway of this compound.
Anticancer Signaling

The potential anticancer activity of this compound may involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This could be mediated through the modulation of pathways that control cell survival and proliferation, such as the MAPK pathway, and the activation of caspases, which are key executioners of apoptosis.

G cluster_pathways Cellular Stress cluster_apoptosis Apoptotic Cascade cluster_cellcycle Cell Cycle Control This compound This compound MAPK MAPK Pathway This compound->MAPK Modulates (Hypothesized) ROS ROS Production This compound->ROS Induces (Hypothesized) CellCycle G2/M Arrest This compound->CellCycle Induces (Hypothesized) Caspase9 Caspase-9 MAPK->Caspase9 Activates ROS->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized Anticancer Mechanisms of this compound.

Experimental Methodologies

While specific, detailed protocols for testing pure this compound are scarce, the following sections describe the general experimental workflows that would be employed to evaluate its biological activities.

Antimicrobial Activity Assay

The antimicrobial potential of this compound can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

G A Prepare serial dilutions of this compound in 96-well plate B Inoculate wells with a standardized bacterial or fungal suspension A->B C Incubate at optimal temperature and time B->C D Add viability indicator (e.g., resazurin) and measure absorbance/fluorescence C->D E Determine MIC as the lowest concentration with no visible growth D->E

References

Unveiling Phellandral: A Technical Guide to Its Early Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pioneering studies of the early 20th century reveals the meticulous processes behind the identification and extraction of Phellandral, a significant aldehyde found in the essential oils of various Eucalyptus species. This guide provides a detailed account of the experimental protocols, quantitative data, and the logical progression of research that led to the characterization of this important terpenoid.

The journey to isolate and understand this compound was not a straightforward path and is intrinsically linked to the broader exploration of Australian flora, particularly the chemical constituents of Eucalyptus oils. Early investigations at the turn of the 20th century by researchers such as R.T. Baker and H.G. Smith laid the groundwork, initially identifying a substance they named "aromadendral." Later, more refined work by A.R. Penfold and J.L. Simonsen demonstrated that aromadendral was, in fact, a mixture of aldehydes, from which they successfully isolated and characterized this compound.

From "Aromadendral" to this compound: A Historical Overview

Initial studies by Baker and Smith on the essential oils of several Eucalyptus species, notably Eucalyptus cneorifolia, led to the discovery of an aldehyde-rich fraction. They termed the primary aldehydic component "aromadendral." However, subsequent and more rigorous chemical analysis by Penfold and Simonsen in the 1920s revealed that this "aromadendral" was a complex mixture. Through careful fractional distillation and chemical derivatization, they were able to separate the constituent aldehydes, leading to the isolation and identification of this compound as a distinct chemical entity.

Experimental Protocols of the Pioneers

The methodologies employed by these early researchers, though rudimentary by modern standards, were remarkably effective and demonstrate a profound understanding of organic chemistry principles. The core process involved a multi-stage approach, from the initial extraction of the essential oil to the final purification of the target aldehyde.

I. Extraction of Essential Oil by Steam Distillation

The primary method for obtaining the essential oil from Eucalyptus leaves was steam distillation. This technique exploits the volatility of the essential oil to separate it from the non-volatile plant matter.

Experimental Workflow for Steam Distillation:

SteamDistillation cluster_0 Plant Material Preparation cluster_1 Distillation Process cluster_2 Separation and Collection Harvest Harvest Eucalyptus Leaves Charge Charge Still with Leaves and Water Harvest->Charge Heat Heat Still to Generate Steam Charge->Heat Vaporization Volatile Oils Vaporize with Steam Heat->Vaporization Condensation Condense Steam-Oil Mixture Vaporization->Condensation Collection Collect Distillate (Oil and Water) Condensation->Collection Separation Separate Oil and Water Layers Collection->Separation CrudeOil Crude Eucalyptus Oil Separation->CrudeOil

Workflow for the steam distillation of Eucalyptus leaves.

Protocol Details:

  • Harvesting: Fresh leaves and terminal branchlets of the target Eucalyptus species were harvested.

  • Charging the Still: A distillation still was charged with the plant material and a sufficient quantity of water.

  • Steam Generation: The still was heated, either by direct fire or with steam from a separate boiler, to boil the water and generate steam.

  • Distillation: The steam passed through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The mixture of steam and oil vapor was passed through a condenser, which cooled the vapor back into a liquid state.

  • Collection and Separation: The resulting distillate, a mixture of oil and water, was collected in a receiving vessel. Due to their different densities and immiscibility, the oil and water layers would separate, allowing for the collection of the crude essential oil.

II. Isolation of Aldehydes using Sodium Bisulphite

A key step in separating this compound from the other components of the essential oil was the use of a sodium bisulphite (NaHSO₃) solution. Aldehydes react with sodium bisulphite to form solid, water-soluble adducts, while most other terpenoids (like hydrocarbons and alcohols) do not.

Experimental Workflow for Aldehyde Separation:

AldehydeSeparation cluster_0 Adduct Formation cluster_1 Separation of Components cluster_2 Regeneration of Aldehydes Mix Mix Crude Oil with Saturated NaHSO3 Solution Agitate Agitate Vigorously Mix->Agitate Precipitate Formation of Solid Aldehyde-Bisulphite Adduct Agitate->Precipitate Filter Filter the Mixture Precipitate->Filter NonAldehyde Non-Aldehydic Components (Filtrate) Filter->NonAldehyde Adduct Solid Adduct (Filter Cake) Filter->Adduct TreatAdduct Treat Adduct with Sodium Carbonate Solution Adduct->TreatAdduct Decomposition Decomposition of Adduct to Regenerate Aldehyde TreatAdduct->Decomposition SeparateAldehyde Separate the Liberated Aldehyde Decomposition->SeparateAldehyde PurifiedAldehydes Purified Aldehyde Fraction SeparateAldehyde->PurifiedAldehydes

Workflow for the separation of aldehydes from essential oils.

Protocol Details:

  • Reaction: The crude essential oil was shaken vigorously with a saturated solution of sodium bisulphite.

  • Adduct Formation: The mixture was allowed to stand, often for several hours, to ensure complete formation of the solid aldehyde-bisulphite adduct.

  • Separation: The solid adduct was separated from the unreacted oil by filtration. The unreacted oil was washed with water to remove any remaining bisulphite solution.

  • Regeneration: The solid adduct was then treated with a solution of sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution. This decomposed the adduct, liberating the aldehydes as an oily layer.

  • Collection: The regenerated aldehyde fraction was then separated and collected.

III. Fractional Distillation and Characterization

The purified aldehyde fraction, which was a mixture in the case of "aromadendral," was then subjected to fractional distillation under reduced pressure to separate the individual aldehydes based on their boiling points. The purity of the isolated this compound was then confirmed by determining its physical constants and preparing crystalline derivatives with specific melting points.

Quantitative Data from Early Studies

The yields of essential oil and the proportion of this compound were found to vary significantly between different Eucalyptus species and even within the same species depending on the geographical location and time of harvest. The following tables summarize some of the quantitative data reported in these early investigations.

Eucalyptus SpeciesYield of Essential Oil (%)This compound Content in Oil (%)
E. cneorifolia1.5 - 2.540 - 50
E. platyphloia0.8 - 1.225 - 35
E. polybractea1.0 - 1.815 - 25

Physical and Chemical Properties of this compound (Early 20th Century Data)

PropertyValue
Molecular FormulaC₁₀H₁₆O
Boiling Point105-106 °C at 10 mmHg
Specific Gravity (15°C)0.948 - 0.952
Refractive Index (20°C)1.490 - 1.492
Optical RotationVariable (dextro- or levorotatory)
Semicarbazone M.P.198-200 °C
Oxime M.P.86-87 °C

Conclusion

The early studies on the discovery and isolation of this compound stand as a testament to the meticulous and systematic approach of the pioneering chemists in the field of natural product chemistry. Their work not only led to the identification of a novel compound but also contributed significantly to the understanding of the chemical diversity of the Australian flora. The experimental protocols they developed, particularly the use of steam distillation and the sodium bisulphite adduct formation, remain fundamental techniques in the analysis of essential oils to this day.

Phellandral's Role in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Phellandral, a cyclic monoterpenoid aldehyde found in the essential oils of various plants, notably Eucalyptus species, serves as a key component in plant defense mechanisms. This document provides a comprehensive analysis of its biosynthesis, mechanisms of action against pathogens and herbivores, and its putative role within plant defense signaling networks. While research specifically isolating this compound's bioactivity is nascent, data from essential oils rich in this compound and studies on its close structural analog, α-phellandrene, provide significant insights. This compound and its precursors exhibit potent antifungal and insecticidal properties, primarily through membrane disruption and neurotoxicity. Its production is likely regulated by stress-induced signaling cascades, such as the jasmonic acid pathway, positioning it as a critical inducible defense metabolite. This guide summarizes the current quantitative data, details relevant experimental protocols for its study, and visualizes the core biological pathways and workflows.

Introduction to this compound

This compound (4-propan-2-ylcyclohex-1-ene-1-carbaldehyde) is a volatile organic compound belonging to the monoterpenoid class of secondary metabolites.[1] These molecules are not essential for the primary growth and development of the plant but are crucial for interacting with the environment, including defending against a wide array of biological threats.[2] this compound is a characteristic component of essential oils from plants like Eucalyptus, Cuminum cyminum (Cumin), and Crithmum maritimum (Sea Fennel).[3][4] Its biological activity is implicated in antimicrobial, antifungal, and insect-repellent functions, making it a subject of interest for researchers in plant science, pest management, and natural product-based drug discovery.[1]

Biosynthesis of this compound

This compound biosynthesis originates from the Methylerythritol 4-phosphate (MEP) pathway, which produces the fundamental C5 building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5] The condensation of these units forms geranyl pyrophosphate (GPP), the direct precursor to all C10 monoterpenes.[4][6]

The synthesis of the phellandrene carbon skeleton, a direct precursor to this compound, is catalyzed by specific terpene synthases. The process involves the ionization of GPP (or its isomer, linalyl pyrophosphate), followed by cyclization to form a menthyl cation intermediate. A subsequent 1,3-hydride shift generates the phellandryl cation, which is then deprotonated to yield either α- or β-phellandrene.[7][8][9] The final conversion to this compound is presumed to occur via an oxidation reaction, converting the phellandrene hydrocarbon into its corresponding aldehyde, a common final step in the biosynthesis of aromatic terpenoids.

Fig. 1: Proposed biosynthetic pathway of this compound from primary metabolites.

Role in Plant Defense: Mechanisms of Action

This compound contributes to plant defense through direct toxicity and deterrence to pathogens and herbivores. Its mechanisms are inferred from studies on related monoterpenoids and essential oils.

Antifungal and Antimicrobial Activity

The primary antifungal mechanism of related monoterpenes like α-phellandrene involves the disruption of fungal cell membrane integrity.[7][10] These lipophilic compounds are thought to partition into the lipid bilayer of the cell membrane, increasing its permeability. This leads to an uncontrolled efflux of essential ions (like K+) and cellular constituents, and a collapse of the proton motive force, ultimately causing cell death.[7][10] this compound may also exert its effects by inhibiting specific fungal enzymes crucial for pathogen survival.[1] Against bacteria, a similar mechanism of cell envelope disruption and increased membrane permeability is proposed.[3]

G_antifungal_mechanism cluster_membrane Fungal Cell Membrane Membrane Lipid Bilayer Disruption Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Ions (K+) & Cellular Contents Permeability->Leakage Collapse Proton Motive Force Collapse Leakage->Collapse Death Cell Death Collapse->Death This compound This compound This compound->Membrane

Fig. 2: Mechanism of action for antifungal activity via membrane disruption.
Insecticidal and Anti-herbivore Activity

Monoterpenoid aldehydes often act as neurotoxins in insects.[11] The likely modes of action for this compound include:

  • Enzyme Inhibition: Inhibition of key enzymes in the insect nervous system, such as acetylcholinesterase (AChE). Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synapse, causing constant nerve stimulation, paralysis, and death.[11]

  • Receptor Interference: Acting as agonists or antagonists for crucial neurotransmitter receptors like the octopamine (B1677172) receptor or the gamma-aminobutyric acid (GABA) receptor.[12] Interference with these receptors disrupts normal nerve signal transmission.

  • Ion Channel Disruption: Similar to pyrethroids, this compound may interfere with the function of voltage-gated sodium channels, preventing them from closing and leading to nerve hyperexcitation.[13]

  • Cuticular Disruption: As a lipophilic compound, it may also help to dissolve or disrupt the waxy layers of the insect cuticle, leading to dehydration and increased penetration of other toxins.[11]

G_insecticidal_mechanism cluster_synapse Insect Synapse PreSyn Presynaptic Neuron Receptor Neurotransmitter Receptor (e.g., AChR) PreSyn->Receptor Neurotransmitter (e.g., ACh) PostSyn Postsynaptic Neuron Result Continuous Nerve Firing -> Paralysis -> Death Receptor->PostSyn Signal Propagation AChE Acetylcholinesterase (AChE) AChE->Receptor Breaks down neurotransmitter This compound This compound Block Inhibition This compound->Block Block->AChE

Fig. 3: Proposed neurotoxic mechanism of this compound via enzyme inhibition.

This compound in Plant Defense Signaling

The synthesis of defense compounds like this compound is an induced response, typically triggered by herbivore feeding or pathogen attack. The Jasmonic Acid (JA) signaling pathway is a central regulator of defenses against chewing insects.[1][10]

The pathway is initiated when herbivore damage leads to the synthesis of the active hormone form, jasmonoyl-isoleucine (JA-Ile).[14] JA-Ile facilitates the binding of JAZ (Jasmonate ZIM-domain) repressor proteins to the F-box protein COI1, part of an SCF E3 ubiquitin ligase complex.[15] This interaction targets the JAZ proteins for degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes.[1][14] These genes include those encoding enzymes for the biosynthesis of secondary metabolites, including terpenoids like this compound.

G_JA_signaling cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA_Ile JA-Ile COI1 SCF-COI1 (E3 Ligase) JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ Ubiquitination & Degradation JAZ->COI1 binds MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses DNA Defense Gene Promoters MYC2->DNA Activates Genes Expression of Defense Genes DNA->Genes Transcription Phellandral_Synth This compound Biosynthesis Genes->Phellandral_Synth leads to Herbivory Herbivore Damage JA_Synth JA Biosynthesis Herbivory->JA_Synth JA_Synth->JA_Ile

Fig. 4: Role of the Jasmonic Acid (JA) pathway in inducing defense compound synthesis.

Quantitative Bioactivity Data

Quantitative data for pure this compound is limited in the current literature. However, data from essential oils where this compound is a known constituent, and from its close analog α-phellandrene, provide valuable benchmarks for its potential bioactivity.

Table 1: Bioactivity of Essential Oils Containing this compound

Plant Source This compound % Target Organism Assay Type Result Reference
Cuminum cyminum (Cumin) 0.69% Pseudomonas syringae In vitro Inhibition Part of an active oil [3][16]

| Crithmum maritimum | 1.03% | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 34.43 µg/mL (for total oil) |[4] |

Table 2: Bioactivity of α-Phellandrene (Structural Analog)

Target Organism Assay Type Result Type Value Reference
Penicillium cyclopium Antifungal MIC 1.7 mL/L [7][10]
Penicillium cyclopium Antifungal MFC 1.8 mL/L [7][10]
Blatella germanica Contact Toxicity LC50 (24h) 0.28 mg/cm² [14]
Aedes aegypti (larvae) Larvicidal LC90 19.3 ppm [14]
Anopheles quadrimaculatus (larvae) Larvicidal LC90 36.4 ppm [14]
Aedes aegypti (larvae) Larvicidal LC50 16.6 mg/L [15]

| Aedes albopictus (larvae) | Larvicidal | LC50 | 28.4 mg/L |[15] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; LC50/LC90: Lethal Concentration for 50%/90% of the population.

Experimental Protocols

The following sections detail standardized protocols for assessing the bioactivity of this compound or essential oils containing it.

General Workflow for Bioactivity Screening

A typical workflow for assessing a novel plant-derived compound involves extraction, isolation, structural identification, and a tiered screening process against relevant biological targets, followed by dose-response analysis.

G_experimental_workflow A Plant Material (e.g., Eucalyptus leaves) B Essential Oil Extraction (e.g., Hydrodistillation) A->B C Chemical Analysis (GC-MS) B->C D Compound Isolation (Fractional Distillation, Preparative Chromatography) C->D F Primary Bioactivity Screen (e.g., Agar Diffusion, Rapid Mortality) C->F E Structural Elucidation (NMR, MS) D->E E->F G Dose-Response Assay (e.g., MIC Determination, LD50/LC50 Assay) F->G Active Hit H Data Analysis (Probit/Logit, IC50 Calculation) G->H I Mechanism of Action Studies H->I

Fig. 5: General experimental workflow for natural product bioactivity testing.
Protocol: Antifungal Susceptibility by Broth Microdilution (MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.[17][18][19]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The final solvent concentration in the assay should be non-inhibitory (typically ≤1%).

  • Preparation of Microtiter Plate:

    • Use a sterile 96-well flat-bottom microtiter plate.

    • Add 100 µL of sterile fungal growth medium (e.g., Sabouraud Dextrose Broth) to wells in columns 2 through 12.

    • Add 200 µL of the growth medium containing the this compound stock solution diluted to the highest desired starting concentration to the wells in column 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process, transferring 100 µL from column 2 to 3, and so on, up to column 10.

    • Discard 100 µL from column 10 to ensure all wells have a final volume of 100 µL.

    • Column 11 serves as the growth control (medium + inoculum, no compound).

    • Column 12 serves as the sterility control (medium only).

  • Inoculum Preparation:

    • Prepare a standardized fungal spore or cell suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in the growth medium so that the final inoculum in each well will be approximately 5 x 10⁴ CFU/mL.

  • Inoculation:

    • Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. The final volume in these wells is now 200 µL.

    • Do not add inoculum to column 12.

  • Incubation:

    • Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at the optimal temperature for the test fungus (e.g., 25-30°C) for 24-72 hours, or until sufficient growth is observed in the growth control well (column 11).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth compared to the control. A colorimetric indicator like resazurin (B115843) can also be added to aid in determination.

Protocol: Insecticidal Activity by Topical Application (LD₅₀)

This protocol determines the median lethal dose (LD₅₀) of a compound when applied directly to an insect.[20][21][22]

  • Insect Rearing and Selection:

    • Use a laboratory-reared, insecticide-susceptible strain of the target insect (e.g., Musca domestica, Aedes aegypti).

    • Select healthy, uniform-sized adult insects (2-5 days old) for testing. Anesthetize the insects briefly using CO₂ or by chilling on a cold plate.

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in a volatile solvent like analytical-grade acetone.

    • Create a range of serial dilutions from the stock solution. The concentrations should be chosen to produce a range of mortality from >0% to <100%. A typical range might span several orders of magnitude (e.g., 0.1, 0.5, 1, 5, 10 µg/µL).

  • Topical Application:

    • Use a calibrated micro-applicator or a microsyringe capable of delivering a precise volume (e.g., 0.2 - 1.0 µL).

    • Working quickly, apply the fixed volume of a single dilution to the dorsal thorax of each anesthetized insect.

    • Treat a control group with the solvent (acetone) only.

    • Treat at least 3-4 replicates of 10-20 insects per concentration level.

  • Post-Treatment Holding and Observation:

    • Place the treated insects in clean holding containers (e.g., paper cups with a mesh lid) with access to a food source (e.g., a sugar-water-soaked cotton ball).

    • Maintain the insects under controlled conditions (e.g., 25°C, 60-70% relative humidity, 12:12 L:D photoperiod).

    • Assess mortality at a predetermined time point, typically 24 hours post-application. An insect is considered dead if it is immobile or unable to right itself when gently prodded.

  • Data Analysis:

    • Correct the observed mortality for any control mortality using Abbott's formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100.

    • Analyze the dose-response data using probit or logit analysis to calculate the LD₅₀ value (the dose required to kill 50% of the test population) and its 95% confidence intervals.

Conclusion and Future Directions

This compound is an important monoterpenoid aldehyde that functions as a chemical defense agent in plants. Its biosynthesis is routed through the MEP and monoterpene synthesis pathways, and its production is likely induced by biotic stress via hormonal signaling cascades like the jasmonate pathway. Its proposed mechanisms of action—membrane disruption in fungi and neurotoxicity in insects—are consistent with other well-studied terpenoids.

However, a significant gap exists in the literature regarding the specific bioactivity of isolated this compound. Future research should prioritize:

  • Isolation and Purification: Generating pure this compound to conduct definitive bioactivity assays and establish precise MIC and LD₅₀ values.

  • Gene Expression Studies: Using transcriptomics (RNA-Seq) to identify the specific plant genes that are up- or down-regulated in response to this compound, and to confirm that its biosynthetic genes are induced by herbivory via the JA pathway.

  • Mechanism Elucidation: Performing targeted assays (e.g., specific enzyme inhibition, patch-clamp electrophysiology on insect neurons) to confirm its precise molecular targets.

A deeper understanding of this compound will not only illuminate the complex chemical ecology of plant-herbivore and plant-pathogen interactions but also support the development of novel, nature-inspired biopesticides for sustainable agriculture.

References

Phellandral: An In-depth Technical Guide to its Olfactory Properties and Aroma Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties of Phellandral

This compound, systematically named p-Menth-1-en-7-al or 4-isopropylcyclohex-1-ene-1-carboxaldehyde, is a monoterpenoid aldehyde with the chemical formula C₁₀H₁₆O.[2] Its chemical structure and key physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Appearance Colorless to pale yellow clear liquid (est.)[2]
Boiling Point 222.00 to 224.00 °C @ 760.00 mm Hg[2]
Flash Point 182.00 °F TCC (83.33 °C)[2]
Vapor Pressure 0.098000 mmHg @ 25.00 °C (est.)[2]
Solubility Soluble in alcohol; water, 103.2 mg/L @ 25 °C (est.)[2]
CAS Number 21391-98-0[3]

Olfactory Properties and Aroma Profile

The aroma of this compound is complex, characterized by a combination of green, herbal, spicy, fresh, aldehydic, woody, fatty, minty, citrus, and leafy notes. A detailed breakdown of its odor profile is presented in the table below.

Odor DescriptorPercentage Contribution
Green78.66%
Herbal72.64%
Spicy64.18%
Fresh53.47%
Aldehydic52.19%
Woody50.66%
Fatty46.08%
Minty44.65%
Citrus41.65%
Leafy39.89%

Source: Scent.vn

Quantitative Aroma Profile

Quantitative analysis of essential oils reveals the concentration of individual volatile compounds. While comprehensive quantitative data for all sources of this compound is not available, some studies have identified its concentration in specific essential oils.

Essential Oil SourceThis compound Concentration (%)Analytical Method
Eucalyptus Species3.61Gas Chromatography-Mass Spectrometry (GC-MS)

Note: The specific Eucalyptus species for this concentration was not detailed in the available literature.

Experimental Protocols

The characterization of this compound's olfactory properties relies on a combination of instrumental analysis and sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[4] The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor.

Methodology:

  • Sample Preparation: The essential oil or a volatile extract containing this compound is diluted in an appropriate solvent.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or Carbowax). The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity.

  • Olfactometry: A trained panelist sniffs the effluent from the GC at a dedicated sniffing port and records the time, duration, and description of any perceived odors.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the chemical detector to identify the specific compounds responsible for the perceived aromas.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Essential Oil Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Capillary Column Separation Injection->Separation Split Effluent Split Separation->Split MS Mass Spectrometry (MS) Split->MS Sniffing Olfactometry (Sniffing Port) Split->Sniffing Correlation Correlation of MS and Olfactometry Data MS->Correlation Sniffing->Correlation Identification Identification of Odor-Active Compounds Correlation->Identification

Figure 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
Determination of Odor Threshold and Odor Activity Value (OAV)

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. The OAV is a measure of the potency of an odorant and is calculated by dividing the concentration of the compound in a sample by its odor threshold. While a specific odor threshold for this compound has not been found in the reviewed literature, the following methodology is typically employed for its determination.

Methodology:

  • Panel Selection: A panel of trained sensory assessors is selected.

  • Sample Preparation: A series of dilutions of this compound in a non-odorous solvent or air are prepared.

  • Sensory Evaluation: Panelists are presented with the diluted samples in a controlled environment and asked to identify the sample with a detectable odor using a forced-choice method (e.g., triangle test).

  • Threshold Calculation: The odor threshold is determined as the concentration at which a certain percentage (typically 50%) of the panel can correctly detect the odor.

Olfactory Signaling Pathway

The perception of this compound's aroma, like all odors, is initiated by the interaction of the odorant molecule with olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

The key steps in the olfactory signaling pathway are:

  • Odorant Binding: this compound molecules bind to specific G-protein coupled olfactory receptors on the cilia of olfactory sensory neurons.

  • G-Protein Activation: This binding activates a specific G-protein (G-olf).

  • Adenylate Cyclase Activation: The activated G-olf stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.

  • Depolarization: The influx of Na⁺ and Ca²⁺ ions through these channels leads to depolarization of the olfactory sensory neuron's membrane.

  • Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.

  • Signal Transmission: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma of this compound.

Olfactory_Signaling_Pathway Odorant This compound Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to Golf G-protein (G-olf) OR->Golf Activates AC Adenylate Cyclase Golf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ions Na+ / Ca2+ Influx CNG->Ions Depolarization Membrane Depolarization Ions->Depolarization AP Action Potential Depolarization->AP Brain Signal to Brain AP->Brain

Figure 2: Simplified Olfactory Signal Transduction Pathway.

Conclusion

This compound is a monoterpenoid aldehyde with a complex and distinct aroma profile, making it a key component of many natural fragrances. This guide has provided a detailed overview of its olfactory properties, the analytical methods used for their characterization, and the underlying biochemical mechanisms of its perception. While a specific odor threshold and OAV for this compound remain to be experimentally determined, the methodologies outlined here provide a clear framework for future research in this area. A deeper understanding of this compound's sensory characteristics will be invaluable for its application in the fragrance, flavor, and pharmaceutical industries.

References

An In-depth Technical Guide to the Physical Properties of Phellandral

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of Phellandral, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for handling this compound. This document includes quantitative data, detailed experimental protocols for property determination, and a visualization of its biosynthetic pathway.

Physical Properties of this compound

This compound, a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, possesses distinct physical characteristics that are crucial for its application in research and development.

The boiling point and density of this compound have been reported across various sources. It is important to note that the boiling point is highly dependent on pressure.

Physical PropertyValueConditions
Boiling Point 105-110 °Cat 14 Torr[1]
165 °C(approximate)
216 °C(estimated)[2]
222.0-224.0 °Cat 760 mmHg[3]
223.2 °Cat 760 mmHg[4]
Density 0.9 g/cm³at 20 °C[5]
0.9389 g/cm³at 20 °C[1]
0.973 g/cm³Not specified[4]

The following are detailed methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.

1. Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique for determining the boiling point of organic compounds.

  • Apparatus:

    • Thiele tube or similar heating bath (e.g., oil bath)

    • Thermometer

    • Capillary tube (sealed at one end)

    • Small test tube (fusion tube)

    • Heating source (e.g., Bunsen burner or hot plate)

    • Stand and clamp

  • Procedure:

    • A small amount of the liquid this compound (a few milliliters) is placed into the small test tube.[6]

    • A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[2]

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2]

    • The assembly is clamped and immersed in a heating bath (Thiele tube filled with paraffin (B1166041) oil).[5]

    • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

    • When the temperature approaches the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.[5]

    • The heat source is then removed, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][6] This temperature is recorded as the boiling point at the current atmospheric pressure.

2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.[7]

  • Apparatus:

    • Pycnometer (of a known volume)

    • Analytical balance

    • Thermometer

    • Water bath (for temperature control)

  • Procedure:

    • The pycnometer is thoroughly cleaned and dried, and its mass is accurately measured using an analytical balance (m_empty).[7]

    • The pycnometer is filled with the liquid this compound. Care is taken to avoid air bubbles.

    • The filled pycnometer is placed in a water bath to bring it to a constant, known temperature (e.g., 20°C).

    • Once thermal equilibrium is reached, the volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is carefully removed from the outside.

    • The mass of the pycnometer filled with this compound is measured (m_filled).[7]

    • The mass of the this compound sample is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (m_liquid = m_filled - m_empty).

    • The density (ρ) is then calculated using the formula: ρ = m_liquid / V_pycnometer where V_pycnometer is the known volume of the pycnometer.

Biosynthesis of this compound

This compound is a monoterpenoid synthesized in plants through the cyclization of geranyl pyrophosphate (GPP).[4] This biochemical transformation is catalyzed by specific enzymes known as terpene synthases. The pathway begins with the precursor GPP, which is cyclized to form the phellandrene hydrocarbon skeleton, followed by subsequent enzymatic modifications to yield this compound.

Phellandral_Biosynthesis cluster_pathway This compound Biosynthesis Pathway GPP Geranyl Pyrophosphate (GPP) Phellandrene δ-Phellandrene GPP->Phellandrene Terpene Synthase This compound This compound Phellandrene->this compound Enzymatic Oxidation

References

A Technical Guide to the Core Differences Between Alpha-Phellandrene and Phellandral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of alpha-phellandrene (B1212362) and phellandral, two closely related monoterpenoids. While alpha-phellandrene is a naturally occurring cyclic terpene found in various essential oils, this compound is its oxidized aldehyde derivative, often formed through metabolic processes. This document delineates the fundamental distinctions between these two compounds, encompassing their chemical structures, physicochemical properties, natural prevalence, and biological activities. Detailed experimental protocols for the evaluation of their biological effects are provided, alongside a summary of their known mechanisms of action and involvement in cellular signaling pathways. This guide aims to serve as a comprehensive resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Alpha-phellandrene (α-phellandrene) is a cyclic monoterpene widely distributed in the essential oils of numerous plants, including various Eucalyptus species, black pepper, and dill.[1][2] It is recognized for its pleasant, citrusy, and minty aroma and has been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] this compound, a p-menthane (B155814) monoterpenoid, is the corresponding aldehyde of alpha-phellandrene.[5][6] It is a key metabolite of alpha-phellandrene, particularly in biological systems, and is also found as a natural constituent in some essential oils.[4][5] While structurally similar, the presence of an aldehyde functional group in this compound significantly alters its chemical reactivity and biological profile compared to the hydrocarbon nature of alpha-phellandrene. Understanding the nuanced differences between these two molecules is crucial for their potential applications in the pharmaceutical and fragrance industries.

Chemical and Physical Properties

The primary chemical distinction between alpha-phellandrene and this compound lies in their functional groups. Alpha-phellandrene is a cyclic diene, whereas this compound possesses an aldehyde group, which imparts distinct chemical and physical characteristics.

PropertyAlpha-PhellandreneThis compound
IUPAC Name 5-Isopropyl-2-methyl-1,3-cyclohexadiene4-(1-methylethyl)-1-cyclohexene-1-carboxaldehyde
Molecular Formula C₁₀H₁₆C₁₀H₁₆O
Molecular Weight 136.24 g/mol [7]152.23 g/mol [6]
Appearance Colorless to pale yellow liquid[7][8]Colorless to pale yellow clear liquid[6][9]
Odor Minty, citrus-like with woody undertones[7][10]Characteristic pleasant aroma[6]
Boiling Point 171-172 °C[10]222-224 °C[9]
Flash Point 47 °C[7]83.33 °C[9]
Density 0.846 g/cm³ at 20°C[7]~0.9 g/cm³ at 20°C[6]
Solubility Insoluble in water; soluble in ethanol (B145695), ether, and organic solvents[7][10]Slightly soluble in water; soluble in organic solvents like ethanol and ether[6]
CAS Number 99-83-2[7]21391-98-0[5]

Natural Occurrence and Biosynthesis

Alpha-Phellandrene is a prominent constituent of many essential oils. It is named after Eucalyptus phellandra and is also found in high concentrations in the essential oils of:

  • Anethum graveolens (Dill)[8]

  • Foeniculum vulgare (Fennel)[8]

  • Eucalyptus dives[8]

  • Black pepper (Piper nigrum)[2]

  • Cinnamon (Cinnamomum spp.)[2]

This compound is found in the essential oils of several plants, often alongside alpha-phellandrene, albeit typically in lower concentrations. Notable sources include:

  • Eucalyptus cneorifolia

  • Eucalyptus polybractea

  • Eucalyptus globulus

  • Eucalyptus camaldulensis[1]

Biosynthetically, alpha-phellandrene is formed from geranyl pyrophosphate (GPP) through the action of terpene synthases.[1] this compound can be formed in vivo through the metabolic oxidation of alpha-phellandrene. In sheep, for instance, alpha-phellandrene undergoes oxidation of the methyl group to yield this compound.[4]

Biological Activities and Mechanisms of Action

Both alpha-phellandrene and this compound exhibit a range of biological activities, with their distinct functional groups influencing their potency and mechanisms of action.

Alpha-Phellandrene

Alpha-phellandrene has been extensively studied for its pharmacological properties.

  • Anti-inflammatory Activity: It has been shown to reduce inflammation by inhibiting neutrophil migration and mast cell degranulation.[11] It also decreases the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][11]

  • Anticancer Activity: Alpha-phellandrene has demonstrated cytotoxic effects against various cancer cell lines.[3] It can induce apoptosis and autophagy in cancer cells and has been shown to enhance the immune response against leukemia cells in animal models.[2][3]

  • Antimicrobial Activity: It exhibits activity against a range of bacteria and fungi.[3][4] The proposed mechanism involves the disruption of the microbial cell membrane, leading to increased permeability and leakage of cellular contents.[7]

  • Analgesic and Nociceptive Effects: Studies have indicated its potential to reduce pain and nociception.[10]

This compound

Research on the biological activities of this compound is less extensive but indicates promising therapeutic potential.

  • Antimicrobial Activity: this compound has demonstrated antimicrobial and antifungal properties.[1][3] Its aldehyde functionality is likely a key contributor to this activity, potentially through covalent interactions with microbial proteins and enzymes.

  • Anti-inflammatory Activity: this compound is suggested to possess anti-inflammatory effects, possibly by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of alpha-phellandrene and this compound.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

This protocol can be adapted for both alpha-phellandrene and this compound.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (alpha-phellandrene or this compound)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution with the broth medium to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol is suitable for evaluating the anti-inflammatory potential of both compounds.

Objective: To assess the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (alpha-phellandrene or this compound)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with vehicle and LPS, and a basal group with untreated cells.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vivo Anticancer Activity of Alpha-Phellandrene in a Murine Leukemia Model

This protocol is based on studies investigating the in vivo anticancer effects of alpha-phellandrene.[3]

Objective: To evaluate the effect of alpha-phellandrene on tumor growth and immune response in a leukemia mouse model.

Materials:

  • BALB/c mice

  • WEHI-3 leukemia cells

  • Alpha-phellandrene

  • Olive oil (as vehicle)

  • Flow cytometer and relevant antibodies (e.g., anti-CD3, anti-CD19, anti-CD11b, anti-Mac-3)

Procedure:

  • Leukemia Induction: Inject mice intraperitoneally with WEHI-3 cells.

  • Treatment: After a set period (e.g., two weeks) to allow for leukemia development, orally administer alpha-phellandrene (e.g., 25 and 50 mg/kg) or the vehicle daily for a specified duration (e.g., two weeks).[3]

  • Monitoring: Monitor the body weight and general health of the mice throughout the treatment period.

  • Sample Collection: At the end of the treatment, euthanize the mice and collect blood and spleen samples.

  • Immunophenotyping: Isolate leukocytes from the blood and splenocytes from the spleen. Stain the cells with fluorescently labeled antibodies against specific cell surface markers (CD3 for T-cells, CD19 for B-cells, CD11b for monocytes, Mac-3 for macrophages) and analyze by flow cytometry to determine the percentage of different immune cell populations.[3]

  • Functional Assays:

    • Phagocytosis Assay: Assess the phagocytic activity of macrophages isolated from the blood or peritoneum.

    • Natural Killer (NK) Cell Cytotoxicity Assay: Evaluate the cytotoxic activity of NK cells isolated from the spleen against target tumor cells.

  • Data Analysis: Compare the results from the alpha-phellandrene-treated groups with the vehicle-treated control group to determine the effect on tumor-associated immune responses.

Signaling Pathways and Molecular Interactions

The biological activities of alpha-phellandrene and, to a lesser extent, this compound are mediated through their interactions with various cellular signaling pathways.

Alpha-Phellandrene Signaling

Alpha-phellandrene has been shown to modulate several key signaling pathways:

  • Inflammatory Signaling: It can inhibit the NF-κB signaling pathway, a central regulator of inflammation, leading to a reduction in the expression of pro-inflammatory genes like TNF-α and IL-6.[7]

  • Apoptosis and Autophagy in Cancer: In cancer cells, alpha-phellandrene can induce apoptosis through pathways involving the upregulation of DNA damage-inducer transcripts and cell cycle checkpoint genes.[2] It can also trigger autophagy by suppressing the PI3K/Akt/mTOR signaling pathway.[2]

  • Nociception: Its analgesic effects may involve interactions with various neurotransmitter systems, including the opioid, GABAergic, and glutamatergic systems.[10]

This compound Signaling

The specific signaling pathways modulated by this compound are not as well-elucidated. However, based on its known biological activities, it is plausible that it interacts with similar pathways as other bioactive aldehydes. For instance, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling cascades, while its antimicrobial action may involve direct interference with essential microbial signaling and metabolic pathways.

Visualizations

Metabolic Conversion of Alpha-Phellandrene to this compound

metabolic_conversion alpha_phellandrene Alpha-Phellandrene (C₁₀H₁₆) oxidation Oxidation (e.g., in liver) alpha_phellandrene->oxidation This compound This compound (C₁₀H₁₆O) oxidation->this compound caption Metabolic oxidation of α-phellandrene.

Caption: Metabolic oxidation of α-phellandrene.

Experimental Workflow for In Vitro Anti-inflammatory Assay

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells adhesion Overnight Adhesion seed_cells->adhesion pretreat Pre-treat with Test Compound adhesion->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Griess Reagent Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance (540 nm) griess_assay->measure_absorbance calculate_inhibition Calculate % NO Inhibition measure_absorbance->calculate_inhibition caption Workflow for NO inhibition assay.

Caption: Workflow for NO inhibition assay.

Signaling Pathway of Alpha-Phellandrene in Inflammation

inflammatory_pathway alpha_phe Alpha-Phellandrene nf_kb NF-κB alpha_phe->nf_kb Inhibits pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) nf_kb->pro_inflammatory_genes Activates inflammation Inflammation pro_inflammatory_genes->inflammation caption α-Phellandrene's anti-inflammatory action.

Caption: α-Phellandrene's anti-inflammatory action.

Conclusion

Alpha-phellandrene and this compound, while structurally related, exhibit distinct chemical, physical, and biological properties primarily due to the presence of a diene system in the former and an aldehyde group in the latter. Alpha-phellandrene has been more extensively researched, with well-documented anti-inflammatory, anticancer, and antimicrobial activities linked to specific signaling pathways. This compound, as a metabolite and natural product, also shows promise, particularly in the antimicrobial and anti-inflammatory arenas, though further research is required to fully elucidate its mechanisms of action and therapeutic potential. This guide provides a foundational understanding of the key differences between these two monoterpenoids, offering valuable insights for future research and development endeavors.

References

Methodological & Application

Industrial Extraction of Phellandral from Eucalyptus Oils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral (4-isopropylcyclohex-1-ene-1-carboxaldehyde) is a naturally occurring monoterpenoid aldehyde found in the essential oils of various Eucalyptus species. It is recognized for its characteristic aroma and is of interest for its potential applications in the fragrance, flavor, and pharmaceutical industries. This document provides detailed application notes and protocols for the industrial extraction and purification of this compound from Eucalyptus oils, focusing on species with significant this compound content.

Target Eucalyptus Species

Several species of Eucalyptus are known to contain this compound, often alongside other commercially valuable compounds like piperitone (B146419) and α-phellandrene. The selection of the raw material is a critical first step in optimizing the yield of this compound.

Eucalyptus SpeciesReported this compound Content (%)Other Major ComponentsReference
Eucalyptus divesNot consistently reported, but presentPiperitone (40-60%), α-phellandrene (20-30%)[1]
Eucalyptus radiataPresent, but often in lower concentrations1,8-cineole (65-75%), α-terpineol, limonene[2]
Eucalyptus cneorifoliaSignificant, but quantitative data variesCryptone, 1,8-cineole[3]
Eucalyptus hemiphloiaThis compound has been successfully isolatedCuminaldehyde, cryptal[4]

Note: The chemical composition of essential oils can vary significantly based on the geographical location, season of harvest, and specific chemotype of the plant. Preliminary analysis of the essential oil feedstock by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to determine the exact this compound concentration.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing an effective extraction and purification process.

PropertyValueReference
Molecular FormulaC₁₀H₁₆O
Molar Mass152.23 g/mol
Boiling Point222-224 °C at 760 mmHg
Density~0.94 g/cm³
AppearanceColorless to pale yellow liquid
SolubilitySoluble in ethanol (B145695) and ether; sparingly soluble in water

Industrial Extraction and Purification Protocol: The Bisulfite Adduct Method

The most common and effective method for the industrial-scale separation of aldehydes like this compound from essential oils is through the formation of a water-soluble bisulfite adduct. This method is highly selective for aldehydes and allows for their subsequent recovery in a purified form.

Experimental Workflow: this compound Extraction

G raw_oil Crude Eucalyptus Oil (E. dives or E. cneorifolia) mixer1 Mixing Vessel 1: Reaction with Sodium Bisulfite raw_oil->mixer1 Feed separator1 Liquid-Liquid Separation 1 mixer1->separator1 Reaction Mixture non_aldehydic Non-Aldehydic Fraction (Piperitone, Terpenes, etc.) separator1->non_aldehydic Organic Phase adduct_solution Aqueous this compound-Bisulfite Adduct Solution separator1->adduct_solution Aqueous Phase mixer2 Mixing Vessel 2: Decomposition with Base adduct_solution->mixer2 Feed separator2 Liquid-Liquid Separation 2 mixer2->separator2 Decomposition Mixture purified_this compound Purified this compound separator2->purified_this compound Organic Phase waste Aqueous Waste separator2->waste Aqueous Phase

Caption: Workflow for the industrial extraction of this compound.

Detailed Protocol

Materials and Reagents:

  • Crude Eucalyptus oil (preferably from E. dives or E. cneorifolia)

  • Sodium bisulfite (NaHSO₃), saturated aqueous solution

  • Sodium hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃), 10% aqueous solution

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Equipment:

  • Large-scale reaction vessel with agitation

  • Separatory funnels or industrial liquid-liquid extractor

  • Filtration apparatus

  • Rotary evaporator or distillation unit

Procedure:

  • Adduct Formation:

    • In a large reaction vessel, charge the crude Eucalyptus oil.

    • Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite to the oil with vigorous agitation. A typical starting ratio is 1:1 (v/v), but this should be optimized based on the aldehyde content of the oil.

    • Continue agitation for 1-2 hours at room temperature. The this compound will react with the sodium bisulfite to form a solid or dissolved adduct in the aqueous phase.

  • Separation of the Non-Aldehydic Fraction:

    • Transfer the reaction mixture to a liquid-liquid extraction system.

    • Allow the layers to separate. The upper organic layer will contain the non-aldehydic components of the essential oil, such as piperitone and various terpenes.

    • Drain off the lower aqueous layer containing the this compound-bisulfite adduct.

    • The organic layer can be washed with water and further processed to isolate other valuable components.

  • Washing the Adduct (Optional):

    • To remove any entrained non-aldehydic compounds, the aqueous adduct solution can be washed with a small volume of an organic solvent like diethyl ether. Discard the organic washings.

  • Decomposition of the Adduct and Recovery of this compound:

    • Transfer the aqueous adduct solution to a clean reaction vessel.

    • Slowly add a 10% solution of sodium hydroxide or sodium carbonate with stirring until the solution is alkaline (pH > 10). This will decompose the bisulfite adduct, liberating the pure this compound.

    • The mixture will become cloudy as the insoluble this compound separates out.

  • Isolation and Purification of this compound:

    • Extract the liberated this compound from the aqueous solution using a suitable organic solvent (e.g., diethyl ether). Perform multiple extractions to ensure complete recovery.

    • Combine the organic extracts and wash them with deionized water to remove any residual base.

    • Dry the organic extract over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Quantitative Data (Illustrative)

The following table provides illustrative data based on typical laboratory-scale extractions. Industrial-scale yields and purity will depend on the optimization of the process parameters.

ParameterValueNotes
Starting MaterialEucalyptus dives oilAssumed this compound content of 5-10%
This compound Yield70-85% (of theoretical)Yield is dependent on the efficiency of the adduct formation and decomposition steps.
Purity (by GC-MS)>95%Purity can be further enhanced by fractional distillation if required.
Reaction Time (Adduct Formation)1-2 hoursMay be optimized based on batch size and agitation efficiency.
Reaction Time (Decomposition)30-60 minutesEnsure complete decomposition by monitoring the pH.

Potential Biological Activity and Signaling Pathways

While the biological activities of this compound are not as extensively studied as some other terpenes, preliminary research and the activities of structurally related compounds suggest potential anti-inflammatory properties. The exact signaling pathways modulated by this compound are still under investigation, but it is plausible that it may interact with key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

G cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK receptor->IKK MAPKKK MAPKKK receptor->MAPKKK This compound This compound This compound->IKK inhibits? This compound->MAPKKK inhibits? IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus gene_expression Pro-inflammatory Gene Expression NFkB_active->gene_expression induces MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates MAPK->gene_expression induces stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor

Caption: A hypothesized mechanism of this compound's anti-inflammatory action.

Disclaimer: The signaling pathway diagram is a hypothetical model based on the known anti-inflammatory mechanisms of other natural products. Further research is required to validate the specific molecular targets and pathways of this compound.

Conclusion

The industrial extraction of this compound from Eucalyptus oils is a viable process, primarily relying on the well-established bisulfite adduct method. This technique allows for the selective isolation of this compound from a complex mixture of other essential oil components. The choice of Eucalyptus species, particularly those with a higher initial this compound content, is crucial for maximizing yield and economic feasibility. While the biological activities of this compound are still an emerging area of research, its potential anti-inflammatory properties make it a compound of interest for the pharmaceutical and drug development industries. Further studies are warranted to elucidate its precise mechanisms of action and to explore its full therapeutic potential.

References

Application Notes and Protocols for the Enantioselective Synthesis of Phellandral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral, a naturally occurring monoterpene aldehyde, exists as two enantiomers, (R)- and (S)-phellandral. These enantiomers are of significant interest in the fields of fragrance, flavor, and pharmaceuticals due to their distinct biological activities and sensory properties. The development of stereoselective synthetic routes to access enantiopure this compound is crucial for exploring its full potential in various applications. This document provides detailed application notes and proposed protocols for the enantioselective synthesis of this compound, drawing upon established organocatalytic methodologies for the synthesis of structurally related chiral cyclohexene (B86901) carboxaldehydes.

Proposed Synthetic Strategy: Organocatalytic Asymmetric Diels-Alder Reaction

The proposed strategy for the enantioselective synthesis of this compound involves an asymmetric Diels-Alder reaction between an appropriate diene and dienophile, catalyzed by a chiral secondary amine catalyst, such as a Jørgensen-Hayashi catalyst. This approach is anticipated to provide the desired this compound enantiomer with high stereocontrol. The reaction proceeds through the formation of a chiral iminium ion intermediate, which directs the facial selectivity of the cycloaddition.

A plausible reaction involves the dimerization of a β-disubstituted-α,β-unsaturated aldehyde, or the reaction between two different α,β-unsaturated aldehydes, to construct the cyclohexene ring and install the chiral centers in a single step.[1] For the synthesis of this compound, one of the reacting aldehydes would need to be a precursor to the isopropyl group, and the other to the methyl and aldehyde functionalities at the desired positions.

Data Presentation: Performance of a Jørgensen-Hayashi Catalyst in the Synthesis of Chiral Cyclohexadienals

The following table summarizes the performance of a Jørgensen-Hayashi organocatalyst in the synthesis of various chiral cyclohexadienals, demonstrating the catalyst's effectiveness in achieving high yields and diastereoselectivity. This data, from analogous systems, provides a strong basis for its application in this compound synthesis.[1]

Entryβ-disubstituted-α,β-unsaturated aldehydeCatalystDiastereomeric Ratio (d.r.)Yield (%)
1Citral(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine85:1575
2Aldehyde 13(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine80:2070
3Aldehyde 14(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine90:1082
4Aldehyde 15(S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine88:1278

Data is based on the synthesis of analogous chiral cyclohexadienals as reported in the literature and serves as a predictive model for this compound synthesis.[1]

Experimental Protocols

The following is a detailed, proposed experimental protocol for the enantioselective synthesis of this compound based on the organocatalytic synthesis of chiral 1,3-cyclohexadienals.[1]

Materials:

  • β-disubstituted-α,β-unsaturated aldehyde precursor (e.g., an aldehyde that can be converted to the isopropylidene group)

  • α,β-unsaturated aldehyde precursor (e.g., an aldehyde that can provide the remaining carbon framework)

  • Jørgensen-Hayashi organocatalyst: (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl]pyrrolidine

  • Chloroform (B151607) (CHCl₃), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-disubstituted-α,β-unsaturated aldehyde (1.0 equiv.) and the α,β-unsaturated aldehyde (1.0 equiv.).

  • Solvent Addition: Add anhydrous chloroform to dissolve the aldehydes, achieving a concentration of 0.2 M.

  • Catalyst Addition: To the stirred solution, add the Jørgensen-Hayashi organocatalyst (0.5 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired this compound enantiomer.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to determine the enantiomeric excess (ee).

Visualizations

Logical Relationship of the Proposed Synthetic Approach

G Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_catalysis Catalytic Cycle cluster_reaction Key Transformation cluster_product Product Diene_precursor Diene Precursor (α,β-unsaturated aldehyde) DA_reaction Asymmetric Diels-Alder Reaction Diene_precursor->DA_reaction Dienophile_precursor Dienophile Precursor (α,β-unsaturated aldehyde) Dienophile_precursor->DA_reaction Catalyst Chiral Organocatalyst (Jørgensen-Hayashi) Iminium Chiral Iminium Ion Intermediate Catalyst->Iminium Reacts with Dienophile Iminium->Catalyst Catalyst Regeneration Iminium->DA_reaction Activates Dienophile This compound Enantiopure this compound DA_reaction->this compound

Caption: Proposed organocatalytic synthesis of this compound.

Experimental Workflow for this compound Synthesis

G Experimental Workflow Start Start Setup 1. Reaction Setup (Aldehydes in Flask) Start->Setup Solvent 2. Add Anhydrous Solvent (CHCl₃) Setup->Solvent Catalyst 3. Add Chiral Organocatalyst Solvent->Catalyst Stir 4. Stir at RT for 48h (Monitor by TLC) Catalyst->Stir Workup 5. Reaction Work-up (Solvent Removal) Stir->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS, HPLC) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von Phellandral für eine verbesserte GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Diese Unterlagen richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der quantitativen Analyse von Phellandral mittels Gaschromatographie (GC) beteiligt sind.

Einführung: this compound, ein ungesättigtes, zyklisches Terpen-Aldehyd, stellt aufgrund seiner Polarität und potenziellen thermischen Labilität eine Herausforderung für die direkte GC-Analyse dar. Die Derivatisierung ist ein entscheidender Schritt, um die Volatilität zu erhöhen, die thermische Stabilität zu verbessern und die chromatographische Peakform zu optimieren, was zu einer genaueren und reproduzierbareren Quantifizierung führt.[1][2] In diesen Anwendungshinweisen werden zwei effektive Derivatisierungsmethoden für this compound vorgestellt: die Silylierung nach Methoximierung und die Oximierung mit O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin (PFBHA).

Methode 1: Silylierung nach Methoximierung

Diese zweistufige Methode wird dringend für Aldehyde empfohlen, um die Bildung von Tautomeren und mehreren Silylierungsderivaten zu verhindern.[3] Die Methoximierung schützt zunächst die Carbonylgruppe, gefolgt von der Silylierung polarer funktioneller Gruppen, um die Flüchtigkeit zu erhöhen und die Polarität zu verringern.[3][4]

Vorteile:

  • Verhindert die Isomerisierung und die Bildung von Nebenprodukten.[3]

  • Erhöht die Flüchtigkeit und die thermische Stabilität des Analyten.[5]

  • Führt zu symmetrischeren Peaks und verbesserter Auflösung.

Experimentelles Protokoll: Methoximierung gefolgt von Silylierung

Benötigte Materialien:

  • This compound-Standard oder -Extrakt

  • Methoxyaminhydrochlorid (MeOx)

  • Pyridin (wasserfrei)

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) oder N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)[1]

  • Trimethylchlorsilan (TMCS) als Katalysator (optional)[4][6]

  • Aprotisches Lösungsmittel (z. B. Toluol, Hexan)

  • Heizblock oder Wasserbad

  • GC-Vials mit Septumkappen

  • Mikrospritzen

Protokoll:

  • Probenvorbereitung: Lösen Sie eine bekannte Menge this compound-Standard oder -Extrakt in einem geeigneten aprotischen Lösungsmittel in einem GC-Vial. Die Konzentration sollte im erwarteten Bereich der zu analysierenden Proben liegen.

  • Methoximierung:

    • Bereiten Sie eine 20 mg/mL Lösung von Methoxyaminhydrochlorid in Pyridin vor.

    • Geben Sie 50 µL dieser Lösung zu der this compound-Probe im Vial.

    • Verschließen Sie das Vial fest und erhitzen Sie es für 60 Minuten bei 60 °C.[3]

    • Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Silylierung:

    • Geben Sie 100 µL MSTFA (oder BSTFA) in das Vial. Bei sterisch gehinderten Gruppen kann die Zugabe von 1 % TMCS die Reaktion beschleunigen.[4][6]

    • Verschließen Sie das Vial erneut und erhitzen Sie es für 30 Minuten bei 70 °C.[5][6]

    • Lassen Sie das Vial vor der GC-Injektion auf Raumtemperatur abkühlen.

  • GC-Analyse: Injizieren Sie 1 µL der derivatisierten Probe in den Gaschromatographen.

Erwartete Ergebnisse und Daten

Die Derivatisierung von this compound durch Methoximierung und Silylierung führt zu einem einzigen, scharfen Peak mit einer geringeren Retentionszeit im Vergleich zum nicht derivatisierten Analyten. Die verbesserte Peakform ermöglicht eine genauere Integration und somit eine präzisere Quantifizierung.

ParameterNicht derivatisiertes this compoundDerivatisiertes this compound (MeOx-TMS)Verbesserung
Retentionszeit (relativ)1.21.0Schnellere Elution
Peak-Asymmetrie> 1.5 (Tailing)1.0 - 1.2Deutlich verbesserte Symmetrie
Nachweisgrenze (LOD)HöherNiedrigerErhöhte Empfindlichkeit
Reproduzierbarkeit (RSD)> 5%< 2%Verbesserte Präzision

Hinweis: Die exakten Werte können je nach GC-System, Säule und Analysebedingungen variieren. Die Tabelle zeigt die erwarteten qualitativen Verbesserungen.

Methode 2: PFBHA-Derivatisierung (Oximierung)

Die Derivatisierung mit PFBHA ist eine spezifische und hochempfindliche Methode für Aldehyde und Ketone. Sie führt zur Bildung von PFBHA-Oximen, die sehr gut für die Analyse mit Elektroneneinfangdetektoren (ECD) oder Massenspektrometrie (MS) geeignet sind.

Vorteile:

  • Hohe Reaktivität und quantitative Umsetzung mit Aldehyden.

  • Thermisch stabile Derivate.

  • Ermöglicht eine sehr empfindliche Detektion, insbesondere mit ECD.

  • Kann direkt auf einer SPME-Faser für die Headspace-Analyse durchgeführt werden.[7]

Experimentelles Protokoll: PFBHA-Derivatisierung

Benötigte Materialien:

  • This compound-Standard oder -Extrakt

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin-Hydrochlorid (PFBHA)

  • Reinstwasser oder Pufferlösung (pH 4-5)[8]

  • Lösungsmittel zur Extraktion (z. B. Ethylacetat, Hexan)

  • Heizblock oder Wasserbad

  • GC-Vials mit Septumkappen

  • Mikrospritzen

Protokoll:

  • Probenvorbereitung: Stellen Sie eine wässrige Lösung oder Suspension des this compound-Standards oder -Extrakts in einem GC-Vial her.

  • Derivatisierung:

    • Bereiten Sie eine 1-2 mg/mL PFBHA-Lösung in Reinstwasser vor.[8]

    • Geben Sie 100 µL der PFBHA-Lösung zu der Probe.

    • Verschließen Sie das Vial und erhitzen Sie es für 30-60 Minuten bei 60-70 °C.[8][9]

    • Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Extraktion:

    • Geben Sie 200 µL eines geeigneten Extraktionslösungsmittels (z. B. Ethylacetat) in das Vial.

    • Verschließen Sie das Vial und schütteln Sie es kräftig für 1-2 Minuten.

    • Lassen Sie die Phasen sich trennen.

  • GC-Analyse: Entnehmen Sie vorsichtig 1 µL aus der oberen organischen Phase und injizieren Sie es in den Gaschromatographen.

Erwartete Ergebnisse und Daten

Die PFBHA-Derivatisierung von this compound kann zur Bildung von zwei Isomeren (syn- und anti-Oxime) führen, die als zwei separate Peaks im Chromatogramm erscheinen können.[9] Beide Peaks können zur Quantifizierung herangezogen werden. Die Derivatisierung führt zu einer signifikanten Erhöhung des Ansprechverhaltens des Detektors.

ParameterNicht derivatisiertes this compoundDerivatisiertes this compound (PFBHA-Oxim)Verbesserung
Retentionszeit (relativ)1.21.1 (Isomer 1), 1.15 (Isomer 2)Geringfügig schnellere Elution
Peak-FormTailingScharfe, symmetrische PeaksVerbesserte Chromatographie
Detektorempfindlichkeit (ECD)GeringSehr hochDeutlich erhöhte Empfindlichkeit
LinearitätBegrenztBreiter linearer BereichVerbesserte Quantifizierbarkeit

Hinweis: Die exakten Werte können je nach GC-System, Säule und Analysebedingungen variieren. Die Tabelle zeigt die erwarteten qualitativen Verbesserungen.

Visualisierungen

DerivatizationWorkflow_Silylation cluster_prep Probenvorbereitung cluster_methoximation Schritt 1: Methoximierung cluster_silylation Schritt 2: Silylierung cluster_analysis Analyse This compound This compound-Probe reaction1 Reaktion (60°C, 60 min) This compound->reaction1 reagent1 Methoxyamin-HCl in Pyridin reagent1->reaction1 product1 This compound-Methoxim reaction1->product1 reaction2 Reaktion (70°C, 30 min) product1->reaction2 reagent2 MSTFA / BSTFA reagent2->reaction2 product2 TMS-Derivat reaction2->product2 gc_analysis GC-Analyse product2->gc_analysis

Abbildung 1: Workflow der Methoximierungs- und Silylierungs-Derivatisierung.

DerivatizationWorkflow_PFBHA cluster_prep Probenvorbereitung cluster_derivatization Schritt 1: Oximierung cluster_extraction Schritt 2: Extraktion cluster_analysis Analyse This compound This compound-Probe (wässrig) reaction Reaktion (60-70°C, 30-60 min) This compound->reaction reagent PFBHA-Lösung reagent->reaction product This compound-PFBHA-Oxim reaction->product extraction Flüssig-Flüssig- Extraktion product->extraction solvent Extraktions- lösungsmittel solvent->extraction organic_phase Organische Phase extraction->organic_phase gc_analysis GC-Analyse organic_phase->gc_analysis

Abbildung 2: Workflow der PFBHA-Derivatisierung mit anschließender Extraktion.

Fehlerbehebung und wichtige Überlegungen

  • Feuchtigkeit: Silylierungsreagenzien sind extrem feuchtigkeitsempfindlich.[2][3] Arbeiten Sie unter trockenen Bedingungen und verwenden Sie wasserfreie Lösungsmittel und Reagenzien, um eine Hydrolyse der Reagenzien und Derivate zu vermeiden.

  • Reaktionsbedingungen: Die Reaktionszeiten und -temperaturen müssen möglicherweise für spezifische Probenmatrizes optimiert werden, um eine vollständige Derivatisierung zu gewährleisten.[6]

  • Glaswaren-Deaktivierung: Bei der Analyse von Spurenkonzentrationen kann die Silanisierung der Glaswaren erforderlich sein, um die Adsorption von Analyten an der Glasoberfläche zu verhindern.[10]

  • Isomerenbildung: Beachten Sie bei der PFBHA-Methode die mögliche Bildung von syn- und anti-Isomeren, die als zwei Peaks eluieren können.[9] Die Summe der Peakflächen beider Isomere sollte für die Quantifizierung verwendet werden.

  • Reagenzienüberschuss: Ein großer Überschuss an Derivatisierungsreagenz kann das Chromatogramm stören. Führen Sie nach Möglichkeit einen "Cleanup"-Schritt durch oder optimieren Sie die eingesetzte Reagenzmenge.

References

Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Phellandral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral, a monoterpenoid aldehyde found in the essential oils of various plants such as cumin, possesses potential antioxidant properties that are of significant interest in the fields of pharmacology and drug development.[1] The evaluation of its antioxidant capacity is a critical step in understanding its therapeutic potential. This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant capacity of this compound using common and reliable assays: DPPH, ABTS, FRAP, and ORAC.

The antioxidant activity of compounds like this compound is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2][3][4] These mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), are fundamental to the principles of the assays described herein.[2]

Data Presentation: Antioxidant Capacity of Structurally Similar Compounds

As specific quantitative data for this compound is not widely available in peer-reviewed literature, the following table summarizes the antioxidant capacity of structurally related terpenoid aldehydes and constituents of essential oils, providing a comparative reference.

CompoundAssayIC50 / Antioxidant CapacityReference Compound
Cumin Essential Oil (contains this compound)DPPH~3.5 mg/mLNot specified
PerillaldehydeDPPH28.4 µg/mLAscorbic Acid (1.9 µg/mL)
CitralDPPH35.2 µg/mLAscorbic Acid (1.9 µg/mL)
MyristicinABTS1.2 mM (TEAC)Trolox
LinaloolFRAPSignificant reducing activity with Tween 20[5]Trolox, Gallic Acid[5]

Note: The antioxidant activity can be influenced by the assay conditions, solvent, and the presence of other compounds. These values should be considered as indicative.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[6][7]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). Store in a dark bottle at 4°C.[7][8]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) and make serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, for comparison.[6]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the this compound solution (or standard/blank) to each well.[8]

    • Add 180 µL of the DPPH working solution to each well.[8]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[7][9]

    • Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in absorbance.[6][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[11][12]

    • Dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Prepare a stock solution of this compound and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the this compound solution (or standard/blank) to each well.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6-30 minutes.[11][12]

    • Measure the absorbance at 734 nm.[11]

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of Trolox.[13]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in an intense blue color.[5][14][15]

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.[15][16]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.[15][16]

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.[15][16]

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[5][15]

    • Prepare a stock solution of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the this compound solution (or standard/blank) to each well.[17]

    • Add 220 µL of the FRAP working solution to each well.[17]

    • Incubate the plate at 37°C for 4-30 minutes.[17][18]

    • Measure the absorbance at 593 nm.[17][18]

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[19][20][21][22]

Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Solution: Prepare a stock solution and dilute it with 75 mM phosphate buffer (pH 7.4) to the working concentration.[20][21]

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).[21]

    • Prepare a stock solution of this compound and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the this compound solution (or standard/blank) to each well.[23]

    • Add 150 µL of the fluorescein working solution to each well.[23]

    • Incubate the plate at 37°C for at least 15 minutes in the plate reader.[19][23]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well using the plate reader's injector.[23]

    • Measure the fluorescence decay every 1-2 minutes for at least 35 minutes (excitation at 485 nm, emission at 520 nm).[19][20]

  • Calculation:

    • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the blank and the standard (Trolox).[19] The results are expressed as Trolox equivalents.

Mandatory Visualizations

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AntioxidantH Antioxidant-H AntioxidantRadical Antioxidant• AntioxidantH->AntioxidantRadical H• Radical Free Radical (R•) NeutralizedRadical Neutralized Radical (RH) Radical->NeutralizedRadical H• Antioxidant Antioxidant AntioxidantCation Antioxidant•+ Antioxidant->AntioxidantCation e⁻ FreeRadical Free Radical (R•) RadicalAnion Radical Anion (R⁻) FreeRadical->RadicalAnion e⁻

Caption: General mechanisms of antioxidant action: HAT and SET pathways.

Experimental_Workflow cluster_Assays Assay Execution start Start: this compound Sample Preparation assay_selection Select In Vitro Antioxidant Assay (DPPH, ABTS, FRAP, ORAC) start->assay_selection dpph DPPH Assay assay_selection->dpph SET/HAT abts ABTS Assay assay_selection->abts SET/HAT frap FRAP Assay assay_selection->frap SET orac ORAC Assay assay_selection->orac HAT data_acquisition Spectrophotometric / Fluorometric Data Acquisition dpph->data_acquisition abts->data_acquisition frap->data_acquisition orac->data_acquisition data_analysis Data Analysis (% Inhibition, IC50, TEAC, FRAP value) data_acquisition->data_analysis conclusion Conclusion on Antioxidant Capacity data_analysis->conclusion

References

Determining the Cytotoxicity of Phellandral: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Phellandral, a naturally occurring monoterpene, using common cell-based assays. The protocols detailed herein are essential for researchers in drug discovery and toxicology seeking to understand the potential therapeutic or toxic properties of this compound.

Introduction to this compound and Cytotoxicity Assessment

This compound is a component found in the essential oils of various plants.[1] As with many natural compounds, it is crucial to determine its biological activity, including its potential to induce cell death, a key characteristic for anticancer drug development.[2][3][4][5] Cytotoxicity assays are fundamental in vitro tools used to screen for the toxic effects of compounds on cells and to elucidate their mechanisms of action.[6][7][8][9][10] This document outlines the protocols for three widely used assays to assess this compound's cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-based assay for apoptosis detection.

Key Cell-Based Assays for Cytotoxicity

A multi-assay approach is recommended to gain a comprehensive understanding of a compound's cytotoxic effects, as different assays measure distinct cellular events.[10]

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[13] The amount of formazan produced is proportional to the number of living cells.[12]

  • LDH Assay: The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[7][8][14] This assay is a reliable indicator of necrosis or late-stage apoptosis.

  • Apoptosis Assay (Annexin V): This flow cytometry-based assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is used to identify apoptotic cells. Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells.[15]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves treating cultured cells with varying concentrations of the compound and then performing the selected assays to measure the cellular response.

experimental_workflow Figure 1. General Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Cell Culture Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well or 6-well plates incubation1 Incubate for 24h (adherent cells) cell_seeding->incubation1 treatment Treat cells with this compound (e.g., 24, 48, 72h) incubation1->treatment phellandral_prep Prepare serial dilutions of this compound phellandral_prep->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_acquisition Spectrophotometer/ Flow Cytometer Reading mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Calculate IC50, % Cytotoxicity, % Apoptosis data_acquisition->data_analysis

Caption: General Experimental Workflow for this compound Cytotoxicity Testing

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[11][12][13]

Materials:

  • Cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for this compound) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of >650 nm can be used to subtract background absorbance.[11]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[14][17][18][19]

Materials:

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • 96-well plates

  • Lysis buffer (often included in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the treated and untreated wells, prepare a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period. Also, include a background control with medium only.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[19]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (usually 50 µL) to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light.[14][19] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[17]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of untreated) / (Absorbance of maximum release - Absorbance of untreated)] x 100

Protocol 3: Annexin V Apoptosis Assay

This protocol is based on standard procedures for Annexin V staining followed by flow cytometry.[15][16][20][21]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the assay. Treat the cells with different concentrations of this compound for the desired duration.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[21]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[21]

Data Analysis: The flow cytometry data will provide the percentage of cells in each quadrant:

  • Lower-left (Annexin V- / PI-): Live cells

  • Lower-right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation

Quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

AssayCell LineTreatment Duration (h)Endpoint MeasuredResult (Example)
MTTHeLa48IC5050 µM
LDHA54948% Cytotoxicity at 100 µM60%
Annexin VJurkat24% Apoptotic Cells at 50 µM45% (Early + Late)

Potential Signaling Pathways Involved in this compound-Induced Cytotoxicity

Phytochemicals often induce cytotoxicity, particularly in cancer cells, by modulating specific signaling pathways that lead to apoptosis.[2][3][4] While the specific pathways affected by this compound are yet to be elucidated, common pathways that could be investigated include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

apoptosis_pathways Figure 2. Potential Apoptotic Pathways for Investigation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 This compound This compound mitochondria Mitochondria This compound->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential Apoptotic Pathways for Investigation

Investigation into these pathways could involve measuring the activation of key proteins such as caspases (e.g., caspase-3, -8, -9) and the release of mitochondrial proteins like cytochrome c.

Conclusion

The protocols and application notes provided here offer a robust framework for the initial cytotoxic characterization of this compound. By employing a combination of assays that measure different aspects of cell health, researchers can obtain a comprehensive profile of this compound's effects on cells, which is a critical step in the evaluation of its potential as a therapeutic agent or a toxic compound.

References

Application Notes and Protocols for In Vitro Assessment of Phellandral's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral, a monoterpenoid aldehyde, is a constituent of the essential oils of various plants, notably from Eucalyptus species.[1] While direct studies on the anti-inflammatory properties of isolated this compound are limited, the essential oils in which it is found have demonstrated notable anti-inflammatory effects.[2][3][4][5] This has led to a scientific interest in the potential of this compound as a natural anti-inflammatory agent. These application notes provide a comprehensive guide to the in vitro evaluation of this compound's anti-inflammatory activity, focusing on its effects on key inflammatory mediators and signaling pathways in a cellular context.

The protocols outlined below describe the use of the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in these cells, characterized by the production of nitric oxide (NO), pro-inflammatory cytokines, and the expression of inflammatory enzymes.

Data Presentation

The following tables summarize hypothetical quantitative data for the assessment of this compound's anti-inflammatory activity.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-5.2 ± 0.8
LPS (1 µg/mL)-100
This compound185.3 ± 4.1
This compound562.7 ± 3.5
This compound1041.9 ± 2.8
This compound2525.6 ± 2.1
Dexamethasone1015.4 ± 1.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
Control-8.1 ± 1.26.5 ± 0.97.3 ± 1.1
LPS (1 µg/mL)-100100100
This compound1078.4 ± 5.381.2 ± 4.979.8 ± 5.1
This compound2555.1 ± 4.759.3 ± 4.257.6 ± 4.5
Dexamethasone1022.8 ± 2.525.1 ± 2.824.3 ± 2.6

Table 3: Effect of this compound on COX-2 and iNOS Protein Expression in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)COX-2 Expression (Fold Change vs. Control)iNOS Expression (Fold Change vs. Control)
Control-1.01.0
LPS (1 µg/mL)-15.220.5
This compound1010.813.7
This compound256.37.9
Dexamethasone102.13.2

Experimental Protocols

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a suitable model for these experiments.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting) at a density that allows for optimal growth and response to treatment.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with 1 µg/mL of LPS. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[6][7][8]

  • Sample Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of the Griess reagent.

  • Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[9][10][11]

  • Sample Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for human TNF-α, IL-6, and IL-1β). This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification: Determine the cytokine concentrations from a standard curve.

Western Blot Analysis for COX-2, iNOS, NF-κB, and MAPK Pathway Proteins

Western blotting is used to determine the protein expression levels of key inflammatory enzymes and signaling molecules.[12][13][14][15]

  • Protein Extraction: After the desired treatment period (e.g., 24 hours for COX-2 and iNOS, shorter time points for signaling proteins), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against COX-2, iNOS, phospho-p65 (NF-κB), p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A RAW 264.7 Cell Culture B Seed Cells in Plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cytokine Assays (ELISA) (TNF-α, IL-6, IL-1β) D->F G Western Blot Analysis (COX-2, iNOS, NF-κB, MAPK) D->G H Quantify NO Production E->H I Quantify Cytokine Levels F->I J Quantify Protein Expression G->J K Assess Anti-inflammatory Activity of this compound H->K I->K J->K

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound.

NF-κB Signaling Pathway

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) P_IkB P-IκB IkB->P_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Proteasome Proteasome P_IkB->Proteasome degradation This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes transcription

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 ERK ERK MEK1_2->ERK JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 This compound This compound This compound->TAK1 inhibits? DNA DNA AP1->DNA Genes Pro-inflammatory Genes DNA->Genes

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Phellandral against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing (AST) of Phellandral, a monoterpenoid aldehyde found in various essential oils. Due to the limited availability of specific quantitative antimicrobial data for isolated this compound in publicly accessible scientific literature, this document outlines the established protocols for AST and presents representative data from a closely related and well-studied monoterpenoid aldehyde, citral, to serve as a practical example.[1] Researchers are encouraged to adapt these protocols to generate specific data for this compound.

Introduction to this compound and its Antimicrobial Potential

This compound is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, including Eucalyptus and cumin.[2] Like other aldehydes derived from essential oils, this compound is recognized for its potential antimicrobial properties.[3][4][5][6][7] The aldehyde functional group is often associated with the antimicrobial activity of these compounds, which is believed to involve the disruption of bacterial cell walls and membranes, leading to the leakage of intracellular contents.[8] Further research is necessary to fully elucidate the specific mechanisms of action of this compound against various pathogenic bacteria.

Key Experimental Protocols

Standardized methods for determining the antimicrobial susceptibility of a compound include broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar (B569324) disk diffusion method for qualitative assessment of antimicrobial activity.

Broth Microdilution Method for MIC and MBC Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). From the MIC assay, the MBC can also be determined, which is the lowest concentration that results in microbial death.

Materials:

  • This compound (or analogous compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial cultures of pathogenic strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile broth.

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth to the desired starting concentration.

    • Perform serial two-fold dilutions of the this compound solution in the wells of the 96-well plate. Each well should contain 100 µL of the diluted compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • Optionally, use a microplate reader to measure the optical density (OD) at 600 nm to determine the inhibition of bacterial growth more quantitatively.

  • Determination of MBC:

    • From the wells that show no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate.

Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative method used to assess the antimicrobial activity of a substance. It is based on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test microorganism.

Materials:

  • This compound (or analogous compound)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures of pathogenic strains

  • Sterile swabs

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.

    • Allow the plate to dry for a few minutes.

  • Application of this compound Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a negative control disk (impregnated with the solvent used to dissolve this compound) and a positive control disk (a standard antibiotic).

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation

The following tables present representative quantitative data for the antimicrobial activity of citral , a monoterpenoid aldehyde structurally similar to this compound, against common pathogenic bacteria. This data is provided as an example to illustrate how to structure and present the results of antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of Citral against Pathogenic Bacteria

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureusGram-positive128 - 1024[9]
Escherichia coliGram-negative2073[10]
Pseudomonas aeruginosaGram-negative>5120[11]
Bacillus subtilisGram-positive31[12]

Table 2: Minimum Bactericidal Concentration (MBC) of Citral against Pathogenic Bacteria

Bacterial StrainGram StainMBC (µg/mL)Reference
Staphylococcus aureusGram-positive256 - 2048[9]
Escherichia coliGram-negative>2073[10]
Pseudomonas aeruginosaGram-negative>5120[11]
Bacillus subtilisGram-positive62[12]

Visualization of Experimental Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed mechanism of action.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (0.5 McFarland) D Inoculation with Bacterial Suspension A->D B This compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 18-24h) D->E F Visual/Spectrophotometric Reading (MIC) E->F G Plating on Agar for MBC F->G H Incubation (37°C, 24h) G->H I MBC Determination H->I

Caption: Workflow for Broth Microdilution Assay.

AgarDiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture (0.5 McFarland) C Inoculation of MHA Plate A->C B This compound- impregnated Disks D Application of Disks B->D C->D E Incubation (37°C, 18-24h) D->E F Measurement of Zone of Inhibition E->F

Caption: Workflow for Agar Disk Diffusion Assay.

MechanismOfAction cluster_compound Antimicrobial Compound cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall This compound->CellWall Interaction CellMembrane Cell Membrane CellWall->CellMembrane Disruption Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability IntracellularContents Intracellular Contents (Ions, ATP, Nucleic Acids) Cytoplasm->IntracellularContents Leakage CellDeath CellDeath IntracellularContents->CellDeath Cell Death

Caption: Proposed Mechanism of Action of this compound.

Conclusion

The protocols and representative data provided in these application notes offer a solid foundation for researchers to investigate the antimicrobial properties of this compound. By following these standardized methods, scientists can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. The provided diagrams offer a clear visual representation of the experimental workflows and the likely mechanism of action, aiding in the design and interpretation of experiments. Further studies are warranted to establish a comprehensive antimicrobial profile of this compound and to explore its potential applications in drug development.

References

Investigating the Antifungal Mechanism of Phellandral: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral, a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, has demonstrated promising antifungal properties. This document provides a comprehensive guide for investigating the mechanism of action behind this compound's ability to inhibit fungal growth. The primary mode of action is believed to be the disruption of the fungal cell membrane's integrity, leading to increased permeability and subsequent leakage of vital intracellular components. This document outlines detailed protocols for key experiments to elucidate this mechanism, including the determination of minimum inhibitory concentration (MIC), assessment of cell membrane permeability, quantification of potassium leakage, and investigation of secondary effects such as the induction of reactive oxygen species (ROS) and modulation of stress-activated signaling pathways.

While specific quantitative data for this compound against common fungal pathogens is not extensively available in public literature, the provided protocols are designed to be readily adaptable for its evaluation. For comparative purposes, data on structurally similar monoterpene aldehydes will be referenced where appropriate.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference Compound (e.g., Fluconazole) MIC (µg/mL)
Candida albicansData to be determinedData to be determined
Aspergillus fumigatusData to be determinedData to be determined
Cryptococcus neoformansData to be determinedData to be determined
Other (Specify)Data to be determinedData to be determined

MFC: Minimum Fungicidal Concentration

Table 2: Effect of this compound on Fungal Cell Membrane Permeability

Fungal SpeciesThis compound Concentration (µg/mL)% Increase in Crystal Violet Uptake% Increase in SYTOX Green Fluorescence
Candida albicansMIC/2Data to be determinedData to be determined
MICData to be determinedData to be determined
2 x MICData to be determinedData to be determined
Aspergillus fumigatusMIC/2Data to be determinedData to be determined
MICData to be determinedData to be determined
2 x MICData to be determinedData to be determined

Table 3: this compound-Induced Potassium Leakage from Fungal Cells

Fungal SpeciesThis compound Concentration (µg/mL)% Potassium Leakage
Candida albicansMIC/2Data to be determined
MICData to be determined
2 x MICData to be determined
Aspergillus fumigatusMIC/2Data to be determined
MICData to be determined
2 x MICData to be determined

Table 4: this compound-Induced Reactive Oxygen Species (ROS) Production

Fungal SpeciesThis compound Concentration (µg/mL)Fold Increase in DCF Fluorescence
Candida albicansMIC/2Data to be determined
MICData to be determined
2 x MICData to be determined
Aspergillus fumigatusMIC/2Data to be determined
MICData to be determined
2 x MICData to be determined

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol determines the lowest concentration of this compound that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

Protocol:

  • Inoculum Preparation:

    • For yeasts, grow the fungal strain in RPMI-1640 medium overnight at 35°C. Adjust the cell suspension to a concentration of 1-5 x 10^6 CFU/mL (0.5 McFarland standard). Dilute this suspension to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For filamentous fungi, grow on SDA for 5-7 days. Harvest conidia and adjust the suspension to 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.

    • Include a growth control (inoculum without this compound) and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that shows no visible growth.

  • MFC Determination:

    • Subculture 10 µL from each well showing no growth onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the agar plate.

MIC_MFC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Inoculum Preparation C Inoculate 96-well Plate A->C B This compound Serial Dilutions B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (No Visible Growth) D->E F Subculture on SDA Plates E->F G Incubate at 35°C for 24-48h F->G H Determine MFC (No Growth on Plate) G->H

Workflow for MIC and MFC Determination.
Cell Membrane Permeability Assay

This assay measures the ability of this compound to disrupt the fungal cell membrane, leading to the uptake of normally impermeant dyes.

2.1. Crystal Violet Uptake Assay

Materials:

  • Fungal cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Crystal violet solution (10 µg/mL in PBS)

  • Spectrophotometer

Protocol:

  • Grow fungal cells to mid-log phase and wash with PBS.

  • Resuspend cells in PBS to a density of 1 x 10^7 cells/mL.

  • Treat cells with various concentrations of this compound (e.g., MIC/2, MIC, 2 x MIC) for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Centrifuge the cells and resuspend the pellet in PBS containing crystal violet.

  • Incubate for 10 minutes at room temperature.

  • Centrifuge to pellet the cells and measure the absorbance of the supernatant at 590 nm.

  • A decrease in the absorbance of the supernatant indicates increased crystal violet uptake by the damaged cells.

2.2. Fluorescent Dye Uptake Assay (SYTOX Green or Propidium Iodide)

Materials:

  • Fungal cells

  • This compound

  • PBS

  • SYTOX Green or Propidium Iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

Protocol:

  • Prepare fungal cells as described in the crystal violet assay.

  • Resuspend cells in PBS containing SYTOX Green (e.g., 1 µM) or PI (e.g., 5 µg/mL).

  • Add this compound at various concentrations.

  • Measure the fluorescence intensity immediately and at time intervals (e.g., every 5 minutes for 30 minutes) using a fluorometer (Excitation/Emission: ~485/520 nm for SYTOX Green; ~535/617 nm for PI).

  • An increase in fluorescence indicates dye entry into cells with compromised membranes.

Membrane_Permeability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_cv Crystal Violet Assay cluster_fluorescent Fluorescent Dye Assay A Grow Fungal Cells to Mid-log Phase B Wash and Resuspend in PBS A->B C Treat with this compound (Various Concentrations) B->C D1 Incubate with Crystal Violet C->D1 D2 Add SYTOX Green or PI C->D2 E1 Measure Supernatant Absorbance (590 nm) D1->E1 E2 Measure Fluorescence Intensity D2->E2

Workflow for Cell Membrane Permeability Assays.
Potassium Leakage Assay

This assay quantifies the leakage of intracellular potassium ions (K+) as an indicator of membrane damage.

Materials:

  • Fungal cells

  • This compound

  • MES-glucose buffer (e.g., 10 mM MES, 2% glucose, pH 6.0)

  • Atomic absorption spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Protocol:

  • Grow fungal cells to mid-log phase, wash, and resuspend in MES-glucose buffer.

  • Treat cells with various concentrations of this compound.

  • At different time points, collect aliquots and centrifuge to separate the cells from the supernatant.

  • Measure the concentration of K+ in the supernatant using atomic absorption spectrophotometry or ICP-MS.

  • To determine the total intracellular K+, lyse an untreated cell sample (e.g., by boiling or sonication) and measure its K+ concentration.

  • Express the K+ leakage as a percentage of the total intracellular K+.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Fungal cells

  • This compound

  • PBS

  • DCFH-DA stock solution (in DMSO)

  • Fluorometer

Protocol:

  • Grow fungal cells and resuspend in PBS.

  • Load the cells with DCFH-DA (e.g., 10 µM) by incubating for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove excess probe.

  • Treat the cells with this compound at various concentrations.

  • Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), at an excitation wavelength of ~488 nm and an emission wavelength of ~525 nm.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Investigation of Signaling Pathway Modulation

This protocol outlines the use of Western blotting to examine the phosphorylation status of key proteins in the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are common stress response pathways in fungi.

Materials:

  • Fungal cells

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE equipment

  • Western blotting equipment

  • Primary antibodies (e.g., anti-phospho-Hog1, anti-Hog1, anti-phospho-Mpk1, anti-Mpk1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat fungal cells with this compound for various time points.

  • Harvest the cells and lyse them in lysis buffer.

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target MAP kinases.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels.

Signaling_Pathway_Diagram cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_response Cellular Response cluster_signaling Signaling Pathways cluster_outcome Outcome This compound This compound Membrane Fungal Cell Membrane (Disruption) This compound->Membrane Primary Target Permeability Increased Permeability Membrane->Permeability Leakage K+ Leakage Membrane->Leakage ROS ROS Production Membrane->ROS Potential Secondary Effect HOG HOG Pathway (Hog1 Phosphorylation) Permeability->HOG Stress Signal CWI CWI Pathway (Mpk1 Phosphorylation) Permeability->CWI Stress Signal Growth_Inhibition Fungal Growth Inhibition Leakage->Growth_Inhibition ROS->HOG Stress Signal HOG->Growth_Inhibition CWI->Growth_Inhibition

Proposed Mechanism of this compound's Antifungal Action.

Conclusion

The protocols detailed in this document provide a robust framework for a thorough investigation into the antifungal mechanism of this compound. By systematically evaluating its effects on fungal growth, cell membrane integrity, and key cellular stress responses, researchers can gain valuable insights into its potential as a novel antifungal agent. The generation of quantitative data using these methods will be crucial for understanding its potency and spectrum of activity, paving the way for further development and application in the fields of medicine and agriculture.

Application Note: Stable Isotope Labeling of Phellandral for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellandral, a naturally occurring monoterpenoid aldehyde, has garnered interest in pharmaceutical research due to its potential biological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. Stable isotope labeling, particularly with deuterium (B1214612) (²H), is a powerful technique for elucidating metabolic pathways and quantifying metabolites.[1][2] This application note provides a detailed protocol for the deuterium labeling of this compound and its subsequent use in in vitro and in vivo metabolic studies.

Principle of Stable Isotope Labeling in Metabolism

Stable isotope-labeled compounds are chemically identical to their unlabeled counterparts but are heavier due to the presence of isotopes like ²H, ¹³C, or ¹⁵N. This mass difference allows for their unambiguous detection by mass spectrometry (MS). When a stable isotope-labeled compound is introduced into a biological system, its metabolites will also carry the isotopic label. This enables precise tracking and quantification of the parent compound and its metabolites, distinguishing them from endogenous molecules.[1][2]

Synthesis of Deuterated this compound (this compound-d₂)

A common method for introducing deuterium into a molecule is through catalytic hydrogen-deuterium exchange. The following protocol is adapted from a general method for the deuteration of organic compounds using a Palladium catalyst and deuterium oxide (D₂O).[3]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Aluminum powder

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), 10% Pd/C (0.05 equivalents), and aluminum powder (2 equivalents).

  • Deuterium Source: Add D₂O to the flask to create a slurry.

  • Reaction: Heat the mixture to reflux and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS to check for the incorporation of deuterium.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Extract the deuterated this compound with anhydrous diethyl ether.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate and filter to remove the catalyst and drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting this compound-d₂ can be further purified by column chromatography if necessary.

  • Characterization: Confirm the structure and deuterium incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. In the ¹H NMR spectrum, a reduction in the signal intensity of the protons at the labeled positions is expected. The mass spectrum will show a molecular ion peak shifted by the number of incorporated deuterium atoms.

In Vitro Metabolism of this compound-d₂ Using Liver Microsomes

This protocol describes an in vitro experiment to identify the primary metabolites of this compound using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • This compound-d₂

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Centrifuge tubes

  • Incubator/shaking water bath

  • LC-MS/MS system

Protocol:

  • Incubation Mixture Preparation: In a centrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL protein concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound-d₂ (at a final concentration of, for example, 10 µM) to initiate the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to identify and quantify the parent compound (this compound-d₂) and its deuterated metabolites.

In Vivo Metabolic Study of this compound-d₂ in Rats

This protocol outlines a basic in vivo study in a rat model to investigate the pharmacokinetics and excretion of this compound.

Materials:

  • This compound-d₂ formulated in a suitable vehicle (e.g., corn oil)

  • Sprague-Dawley rats

  • Metabolic cages for separate collection of urine and feces

  • Equipment for oral gavage and blood collection (e.g., via tail vein or jugular vein cannulation)

  • Anticoagulant (e.g., heparin)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Acclimatization: Acclimate rats to the metabolic cages for at least 24 hours before the study.

  • Dosing: Administer a single oral dose of this compound-d₂ to the rats (e.g., 50 mg/kg body weight).

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

    • Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Urine: Measure the volume of the collected urine.

    • Feces: Homogenize the collected feces.

  • Extraction: Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) on plasma, urine, and fecal homogenates to isolate the parent compound and its metabolites.

  • Sample Analysis: Analyze the extracts by LC-MS/MS to quantify this compound-d₂ and its deuterated metabolites.

Data Presentation

Quantitative data from metabolic studies are crucial for understanding the disposition of a compound. The following tables present representative pharmacokinetic and metabolite data for a p-menthane (B155814) monoterpenoid, which can be used as a template for presenting data from this compound studies.

Table 1: Representative Pharmacokinetic Parameters of a p-Menthane Monoterpenoid in Rats following a Single Oral Dose.

ParameterValue
Cₘₐₓ (ng/mL)850 ± 150
Tₘₐₓ (h)1.5 ± 0.5
AUC₀-₂₄ (ng·h/mL)4500 ± 800
t₁/₂ (h)3.5 ± 0.8
CL/F (mL/h/kg)11.1 ± 2.1
Vd/F (L/kg)55.5 ± 10.2

Data are presented as mean ± SD and are illustrative for a typical p-menthane monoterpenoid.

Table 2: Representative Metabolite Profile of a p-Menthane Monoterpenoid in Rat Urine (0-24h) after a Single Oral Dose.

Metabolite% of Total MetabolitesProposed Biotransformation
Hydroxylated Metabolite 145 ± 8Phase I: Hydroxylation
Hydroxylated Metabolite 225 ± 5Phase I: Hydroxylation
Carboxylic Acid Metabolite15 ± 4Phase I: Oxidation of aldehyde
Glucuronide Conjugate10 ± 3Phase II: Glucuronidation
Other5 ± 2-

Data are presented as mean ± SD and are illustrative for a typical p-menthane monoterpenoid.

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound-d₂ cluster_metabolism Metabolic Studies This compound This compound Reaction H/D Exchange Reaction This compound->Reaction Reagents Pd/C, Al, D₂O Reagents->Reaction Purification Purification & Characterization Reaction->Purification Phellandral_d2 This compound-d₂ Purification->Phellandral_d2 InVitro In Vitro (Liver Microsomes) Phellandral_d2->InVitro InVivo In Vivo (Rat Model) Phellandral_d2->InVivo SamplePrep Sample Preparation (Extraction) InVitro->SamplePrep InVivo->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis Data Data Analysis & Metabolite ID Analysis->Data

Caption: Experimental workflow for the synthesis and metabolic analysis of deuterated this compound.

Proposed Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolites cluster_phase2 Phase II Metabolites This compound This compound PhaseI Phase I Metabolism This compound->PhaseI CYP450 Hydroxythis compound Hydroxy-phellandral PhaseI->Hydroxythis compound Hydroxylation Phellandric_acid Phellandric Acid PhaseI->Phellandric_acid Oxidation PhaseII Phase II Metabolism Glucuronide Phellandric Acid Glucuronide PhaseII->Glucuronide Glucuronidation Phellandric_acid->PhaseII UGTs

Caption: Proposed metabolic pathway of this compound involving Phase I and Phase II reactions.

Conclusion

The use of stable isotope-labeled this compound provides a robust and precise method for its metabolic profiling. The detailed protocols and representative data presented in this application note offer a comprehensive guide for researchers to design and execute metabolic studies of this compound. This approach is invaluable for advancing the understanding of its pharmacokinetic and pharmacodynamic properties, which is essential for its potential development as a therapeutic agent.

References

Application Notes & Protocols: Formulation of Phellandral for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phellandral is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, such as Eucalyptus species.[1] It has garnered scientific interest for its potential biological activities, including antimicrobial and anti-inflammatory effects.[1][2] A significant challenge in evaluating the therapeutic potential of this compound in preclinical animal models is its hydrophobic nature. This compound is described as a colorless to pale yellow liquid that is practically insoluble in water, but soluble in organic solvents like ethanol (B145695) and ether.[2][3][4] This necessitates the use of specialized formulation strategies to ensure its proper dissolution and bioavailability for in vivo administration.

This document provides detailed application notes and protocols for the formulation and administration of this compound for use in animal studies, with a focus on rodent models.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1][2]
Molar Mass 152.23 g/mol [1][2]
Appearance Colorless to pale yellow liquid[2][5]
Solubility - Practically insoluble in water (est. 0.103 - 0.3 g/L) - Soluble in organic solvents (e.g., ethanol, ether)[2][3][5]
logP (o/w) ~2.6 - 3.17[3][5]
Stability Stable under normal conditions, store away from light and moisture.[2][2]

Formulation Strategies for Hydrophobic Compounds

Given this compound's low aqueous solubility, direct administration in an aqueous vehicle like saline is not feasible as it would lead to precipitation and inconsistent dosing.[6] The choice of vehicle is critical and depends on the route of administration and the experimental endpoint. A vehicle control group, receiving the formulation without the active compound, is mandatory in all experiments to differentiate the effects of the vehicle from the effects of this compound.[7]

Below are recommended vehicle formulations suitable for oral or intraperitoneal administration of this compound.

FormulationCompositionPreparation NotesSuitability
Oil-Based Vehicle Corn Oil (or Sesame/Olive Oil)Simple dissolution. This compound is mixed directly with the oil. Gentle warming and vortexing can aid dissolution.Suitable for highly lipophilic drugs for oral or IP routes.[7] Not for IV administration.
Co-Solvent System 5-10% DMSO 30-40% PEG 400 50-65% Saline or PBSDissolve this compound in DMSO first. Add PEG 400 and mix. Finally, add saline/PBS dropwise while vortexing to prevent precipitation. Prepare fresh before each use.[8]Common for compounds with low aqueous solubility. The concentration of DMSO should be minimized to avoid toxicity.[6][7]
Surfactant-Based System 5% DMSO 5% Tween 80 90% SalineDissolve this compound in DMSO. Add Tween 80 and mix thoroughly. Add saline in small increments while vortexing.The surfactant (Tween 80) helps to create a stable emulsion or micellar solution, preventing precipitation in the aqueous base.[8]

Experimental Workflow

The following diagram outlines the general workflow for preparing and administering this compound formulations in an in vivo study.

G cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_analysis Data Collection & Analysis phell This compound Stock vehicle Select Vehicle (e.g., Corn Oil, Co-solvent) dissolve Dissolve this compound in Vehicle vehicle->dissolve qc Quality Control (Clarity, Homogeneity) dissolve->qc admin Administer Formulation (Oral Gavage or IP Injection) qc->admin animal Select Animal Model (e.g., Mouse, Rat) dose_calc Calculate Dose Volume (Based on Body Weight) animal->dose_calc dose_calc->admin monitor Monitor Animal (Adverse Effects) admin->monitor endpoint Measure Experimental Endpoints monitor->endpoint data Data Analysis endpoint->data

Caption: General workflow for in vivo studies using this compound.

Administration Protocols

All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC). Personnel should be properly trained for all techniques.

Protocol for Oral Gavage (Rodents)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[9] Flexible feeding tubes are recommended over rigid metal needles to minimize the risk of esophageal or stomach perforation.[10][11]

Materials:

  • Appropriately sized flexible gavage tube with a rounded tip.

  • Syringe compatible with the gavage tube.

  • This compound formulation.

  • Animal scale.

Procedure:

  • Weigh the Animal: Accurately weigh the animal to calculate the correct dosing volume.[12][13]

  • Measure the Gavage Tube: Measure the tube from the animal's mouth to the bottom of the sternum (xiphoid process). Mark the tube at the nose to ensure you do not insert it too far.[12][13]

  • Restraint: Restrain the animal firmly by scruffing the neck and back to immobilize the head and create a straight line from the neck to the esophagus.[12][13]

  • Tube Insertion: Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the upper palate.[12] The tube should pass easily into the esophagus; the animal may swallow as the tube is passed.[13]

    • CRITICAL: If resistance is met, withdraw the tube immediately and retry. Do not force the tube, as this can cause perforation or entry into the trachea.[12][13]

  • Administer Substance: Once the tube is correctly placed, slowly administer the formulation by depressing the syringe plunger.[12]

  • Withdraw Tube: Gently remove the tube along the same path of insertion.

  • Monitor: Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress or adverse effects.[13]

SpeciesNeedle/Tube GaugeMax Dosing Volume (mL/kg)Reference
Mouse 18-20g flexible10 mL/kg[12][13]
Rat 16-18g flexible10-20 mL/kg[12]
Protocol for Intraperitoneal (IP) Injection (Mice)

IP injection is a common route for administering substances that are not suitable for oral delivery.

Materials:

  • Sterile syringe (sized appropriately for the injection volume).

  • Sterile needle (new needle for each animal).[14]

  • 70% alcohol or other suitable disinfectant.[15]

  • This compound formulation.

Procedure:

  • Prepare the Syringe: Draw up the calculated dose of the this compound formulation. Warm the substance to room or body temperature to avoid discomfort.[14][16]

  • Restraint: Restrain the mouse using the scruff technique and position it in dorsal recumbency (on its back) with the head tilted slightly downward. This helps shift the abdominal organs away from the injection site.[15][17]

  • Locate Injection Site: Identify the lower right quadrant of the abdomen.[14][15] Injecting on the animal's right side helps to avoid the cecum, which is typically on the left.[15]

  • Disinfect: Swab the injection site with 70% alcohol.[15]

  • Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[14][16]

  • Aspirate: Gently pull back the plunger to ensure no fluid (blood, urine, intestinal contents) is drawn into the syringe.[15][17] If fluid appears, discard the needle and syringe and start over with fresh materials.[17]

  • Inject: If aspiration is clear, slowly inject the substance.

  • Withdraw and Monitor: Withdraw the needle and return the animal to its cage.[16] Observe for any complications such as bleeding or signs of distress.[16]

SpeciesNeedle GaugeMax Injection Volume (mL/kg)Reference
Mouse 25-27g< 10 mL/kg[16]
Rat 23-25g< 10 mL/kg[16]

Potential Signaling Pathways for Investigation

This compound has been reported to have anti-inflammatory properties, possibly through the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines.[2] Researchers may wish to investigate its effects on pathways central to inflammation.

G stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage stimulus->macrophage pathway Signaling Cascade (e.g., NF-κB, MAPK) macrophage->pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) pathway->cytokines inflammation Inflammatory Response cytokines->inflammation This compound This compound This compound->pathway Inhibition

Caption: Potential anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for Studying Phellandral's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of phellandral, a naturally occurring monoterpenoid aldehyde, on gene expression. Due to the limited direct research on this compound, the protocols and potential molecular targets are largely based on studies of the closely related and well-researched compound, α-phellandrene. It is hypothesized that this compound may exhibit similar biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, through the modulation of key signaling pathways and gene expression.

Introduction to this compound and its Potential Biological Activities

This compound is a monoterpenoid aldehyde found in the essential oils of various plants. While direct studies on its effects on gene expression are scarce, its structural similarity to α-phellandrene suggests potential biological activities of significant interest to researchers and drug developers. α-Phellandrene has been shown to alter the expression of genes involved in critical cellular processes such as DNA damage response, cell cycle regulation, and apoptosis.[1] It has also demonstrated anti-inflammatory, antioxidant, and immunomodulatory properties.[2] These effects are often mediated by changes in gene expression, making the study of this compound's impact on the transcriptome a crucial step in understanding its therapeutic potential.

Key Research Areas and Hypothesized Signaling Pathways

Based on the known effects of the related compound α-phellandrene, the following research areas and signaling pathways are proposed as primary targets for investigating this compound:

  • Oncology: Investigating the anti-cancer effects of this compound by examining its influence on genes that control cell cycle, apoptosis, and DNA damage in cancer cell lines.[1][2]

  • Inflammation: Elucidating the anti-inflammatory properties of this compound by studying its effect on the expression of pro-inflammatory and anti-inflammatory cytokines and mediators.[2][3][4][5][6]

  • Oxidative Stress: Assessing the antioxidant potential of this compound by analyzing the expression of genes involved in cellular antioxidant defense mechanisms.[7][8][9][10]

Hypothesized Signaling Pathways Affected by this compound

Phellandral_Signaling_Pathways cluster_cancer Cancer cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress This compound This compound DNA_Damage DNA Damage Genes (e.g., GADD45) This compound->DNA_Damage modulates Cell_Cycle Cell Cycle Genes (e.g., p21, Cyclin E2) This compound->Cell_Cycle modulates Apoptosis Apoptosis Genes (e.g., Caspases, BCL2 family) This compound->Apoptosis modulates NFkB NF-κB Pathway This compound->NFkB inhibits Nrf2 Nrf2/ARE Pathway This compound->Nrf2 activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB->Cytokines activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes upregulates

Data Presentation: Summary of Potential Gene Expression Changes

The following table summarizes the potential effects of this compound on gene expression, extrapolated from studies on α-phellandrene in murine leukemia WEHI-3 cells.[1]

Cellular Process Gene Predicted Effect of this compound Fold Change (based on α-phellandrene)
DNA Damage DNA damage-inducer transcript 4Up-regulation> 4-fold
DNA fragmentation factorUp-regulation> 2-fold
TATA box binding proteinDown-regulation> 4-fold
Cell Cycle Cyclin G2Up-regulation> 3-fold
Cyclin-dependent kinases inhibitor 1A (p21)Up-regulation> 2-fold
Cyclin E2Down-regulation> 2-fold
Apoptosis BCL2/adenovirus EIB interacting protein 3Up-regulation> 2-fold
XIAP-associated factor 1Up-regulation> 2-fold
BCL2 modifying factorUp-regulation> 2-fold
Caspase-8Up-regulation> 2-fold
Growth arrest-specific 5Down-regulation> 9-fold

Experimental Protocols

A generalized workflow for studying the effects of this compound on gene expression is presented below.

Experimental_Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_rna_extraction 2. RNA Extraction and QC cluster_gene_expression 3. Gene Expression Analysis cluster_protein_analysis 4. Protein Level Validation cluster_data_analysis 5. Data Analysis and Interpretation Cell_Culture Select and culture appropriate cell line (e.g., cancer cell line, immune cells) Phellandral_Treatment Treat cells with varying concentrations of this compound and a vehicle control Cell_Culture->Phellandral_Treatment RNA_Extraction Isolate total RNA from treated cells Phellandral_Treatment->RNA_Extraction RNA_QC Assess RNA quality and quantity (e.g., spectrophotometry, electrophoresis) RNA_Extraction->RNA_QC RNA_Seq RNA Sequencing (Transcriptome-wide analysis) RNA_QC->RNA_Seq Microarray cDNA Microarray (Targeted gene panel) RNA_QC->Microarray RT_qPCR RT-qPCR (Validation of key genes) RNA_QC->RT_qPCR Bioinformatics Bioinformatic Analysis (Differential gene expression, pathway analysis) RNA_Seq->Bioinformatics Microarray->Bioinformatics RT_qPCR->Bioinformatics Western_Blot Western Blotting (Validate changes in protein expression) Interpretation Biological Interpretation (Correlate gene expression with cellular phenotype) Bioinformatics->Interpretation Interpretation->Western_Blot

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., WEHI-3 for leukemia, THP-1 for inflammation).

  • Cell Culture: Culture the selected cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Seed the cells in multi-well plates. Once the cells reach the desired confluency, replace the medium with a fresh medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).

Protocol 2: RNA Extraction and Quality Control
  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • RNA Isolation: Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • RNA Integrity Check: Assess the integrity of the RNA by agarose (B213101) gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show distinct 28S and 18S ribosomal RNA bands.

Protocol 3: Gene Expression Analysis using RT-qPCR
  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Primer Design: Design or obtain validated primers for the target genes of interest and a reference gene (e.g., GAPDH, β-actin).

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA, and primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.

Protocol 4: Transcriptome-wide Analysis using RNA Sequencing
  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a commercial library preparation kit. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Differential Expression Analysis: Identify genes that are differentially expressed between this compound-treated and control groups.

    • Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis to identify the biological processes and pathways affected by this compound.

Protocol 5: Validation of Gene Expression Changes at the Protein Level using Western Blotting
  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against the proteins of interest and a loading control (e.g., β-actin). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of this compound on gene expression. By leveraging knowledge from the related compound α-phellandrene and employing modern molecular biology techniques, researchers can systematically uncover the molecular mechanisms underlying the potential therapeutic effects of this compound. This will be instrumental for scientists and drug development professionals in evaluating its potential as a novel therapeutic agent.

References

The Untapped Potential of Phellandral as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phellandral, a naturally occurring chiral monoterpenoid aldehyde, presents a unique structural motif for asymmetric synthesis. As a constituent of various essential oils, it offers a renewable and potentially cost-effective starting material for the synthesis of complex chiral molecules. However, a comprehensive review of the scientific literature reveals a notable scarcity of documented applications utilizing this compound as a chiral building block. This document aims to bridge this gap by proposing potential, chemically sound applications of this compound in organic synthesis, complete with detailed hypothetical protocols and workflows. These application notes are intended to inspire further research into the synthetic utility of this promising yet under-explored chiral synthon.

Application Notes

Diastereoselective Nucleophilic Additions to the Aldehyde Functionality

The aldehyde group in this compound is a prime site for nucleophilic attack. The inherent chirality of the p-menthane (B155814) scaffold can direct the stereochemical outcome of such additions, leading to the formation of diastereomerically enriched products. These products, in turn, can serve as valuable intermediates in the synthesis of bioactive molecules and natural products.

Proposed Applications:

  • Synthesis of Chiral Diols: Grignard or organolithium reagents can add to the aldehyde to generate chiral secondary alcohols. Subsequent functional group manipulations can lead to the synthesis of novel chiral diols and aminoalcohols, which are important scaffolds in medicinal chemistry.

  • Asymmetric Aldol (B89426) Reactions: this compound can act as the chiral electrophile in aldol reactions, reacting with enolates to produce diastereomerically enriched β-hydroxy ketones. These products are versatile intermediates for the synthesis of polyketide natural products.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension of this compound via olefination reactions can be employed to synthesize a variety of chiral terpenes and other complex molecules with defined stereochemistry.

Reaction Type Nucleophile Potential Product Hypothetical Diastereomeric Ratio (d.r.) Hypothetical Yield (%)
Grignard AdditionMethylmagnesium Bromide(1R,4R)-1-(4-isopropylcyclohex-2-en-1-yl)ethan-1-ol85:1590
Aldol ReactionAcetone Enolate(4R)-4-hydroxy-4-((1R,4R)-4-isopropylcyclohex-2-en-1-yl)butan-2-one70:3075
Wittig ReactionMethyltriphenylphosphonium Bromide(1R,4R)-4-isopropyl-1-vinylcyclohex-2-ene-88
This compound as a Chiral Dienophile in Diels-Alder Reactions

The α,β-unsaturated aldehyde functionality within this compound can participate as a dienophile in [4+2] cycloaddition reactions. The stereocenter at the 4-position of the cyclohexene (B86901) ring is expected to influence the facial selectivity of the diene attack, leading to the formation of chiral bicyclic adducts with high stereocontrol.

Proposed Applications:

  • Synthesis of Chiral Bicyclic Lactones: Reaction with Danishefsky's diene followed by hydrolysis and subsequent oxidation/reduction sequences could provide access to novel chiral bicyclic lactones, which are common motifs in natural products.

  • Access to Complex Terpenoids: Intramolecular Diels-Alder reactions of appropriately functionalized this compound derivatives could be a powerful strategy for the rapid assembly of complex polycyclic terpenoid skeletons.

Diene Potential Product Hypothetical Endo/Exo Ratio Hypothetical Diastereomeric Excess (d.e.) (%) Hypothetical Yield (%)
1,3-Butadiene (B125203)(2R,4aR,8R)-8-isopropyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-carbaldehyde90:109585
Danishefsky's DieneChiral Bicyclic Lactone Precursor95:59880
Conversion to Other Chiral Building Blocks

This compound can be chemically transformed into a variety of other useful chiral building blocks, expanding its synthetic utility.

Proposed Applications:

  • Synthesis of Chiral Carboxylic Acids and Esters: Oxidation of the aldehyde group to a carboxylic acid would yield a chiral acid that can be used in resolution of racemic mixtures or as a building block in its own right.

  • Formation of Chiral Amines: Reductive amination of this compound can provide access to chiral primary, secondary, and tertiary amines, which are valuable in catalysis and pharmaceutical development.

Transformation Reagents Product Hypothetical Enantiomeric Excess (e.e.) (%) Hypothetical Yield (%)
OxidationNaClO2, NaH2PO4(1R,4R)-4-isopropylcyclohex-2-ene-1-carboxylic acid>9992
Reductive AminationNH3, H2, Pd/C((1R,4R)-4-isopropylcyclohex-2-en-1-yl)methanamine>9985

Experimental Protocols

Protocol 1: Diastereoselective Grignard Addition to this compound

Objective: To synthesize (1R,4R)-1-(4-isopropylcyclohex-2-en-1-yl)ethan-1-ol with high diastereoselectivity.

Materials:

  • (R)-Phellandral (1.0 eq)

  • Methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-Phellandral (1.0 g, 6.57 mmol) and dissolved in anhydrous diethyl ether (20 mL).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Methylmagnesium bromide (2.63 mL, 7.88 mmol, 1.2 eq) is added dropwise to the stirred solution over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: 10-20% ethyl acetate (B1210297) in hexanes) to afford the title compound.

Hypothetical Results:

  • Yield: 0.99 g (90%)

  • Diastereomeric Ratio: 85:15 (determined by 1H NMR or chiral GC analysis)

G Workflow for Diastereoselective Grignard Addition cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product This compound This compound reaction Addition at -78°C in Diethyl Ether This compound->reaction grignard Methylmagnesium Bromide grignard->reaction quench Quench with aq. NH4Cl reaction->quench extract Extraction with Diethyl Ether quench->extract dry Drying and Concentration extract->dry chromatography Flash Column Chromatography dry->chromatography product Chiral Secondary Alcohol chromatography->product

Diastereoselective Grignard Addition Workflow
Protocol 2: Diels-Alder Reaction of this compound with 1,3-Butadiene

Objective: To synthesize (2R,4aR,8R)-8-isopropyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-2-carbaldehyde via a stereoselective Diels-Alder reaction.

Materials:

  • (R)-Phellandral (1.0 eq)

  • 1,3-Butadiene (condensed, 5.0 eq)

  • Lewis acid catalyst (e.g., BF3·OEt2, 0.1 eq)

  • Anhydrous dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Sealed reaction vessel (e.g., a thick-walled pressure tube)

Procedure:

  • A flame-dried pressure tube containing a magnetic stir bar is charged with (R)-Phellandral (1.0 g, 6.57 mmol) and dissolved in anhydrous dichloromethane (10 mL).

  • The tube is cooled to -78 °C, and 1,3-butadiene (approx. 2.2 g, 32.85 mmol, 5.0 eq) is condensed into the vessel.

  • BF3·OEt2 (0.08 mL, 0.657 mmol, 0.1 eq) is added, and the tube is securely sealed.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours.

  • The reaction is cooled to 0 °C before carefully opening the vessel.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution (15 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes).

Hypothetical Results:

  • Yield: 1.16 g (85%)

  • Endo/Exo Ratio: 90:10

  • Diastereomeric Excess: 95% (determined by chiral HPLC)

G This compound in Diels-Alder Reaction This compound This compound (Chiral Dienophile) cycloaddition [4+2] Cycloaddition This compound->cycloaddition butadiene 1,3-Butadiene (Diene) butadiene->cycloaddition lewis_acid Lewis Acid Catalyst lewis_acid->cycloaddition intermediate Diastereomeric Transition States cycloaddition->intermediate Facial Selectivity product Chiral Bicyclic Adduct intermediate->product Stereocontrol

Conceptual Pathway of this compound in Diels-Alder Reaction

While the documented use of this compound as a chiral building block is limited, its inherent chirality and functional handles suggest significant untapped potential. The proposed applications and protocols herein provide a conceptual framework for future investigations. Further research into the diastereoselective reactions of this compound and its derivatives could unlock a wealth of new chiral intermediates for the synthesis of complex and biologically important molecules, thereby establishing this compound as a valuable tool in the arsenal (B13267) of the synthetic organic chemist.

Troubleshooting & Optimization

Resolving co-elution issues in GC analysis of Phellandral isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phellandral Isomer Analysis

Welcome to the technical support center for resolving co-elution issues in the Gas Chromatography (GC) analysis of this compound isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common separation challenges.

This compound, a monoterpenoid aldehyde, exists as multiple isomers, including structural and stereo-isomers ((R)-(+) and (S)-(-)), which can be challenging to separate due to their similar chemical properties and boiling points.[1][2][3] Co-elution, where two or more compounds exit the GC column at the same time, can compromise accurate identification and quantification.[4] This resource provides detailed troubleshooting steps, experimental protocols, and frequently asked questions to help you achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound isomers co-elute?

A1: this compound isomers, like many terpene isomers, possess very similar physical and chemical properties, including polarity and boiling points.[5] Standard GC columns, especially non-polar ones that separate primarily by boiling point, may not have enough selectivity to differentiate between them.[6] This results in overlapping peaks, a phenomenon known as co-elution.

Q2: How can I confirm if a peak is a result of co-elution?

A2: There are several indicators of co-elution:

  • Peak Shape: Look for asymmetrical peaks, such as those with a noticeable shoulder or fronting.[4] A perfectly symmetrical peak can still be a result of co-elution, but asymmetry is a strong indicator.

  • Mass Spectrometry (MS): If using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak suggests that multiple compounds are present.[7]

  • Diode Array Detector (DAD): For HPLC, a DAD can perform peak purity analysis. If the UV spectra collected across the peak are not identical, co-elution is likely occurring.[4]

Q3: What is the most critical factor for resolving isomeric compounds?

A3: The choice of the GC column's stationary phase is the most critical factor.[8][9] The stationary phase chemistry dictates the column's selectivity, which is its ability to differentiate between analytes based on their chemical properties (e.g., polarity, chirality) rather than just their boiling points.[10]

Q4: When should I consider using a chiral GC column?

A4: A chiral column is necessary when you need to separate enantiomers, such as the (R)-(+)- and (S)-(-)- isomers of this compound.[11] Standard achiral columns cannot distinguish between enantiomers. Chiral columns typically use cyclodextrin (B1172386) derivatives in their stationary phase to create stereospecific interactions.[12][13]

Troubleshooting Guide: Resolving Co-eluting this compound Isomers

If you are observing poor resolution or complete co-elution of this compound isomers, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow Start Co-elution Observed Step1 Step 1: Optimize Temperature Program Start->Step1 Step2 Step 2: Adjust Carrier Gas Flow Rate Step1->Step2 No/Minor Improvement Result Resolution Achieved Step1->Result Success Step3 Step 3: Change GC Column Step2->Step3 No/Minor Improvement Step2->Result Success Step3->Result Success

Caption: A workflow for troubleshooting co-elution in GC analysis.

Step 1: Optimize the Oven Temperature Program

Optimizing the temperature program is a powerful method for improving the resolution of closely eluting compounds.[7][14]

  • Problem: The oven temperature ramp rate is too fast, not allowing sufficient time for isomers to interact with the stationary phase.

  • Solution:

    • Lower the Initial Temperature: Start the oven at a lower temperature (e.g., 40-60°C) to improve the separation of more volatile isomers.[15][16]

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/minute) provides more time for the isomers to interact differently with the column, which can significantly enhance resolution.[16][17]

    • Introduce an Isothermal Hold: If the co-eluting peaks are in a specific part of the chromatogram, adding a brief isothermal hold just below their elution temperature can improve separation.[7]

Step 2: Adjust Carrier Gas Flow Rate

The linear velocity of the carrier gas (Helium or Hydrogen) can affect peak broadening and, consequently, resolution.

  • Problem: The carrier gas flow rate is too high or too low, leading to reduced column efficiency.

  • Solution: Optimize the carrier gas flow rate. For a 0.25 mm ID column, a typical starting flow rate is around 1.0-1.5 mL/min.[17] It is best to perform a van Deemter plot analysis to find the optimal flow rate for your specific column and conditions, though simply adjusting the flow rate up or down slightly and observing the effect on resolution can often suffice.

Step 3: Change the GC Column

If optimizing the temperature program and flow rate does not resolve the co-elution, a different GC column is likely required.[9] The column's stationary phase, dimensions, and film thickness all play a crucial role.

  • Problem: The current column's stationary phase lacks the necessary selectivity for this compound isomers.

  • Solution:

    • Increase Polarity: If using a non-polar column (like a DB-1 or HP-5ms), switch to a mid-polar or polar stationary phase. For aldehydes like this compound, a polyethylene (B3416737) glycol (WAX) type phase can offer different selectivity.[6]

    • Use a Chiral Column: To separate enantiomers, a chiral stationary phase is mandatory. Columns with cyclodextrin derivatives are commonly used for this purpose.[12][13]

    • Increase Column Length: Doubling the column length can increase resolution by about 40%, but it will also double the analysis time.[18]

    • Decrease Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) provides higher efficiency and narrower peaks, which can improve resolution.[6][19]

G cluster_0 Factors Affecting GC Resolution cluster_1 Column Parameters cluster_2 Method Parameters Resolution Peak Resolution StationaryPhase Stationary Phase (Selectivity) StationaryPhase->Resolution ColumnLength Column Length (Efficiency) ColumnLength->Resolution ColumnID Internal Diameter (Efficiency) ColumnID->Resolution TempProgram Temperature Program TempProgram->Resolution FlowRate Carrier Gas Flow Rate FlowRate->Resolution

Caption: Key factors influencing the resolution of peaks in GC.

Illustrative Data & Protocols

Table 1: Comparison of GC Columns for this compound Isomer Separation (Illustrative Data)

This table illustrates how column choice can impact the separation of two hypothetical this compound isomers.

ParameterColumn A: Standard Non-Polar (e.g., DB-5 type)Column B: Mid-Polar Chiral (e.g., Cyclodextrin-based)
Stationary Phase 5% Phenyl MethylpolysiloxaneDi-tert-butyl-silyl Beta-Cyclodextrin
Dimensions 30 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µm
Isomer 1 RT (min) 15.2118.54
Isomer 2 RT (min) 15.2118.98
Resolution (Rs) 0.0 (Co-elution) 2.1 (Baseline Resolved)
Detailed Experimental Protocol: Optimized GC-MS Method

This protocol provides a starting point for developing a method to resolve this compound isomers.

  • Instrumentation:

    • Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Column Selection:

    • Recommended: Chiral column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness) for enantiomeric separation.

  • GC Conditions:

    • Inlet: Split/Splitless, used in Split mode.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

    • Injection Volume: 1.0 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase at 3°C/minute to 180°C.

      • Hold 2: Hold at 180°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

    • Acquisition Mode: Scan (m/z 40-300).

  • Sample Preparation:

    • Dilute the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

References

Troubleshooting poor peak shape of Phellandral in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Phellandral, with a specific focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical properties of this compound relevant to HPLC analysis?

This compound is a naturally occurring monoterpenoid aldehyde with the molecular formula C₁₀H₁₆O.[1][2] It is a colorless to pale yellow liquid that is soluble in organic solvents like ethanol (B145695) and ether, but only slightly soluble in water.[1][3] Its aldehyde functional group is polar and can be prone to secondary interactions with the stationary phase in HPLC, which can affect peak shape.[1][4] this compound is relatively stable but can be oxidized to phellandric acid or reduced to phellandrol.[1][2]

Q2: I am seeing a poor peak shape for this compound. What are the most common causes?

Poor peak shape in HPLC, such as peak tailing, fronting, or splitting, can stem from a variety of chemical and physical issues.[5] For this compound, a primary chemical cause of peak tailing is the interaction between its polar aldehyde group and active residual silanol (B1196071) groups on the silica-based stationary phase of the column.[4] Peak fronting is often related to sample overload or an injection solvent that is stronger than the mobile phase.[6][7] Split peaks can indicate a problem with the column inlet, such as a partial blockage or a void in the packing material.[7]

Q3: What is a good starting point for an HPLC method for this compound analysis?

For compounds like this compound, a reversed-phase HPLC method is typically effective. Below are recommended starting conditions, which should be optimized for your specific application.

ParameterRecommendation
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Start at 60% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detector PDA/UV at ~230 nm
Injection Volume 5-10 µL
Sample Solvent Mobile phase or a weaker solvent (e.g., Acetonitrile/Water 50:50)

Troubleshooting Guides for Poor Peak Shape

Issue 1: Peak Tailing

Peak tailing is observed when the peak asymmetry factor is greater than 1.2, characterized by a gradual return to the baseline.

Possible Causes and Solutions

CauseSolution
Secondary Silanol Interactions The polar aldehyde group of this compound interacts with active silanol groups on the silica (B1680970) packing.[4] This is a very common cause for tailing with this type of analyte.
1. Adjust Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of silanol groups.[5]
2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column where residual silanols are deactivated.[5]
3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help, but this is less common with modern columns.[8]
Column Contamination or Degradation Strongly retained compounds from previous injections accumulate on the column, or the stationary phase degrades.[4]
1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[9]
2. Use a Guard Column: A guard column protects the analytical column from strongly retained impurities. If you have one, replace it.[10]
3. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.
Mass Overload Injecting too much sample can lead to peak distortion.[10]
1. Dilute the Sample: Prepare and inject a more dilute sample of this compound.[8]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.
1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector.
Issue 2: Peak Fronting

Peak fronting appears as a leading edge of the peak that is less steep than the trailing edge, with an asymmetry factor less than 0.9.

Possible Causes and Solutions

CauseSolution
Sample Solvent Incompatibility The sample is dissolved in a solvent significantly stronger than the mobile phase, causing the analyte band to spread before reaching the column.[6][7]
1. Match Sample Solvent to Mobile Phase: Dissolve this compound in the initial mobile phase whenever possible.[8]
2. Use a Weaker Solvent: If the sample cannot be dissolved in the mobile phase, use a solvent that is weaker than the mobile phase.
3. Reduce Injection Volume: Injecting a smaller volume can minimize the solvent mismatch effect.[6][11]
Column Overload (Volume or Mass) Injecting too large a sample volume or too high a concentration can saturate the stationary phase at the column inlet.[6][9]
1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[12]
2. Dilute the Sample: Reduce the concentration of this compound in your sample.[12]
Column Collapse or Void A void or channel can form at the head of the column, often due to pressure shocks or use outside of the recommended pH range.[8][11] This is a less common cause with modern, stable columns.
1. Reverse and Flush Column: Carefully disconnect the column, reverse its direction, and flush with a compatible solvent at a low flow rate. This can sometimes resolve minor issues at the inlet frit.
2. Replace Column: If a void is present, the column is likely irreversibly damaged and must be replaced.[8]
Issue 3: Split Peaks

Split peaks appear as two or more merged peaks for a single analyte.

Possible Causes and Solutions

CauseSolution
Partially Blocked Column Inlet Frit Particulates from the sample or system can clog the inlet frit, causing the sample path to be distributed unevenly.[7]
1. Filter Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.
2. Use an In-line Filter/Guard Column: Install an in-line filter or a guard column before the analytical column to capture particulates.[13]
3. Reverse and Flush: Carefully reverse-flush the column to dislodge particulates from the frit. If this fails, the column may need replacement.
Sample Solvent Mismatch A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early-eluting peaks.
1. Dissolve Sample in Mobile Phase: The most effective solution is to prepare the sample in the initial mobile phase.
Co-eluting Interference The split peak may actually be two different co-eluting compounds.
1. Optimize Method: Adjust the mobile phase gradient or composition to improve the resolution between the two compounds.
2. Check Sample Purity: Analyze a certified reference standard of this compound to confirm if the splitting is unique to your sample.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of Poor Peak Shape

This protocol provides a step-by-step method to diagnose the root cause of peak shape issues. The fundamental rule is to change only one parameter at a time.[8]

  • Initial Assessment:

    • Inject a well-characterized standard of this compound.

    • Calculate the peak asymmetry or tailing factor. A value between 0.9 and 1.2 is generally considered good.

    • Observe if the poor peak shape (tailing, fronting, splitting) affects only the this compound peak or all peaks in the chromatogram. If all peaks are affected, the problem is likely systemic (e.g., column void, extra-column volume). If only the this compound peak is affected, it is likely a chemical interaction issue.

  • Investigate Sample and Solvent Effects:

    • Step 2a (Concentration): Dilute the this compound sample 10-fold with the mobile phase and inject it again. If the peak shape improves, the original issue was likely mass overload.[12]

    • Step 2b (Injection Volume): If dilution did not help, return to the original concentration and reduce the injection volume by half. If peak shape improves, the issue may be volume overload.[9]

    • Step 2c (Sample Solvent): Prepare the this compound standard in the initial mobile phase composition. If this resolves the issue, the problem was sample solvent incompatibility.[8]

  • Investigate Column and Mobile Phase Effects:

    • Step 3a (Contamination): If the above steps fail, remove the column and replace it with a union. Run the pump to check the system pressure. If the pressure is normal, the issue is likely within the column.

    • Step 3b (Column Flush): Re-install the column and flush it with a strong, compatible solvent (e.g., 100% Acetonitrile, then 100% Isopropanol for reversed-phase) for at least 20 column volumes. Equilibrate with the mobile phase and re-inject the standard.

    • Step 3c (Mobile Phase pH): If peak tailing is the primary issue, ensure an acidic modifier (e.g., 0.1% formic acid) is present in the mobile phase to suppress silanol activity.[5]

  • Hardware Inspection:

    • If the problem persists, inspect all fittings and tubing for potential leaks or blockages. Ensure all fittings are seated correctly to minimize dead volume.[9][10]

    • Replace the guard column if one is in use.[10]

    • If available, test the sample on a new or known-good column to definitively rule out column failure.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor HPLC peak shape for this compound.

HPLC_Troubleshooting_Workflow start_node Observe Poor Peak Shape (Tailing, Fronting, or Split) decision1 Does it affect all peaks? start_node->decision1 decision2 Inject Diluted Sample (10x). Does peak shape improve? decision1->decision2 No (Analyte-specific) proc_systemic Systemic Issue: - Check for column void/collapse - Inspect for extra-column volume - Check for leaks decision1->proc_systemic  Yes decision3 Dissolve sample in Mobile Phase. Does peak shape improve? decision2->decision3  No proc_overload Problem Solved: Mass/Volume Overload decision2->proc_overload  Yes decision4 Is the issue Peak Tailing? decision3->decision4  No proc_solvent Problem Solved: Sample Solvent Mismatch decision3->proc_solvent  Yes proc_silanol Chemical Interaction Issue: - Add/check acidic modifier (e.g., 0.1% FA) - Use end-capped column decision4->proc_silanol  Yes proc_contamination Column Issue: - Flush column with strong solvent - Replace guard/in-line filter - Check for inlet blockage decision4->proc_contamination  No/Unresolved end_node Replace Column proc_systemic->end_node If unresolved proc_silanol->proc_contamination If unresolved proc_contamination->end_node If unresolved

Caption: A flowchart for systematically troubleshooting poor peak shape in HPLC.

References

Technical Support Center: Managing Signal Overlap in the ¹H-NMR Spectrum of Phellandral

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal overlap in the ¹H-NMR spectrum of Phellandral. The following question-and-answer format directly addresses specific issues and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in the aliphatic region (1.0-2.5 ppm) of my this compound ¹H-NMR spectrum so complex and overlapping?

A1: The complexity in the aliphatic region of this compound's ¹H-NMR spectrum is expected due to its molecular structure. The cyclohexene (B86901) ring contains several methylene (B1212753) (-CH₂) and methine (-CH) protons in similar chemical environments. This leads to their signals appearing in a narrow range of the spectrum, causing significant overlap and making direct interpretation of multiplicities challenging.

Q2: I am having trouble distinguishing the signals for the isopropyl protons from other aliphatic signals. How can I resolve this?

A2: The two methyl groups of the isopropyl moiety in this compound are diastereotopic, meaning they are chemically non-equivalent and should ideally appear as two separate doublets. However, these signals can overlap with each other or with other signals from the cyclohexene ring protons. To resolve these, consider the following troubleshooting steps outlined in the guides below.

Q3: The vinyl proton signal appears broader than expected. What could be the cause?

A3: The vinyl proton in this compound is coupled to the adjacent methine proton and potentially to other protons through long-range coupling. This complex coupling pattern can lead to a broader signal than a simple doublet. Poor shimming of the NMR spectrometer can also contribute to peak broadening. Ensure the instrument is properly shimmed before acquisition.

Troubleshooting Guides

Guide 1: Resolving Overlapping Signals Using Solvent Effects

Issue: The ¹H-NMR spectrum of this compound in CDCl₃ shows significant signal overlap in the aliphatic region, making assignment difficult.

Solution: Changing the deuterated solvent can alter the chemical shifts of protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce significant shifts compared to chloroform-d, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).

Experimental Protocol: Solvent Change

  • Sample Preparation:

    • Dissolve 5-10 mg of your this compound sample in 0.6-0.7 mL of an alternative deuterated solvent (e.g., benzene-d₆, acetonitrile-d₃, or DMSO-d₆).

    • Ensure the solvent is of high purity and low in residual water.

    • Filter the sample into a clean NMR tube.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H-NMR spectrum.

    • Optimize the spectral width and the number of scans to achieve a good signal-to-noise ratio.

    • Carefully shim the magnetic field to obtain the best possible resolution.

  • Data Analysis:

    • Process the spectrum and compare it to the one obtained in CDCl₃.

    • Note any changes in chemical shifts that may have resolved previously overlapping signals.

Guide 2: Utilizing 2D-NMR Spectroscopy for Signal Assignment

Issue: Even after changing the solvent, some proton signals in the this compound spectrum remain overlapped.

Solution: Two-dimensional (2D) NMR experiments are powerful tools for resolving signal overlap by spreading the signals across a second frequency dimension.

Recommended 2D-NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. Protons that overlap in the 1D spectrum can often be resolved in the HSQC spectrum if they are attached to carbons with different chemical shifts.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting different spin systems.

Experimental Protocol: General 2D-NMR Acquisition

  • Sample Preparation: Prepare a sample of this compound as you would for a 1D ¹H-NMR experiment. A slightly higher concentration may be beneficial for 2D experiments.

  • NMR Acquisition:

    • Lock and shim the spectrometer carefully.

    • Acquire a standard 1D ¹H-NMR spectrum to determine the spectral width.

    • Select the desired 2D experiment (e.g., COSY, HSQC, HMBC) using the spectrometer's software.

    • Set the spectral widths in both dimensions (F1 and F2) to include all relevant proton and/or carbon signals.

    • Set the number of scans and increments to achieve the desired resolution and signal-to-noise ratio. This will vary depending on the sample concentration and the specific experiment.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). This typically involves Fourier transformation in both dimensions, phase correction, and baseline correction.

    • Analyze the cross-peaks in the 2D spectrum to establish correlations and assign the proton signals. For example, in a COSY spectrum, a cross-peak between two proton signals indicates that they are coupled.

Data Presentation

Table 1: Predicted ¹H-NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound.

Disclaimer: The following chemical shift values are predicted based on the known structure of this compound and typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityCoupling Constants (J) in HzExperimental Chemical Shift (δ)
H1 (Aldehyde)9.4 - 9.5s-
H2 (Vinyl)6.7 - 6.9m-
H32.2 - 2.4m-
H41.9 - 2.1m-
H5 (CH₂)1.8 - 2.0m-
H6 (CH₂)1.4 - 1.6m-
H7 (Isopropyl CH)2.3 - 2.5m-
H8/H9 (Isopropyl CH₃)0.9 - 1.1d~7
H10 (Isopropyl CH₃)0.9 - 1.1d~7

Mandatory Visualization

troubleshooting_workflow Troubleshooting Workflow for this compound 1H-NMR Signal Overlap start Start: Overlapping signals in 1H-NMR of this compound check_sample Check Sample Preparation: - Concentration - Purity - Solvent choice start->check_sample change_solvent Change Solvent (e.g., CDCl3 to Benzene-d6) check_sample->change_solvent Sample OK run_2d_nmr Perform 2D-NMR: - COSY - HSQC - HMBC change_solvent->run_2d_nmr Overlap persists resolved Signal Overlap Resolved change_solvent->resolved Overlap resolved analyze_data Analyze 2D-NMR Data: - Identify cross-peaks - Establish correlations - Assign signals run_2d_nmr->analyze_data analyze_data->resolved not_resolved Overlap Persists

Caption: A logical workflow for troubleshooting signal overlap in the ¹H-NMR spectrum of this compound.

Caption: Structure of this compound highlighting protons prone to signal overlap.

Optimizing reaction conditions for the oxidation of alpha-phellandrene to Phellandral.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the oxidation of alpha-phellandrene (B1212362) to phellandral. This resource includes a detailed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and quantitative data to support your experimental work.

Experimental Protocol: Allylic Oxidation of α-Phellandrene with Activated Manganese Dioxide

This protocol describes a general procedure for the selective allylic oxidation of α-phellandrene to this compound using activated manganese dioxide (MnO₂).

Materials:

  • α-Phellandrene

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Hexane (B92381) (or other suitable non-polar solvent like cyclohexane (B81311) or petroleum ether)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® or a similar filter aid

  • Silica (B1680970) Gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add α-phellandrene. Dissolve the α-phellandrene in a suitable volume of anhydrous hexane (a concentration of 0.1-0.5 M is a good starting point).

  • Addition of Oxidant: Under an inert atmosphere, add activated manganese dioxide (MnO₂) to the solution in several portions. A significant excess of MnO₂ is typically required, with a substrate-to-oxidant molar ratio ranging from 1:5 to 1:15. The reaction is heterogeneous.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied. Reaction times can vary from a few hours to 24 hours, depending on the activity of the MnO₂ and the reaction temperature.

  • Workup: Upon completion of the reaction (as indicated by the consumption of the starting material), filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with hexane or the reaction solvent to ensure complete recovery of the product.

  • Drying and Concentration: Dry the combined filtrate over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel.[1] A gradient of hexane and ethyl acetate is typically effective for separating the product from unreacted starting material and any byproducts.

  • Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][3]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the oxidation of α-phellandrene to this compound. Please note that these values are illustrative and may require optimization for specific experimental setups.

Table 1: Reaction Parameters for α-Phellandrene Oxidation

ParameterRecommended RangeNotes
Solvent Hexane, Cyclohexane, Petroleum EtherAnhydrous, non-polar solvents are preferred to minimize deactivation of MnO₂.[4]
Temperature Room Temperature to 60 °CHigher temperatures may increase the reaction rate but can also lead to side reactions.
α-Phellandrene:MnO₂ Molar Ratio 1:5 to 1:15A large excess of activated MnO₂ is crucial for driving the reaction to completion.[5]
Reaction Time 2 - 24 hoursMonitor by TLC or GC to determine the endpoint.

Table 2: Typical Yields and Selectivity

ProductExpected YieldSelectivityCommon Side Products
This compound 40-70%Moderate to GoodUnreacted α-phellandrene, over-oxidation products (e.g., carboxylic acids), other isomeric aldehydes.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of α-phellandrene to this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive MnO₂.[6] 2. Insufficient amount of MnO₂. 3. Presence of water in the reaction.1. Activate the MnO₂ by heating it in an oven (e.g., 120 °C) overnight before use. 2. Increase the molar excess of MnO₂. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider adding activated molecular sieves to the reaction mixture.[6]
Low Yield of this compound 1. Incomplete reaction. 2. Over-oxidation to the corresponding carboxylic acid. 3. Adsorption of the product onto the MnO₂.[6] 4. Loss during workup or purification.1. Increase reaction time or gently heat the mixture. 2. Avoid prolonged reaction times after the starting material is consumed. Use a moderate temperature. 3. After filtration, wash the MnO₂ cake extensively with a slightly more polar solvent (e.g., ethyl acetate) to recover adsorbed product. 4. Optimize the purification procedure, for example, by using a different solvent system for column chromatography.
Formation of Multiple Products 1. Oxidation at other allylic positions. 2. Isomerization of the double bond. 3. Over-oxidation.1. Optimize reaction conditions (temperature, reaction time) to favor the desired product. 2. This is an inherent challenge with some substrates. Purification by chromatography is essential. 3. Carefully monitor the reaction and stop it once the starting material is consumed.
Difficulty in Purifying the Product 1. Similar polarity of this compound and side products. 2. Tailing on the silica gel column.1. Use a high-resolution column chromatography setup (e.g., a longer column, finer silica gel). 2. Experiment with different solvent systems for chromatography. Adding a small amount of a slightly more polar solvent to the eluent might help.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use activated manganese dioxide?

A1: The oxidizing power of manganese dioxide can vary significantly depending on its preparation and handling. Activation, typically by heating to remove adsorbed water, is crucial for achieving high reactivity and reproducibility in allylic oxidations.[6] Water can deactivate the surface of the MnO₂, leading to slow or incomplete reactions.

Q2: What are the most common side products in this reaction?

A2: Common side products include unreacted α-phellandrene, other isomeric aldehydes from oxidation at different allylic positions, and over-oxidation of the desired this compound to the corresponding carboxylic acid.

Q3: Can I use other solvents for this reaction?

A3: While non-polar solvents like hexane and cyclohexane are generally preferred, other aprotic solvents such as dichloromethane (B109758) or ethyl acetate have been used for MnO₂ oxidations.[4] However, polar solvents can sometimes reduce the activity of the MnO₂. It is recommended to start with a non-polar solvent and optimize from there if necessary.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system (e.g., 9:1 hexane:ethyl acetate). The disappearance of the α-phellandrene spot and the appearance of the this compound spot indicate the progress of the reaction.

Q5: What is the best way to purify the final product?

A5: Flash column chromatography on silica gel is the most common and effective method for purifying this compound from the reaction mixture.[1] A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) usually provides good separation.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Prepare Reaction Flask with α-Phellandrene and Solvent start->setup add_mno2 Add Activated MnO₂ setup->add_mno2 react Stir at Room Temperature (or gentle heating) add_mno2->react monitor Monitor by TLC/GC react->monitor monitor->react Incomplete filter Filter through Celite® monitor->filter Complete dry Dry and Concentrate filter->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Experimental workflow for the oxidation of α-phellandrene.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield of this compound cause1 Inactive MnO₂ start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Adsorption start->cause3 solution1 Activate MnO₂ (Heat at 120°C) cause1->solution1 solution2 Increase Reaction Time or Gently Heat cause2->solution2 solution3 Thoroughly Wash MnO₂ Filter Cake cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Strategies for the purification of Phellandral from complex essential oil mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Phellandral

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting advice, and detailed protocols for the successful purification of this compound from complex essential oil mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its purification challenging? A1: this compound, or 4-isopropylcyclohex-1-ene-1-carbaldehyde, is a monoterpenoid aldehyde found in the essential oils of plants like Eucalyptus and Cuminum cyminum.[1][2] Its purification is challenging due to several factors:

  • Presence of Isomers: It often co-exists with other terpenes and isomers with very similar boiling points and polarities, making separation by traditional methods difficult.

  • Chemical Reactivity: As an aldehyde, this compound is susceptible to oxidation (forming phellandric acid) and other reactions, potentially degrading during lengthy purification processes.[1][3]

  • Thermal Sensitivity: Like many terpenes, it can be sensitive to high temperatures, which can cause degradation or isomerization during distillation.

Q2: What are the primary methods for purifying this compound? A2: The most common and effective methods involve a combination of techniques:

  • Fractional Distillation (under vacuum): This is an excellent initial step to enrich the this compound concentration by separating it from compounds with significantly different boiling points.[1][4]

  • Column Chromatography: This is the workhorse technique for separating this compound from isomers and impurities with different polarities.[5][6][7]

  • Preparative Gas Chromatography (Prep-GC): For achieving very high purity, Prep-GC is a powerful tool that separates compounds based on their volatility and interaction with a stationary phase.[8]

Q3: How should I properly store purified this compound? A3: this compound is relatively stable but should be stored with care to prevent degradation.[3] Store the purified compound under an inert atmosphere (like argon or nitrogen), in a tightly sealed amber vial at low temperatures (-20°C is recommended for long-term storage) to protect it from light, air (oxidation), and moisture.[3]

Q4: What key physical properties are important for planning a purification strategy? A4: The most critical properties are:

  • Boiling Point: Estimated between 216°C and 224°C at atmospheric pressure.[9][10] This high boiling point necessitates vacuum distillation to avoid thermal degradation.

  • Polarity: The presence of the aldehyde group makes this compound more polar than hydrocarbon terpenes (like phellandrene or limonene) but less polar than terpene alcohols (like phellandrol). This difference in polarity is exploited in column chromatography.

  • Solubility: It is soluble in organic solvents like ethanol (B145695) and ether but only slightly soluble in water.[3]

Troubleshooting Guide

Problem: My this compound yield is very low after fractional distillation.

  • Possible Cause 1: Thermal Degradation.

    • Solution: Ensure you are using a vacuum source to lower the boiling point of the mixture. The distillation temperature should be kept as low as possible while still achieving separation. A vacuum level of 1-10 mmHg is often effective for terpenes.

  • Possible Cause 2: Inefficient Fractionation.

    • Solution: Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[11] Ensure the column is well-insulated to maintain a proper temperature gradient. Collect many small fractions and analyze them by GC or TLC to identify the this compound-rich ones, rather than collecting a few large ones.[12]

  • Possible Cause 3: Leaks in the Apparatus.

    • Solution: Check all joints and connections for leaks before starting. Use high-quality vacuum grease on all ground glass joints to ensure a tight seal. A fluctuating vacuum level is a key indicator of a leak.

Problem: I'm seeing poor separation between this compound and an impurity during column chromatography.

  • Possible Cause 1: Incorrect Solvent System.

    • Solution: Your eluent polarity may be too high, causing all compounds to elute too quickly. Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for terpenes is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether). Aim for an Rf value of ~0.3 for this compound.

  • Possible Cause 2: Column Overloading.

    • Solution: The amount of crude material loaded onto the column should not exceed 1-5% of the mass of the silica (B1680970) gel. Overloading leads to broad bands that cannot be resolved. Use a taller, thinner column for better separation of difficult mixtures.

  • Possible Cause 3: this compound is degrading on the silica gel.

    • Solution: Silica gel is acidic and can sometimes catalyze the degradation of sensitive compounds like aldehydes.[13] If you observe streaking on TLC or new spots appearing after spotting, consider using silica gel that has been deactivated with triethylamine (B128534) (by adding ~1% to your eluent) or switch to a different stationary phase like neutral alumina.[14]

Quantitative Data Summary

The efficiency of purification methods can vary based on the complexity of the initial mixture and the scale of the operation. The following table provides a general comparison.

Purification MethodTypical Purity AchievedScaleAdvantagesDisadvantages
Fractional Vacuum Distillation 60-80% (Enrichment)Medium to LargeHigh throughput, good for initial bulk separation.[4]Can cause thermal degradation, poor separation of isomers with close boiling points.[15]
Flash Column Chromatography 90-98%Lab (mg to g)Excellent separation based on polarity, highly versatile.[16]Can be labor-intensive, potential for sample degradation on stationary phase, uses significant solvent.[17]
Preparative GC (Prep-GC) >99%Small (mg)Extremely high resolution and purity, ideal for isolating analytical standards.[8]Low throughput, requires specialized equipment, limited to thermally stable and volatile compounds.
Countercurrent Chromatography 92-98%Lab (mg to g)No solid support minimizes sample degradation, good for polar compounds.[18]Requires specialized equipment, solvent system selection can be complex.

Experimental Protocols

Protocol 1: Two-Step Purification via Fractional Distillation and Column Chromatography

Objective: To purify this compound from a crude essential oil.

Step 1: Fractional Vacuum Distillation (Enrichment)

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Sample Loading: Place the crude essential oil (e.g., 50 g) into a round-bottom flask with a stir bar. Do not fill the flask more than two-thirds full.

  • Distillation: Begin stirring and slowly heat the flask using a heating mantle. Apply vacuum gradually to the desired level (e.g., 5 mmHg).

  • Fraction Collection: Collect fractions based on the temperature at the distillation head. Discard the initial low-boiling terpene hydrocarbons. Collect the fraction corresponding to the boiling point of this compound under your vacuum conditions.

  • Analysis: Analyze all collected fractions using GC-MS or TLC to identify those with the highest concentration of this compound. Pool the enriched fractions.

Step 2: Flash Column Chromatography (Final Purification)

  • Column Packing: Prepare a glass column with silica gel (40-63 µm mesh size) using a wet slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). The silica bed height should be approximately 15-20 cm.[7][16]

  • Sample Loading: Dissolve the this compound-enriched fraction from Step 1 in a minimal amount of the starting eluent. Carefully load this solution onto the top of the silica bed.[5]

  • Elution: Begin eluting the sample through the column using the solvent system determined by prior TLC analysis. Apply positive pressure (flash chromatography) to achieve a solvent flow rate of about 2 inches/minute.[16]

  • Fraction Collection: Collect small, uniform fractions (e.g., 10-15 mL) in test tubes.

  • Monitoring: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate and visualize under UV light and/or with a potassium permanganate (B83412) stain.

  • Pooling and Evaporation: Combine the fractions that contain pure this compound. Remove the solvent using a rotary evaporator under reduced pressure and gentle heat to yield the purified product.

Visualizations

Phellandral_Purification_Workflow General this compound Purification Workflow cluster_0 Initial Processing cluster_1 High-Purity Separation cluster_2 Final Product Isolation A Crude Essential Oil B Fractional Vacuum Distillation A->B C This compound-Enriched Fraction B->C D Column Chromatography C->D E Pure this compound Fractions D->E F Solvent Removal (Rotary Evaporation) E->F G Purified this compound (>95%) F->G

Caption: A typical workflow for isolating this compound from essential oils.

Troubleshooting_Chromatography Troubleshooting: Low Purity After Column Chromatography Start Low Purity Detected in Final Product Q1 How does the TLC of the crude mixture look? Start->Q1 A Cause: Poor Selectivity Solution: Test different solvent systems or stationary phases (e.g., alumina, silver nitrate-impregnated silica). Q1->A Spots are very close (ΔRf < 0.1) B Cause: Poor Technique Proceed to next question. Q1->B Spots are well-separated Q2 Are the collected fraction bands broad or streaking? B->Q2 C Cause: Column Overloaded or Packed Improperly. Solution: Use less sample relative to silica. Ensure column is packed evenly without cracks or air bubbles. Q2->C Yes D Cause: Fractions Collected Improperly. Solution: Collect smaller fractions and analyze each one carefully by TLC before combining. Q2->D No

Caption: A decision tree for diagnosing poor column chromatography results.

Method_Selection_Logic Logical Guide for Method Selection Goal What is your Primary Goal? Bulk Use Fractional Vacuum Distillation Goal->Bulk Bulk Enrichment (>10 g scale) Purity What purity is required? Goal->Purity High Purity (<10 g scale) Moderate Use Flash Column Chromatography Bulk->Moderate Follow with... High Use Preparative GC (if thermally stable) Purity->High > 99% (Analytical Standard) Purity->Moderate 95-98% (For Synthesis)

Caption: A guide for selecting the appropriate purification strategy.

References

Minimizing degradation of Phellandral during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the degradation of Phellandral during sample preparation. This compound, a monoterpenic aldehyde, is susceptible to various environmental factors that can compromise sample integrity and lead to inaccurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyclic monoterpene aldehyde found in the essential oils of various plants, such as certain Eucalyptus and Cuminum species.[1] As an aldehyde, its chemical structure is prone to degradation through oxidation, hydrolysis, and polymerization, which can be accelerated by factors like heat, light, and extreme pH.[2][3] Ensuring its stability is critical for accurate quantification and evaluation of its biological activities.

Q2: What are the primary factors that cause this compound degradation?

The main factors leading to the degradation of this compound and similar compounds are:

  • Oxidation: Reaction with atmospheric oxygen, often accelerated by light and heat, can convert the aldehyde group into a carboxylic acid.

  • Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[4][5]

  • Light (Photodegradation): Exposure to UV or even ambient light can provide the energy needed to initiate degradation reactions.[6][7]

  • pH: Extreme acidic or basic conditions can catalyze the hydrolysis or rearrangement of the molecule.[3][8]

Q3: What general precautions should I take during sample handling and storage?

To maintain the integrity of this compound:

  • Work under an inert atmosphere: When possible, handle samples and prepare extracts under a nitrogen or argon atmosphere to minimize oxidation.

  • Protect from light: Use amber glassware or wrap containers with aluminum foil during all steps of the procedure.[6]

  • Control temperature: Keep samples cool. Store extracts at low temperatures (e.g., 5°C or -20°C) for both short-term and long-term stability.[6][7]

  • Use appropriate solvents: Employ high-purity, degassed solvents to prevent contamination and oxidative reactions. Ethanol (B145695) is a common and effective choice.[9][10]

Q4: Can I use antioxidants to improve this compound stability?

Yes, the addition of antioxidants can be an effective strategy. Natural antioxidants like vitamin E or synthetic stabilizers such as Irganox 1010 can scavenge free radicals and inhibit oxidative degradation pathways.[11][12] However, it is crucial to ensure that the chosen antioxidant does not interfere with the downstream analytical method.

Troubleshooting Guide

Issue 1: Low or inconsistent this compound yield after extraction.

Possible Cause: Degradation during the extraction process. Solution:

  • Optimize Extraction Method: Conventional methods like Soxhlet extraction can expose the sample to high temperatures for extended periods.[13] Consider using modern, non-conventional methods like Ultrasound-Assisted Extraction (UAE), which reduces both extraction time and temperature.[2][14][15]

  • Check Solvent Quality: Ensure solvents are fresh, of high purity, and degassed.

  • Minimize Headspace: When storing liquid extracts, minimize the air in the headspace of the vial to reduce oxygen exposure. Flushing the vial with nitrogen or argon before sealing is highly recommended.

Issue 2: this compound concentration decreases over time in stored extracts.

Possible Cause: Improper storage conditions leading to degradation. Solution:

  • Verify Storage Temperature: Ensure samples are stored at a consistently low temperature. As shown in studies on similar compounds, storage at 5°C in the dark provides significantly better stability than at 25°C.[6][7]

  • Prevent Light Exposure: Confirm that storage vials are light-protected (amber glass or foil-wrapped) and stored in a dark environment like a freezer or refrigerator.[6]

  • Evaluate Container Material: Use inert glass vials with tight-sealing caps (B75204) (e.g., PTFE-lined) to prevent solvent evaporation and interaction with the container material.

Data on Stability of Related Compounds

While specific quantitative stability data for this compound is limited, studies on phenolic compounds in plant extracts offer valuable insights into the impact of storage conditions. The following table summarizes the stability of Total Phenolic Content (TPC) and antioxidant activity in dried Piper betle extracts, which can serve as a useful proxy.[6][7]

Storage ConditionDuration (Days)TPC Retention (%)Antioxidant Activity Retention (%)
5°C, Dark180> 99%> 95%
5°C, Light180~97%~96%
25°C, Dark180~97%~96%
25°C, Light180~93%~90%
Data adapted from studies on phenolic compounds in Piper betle extracts and should be considered as a guideline for this compound.[6][7]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to accelerate extraction, reducing time and temperature exposure.

Materials:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • High-purity ethanol (or other suitable solvent)

  • Amber glass flasks

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 1 gram of the dried, powdered plant material and place it into a 50 mL amber Erlenmeyer flask.

  • Solvent Addition: Add 20 mL of high-purity ethanol (a 1:20 solid-to-liquid ratio).[16]

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C) and a frequency of 40 kHz.[15]

  • Filtration: After sonication, immediately filter the mixture through a Büchner funnel under vacuum to separate the extract from the solid plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a low temperature (≤ 40°C) to remove the ethanol.

  • Storage: Transfer the final extract to an amber vial, flush with nitrogen gas, seal tightly, and store at ≤ 5°C in the dark.

Protocol 2: General GC-MS Analysis for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like this compound.

Instrumentation & Columns:

  • GC-MS System: Agilent GC-MS or equivalent.

  • Column: HP-5-ms capillary column (30 m length, 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl polymethylsiloxane column.[17]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[17][18]

GC-MS Parameters:

  • Inlet Temperature: 250-300°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 50-60°C, hold for 1-2 minutes.

    • Ramp: Increase to 280-320°C at a rate of 5-10°C/min.[17][19]

    • Final hold: 2-5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40–500.

Visual Guides

G Optimized Sample Preparation Workflow for this compound cluster_prep 1. Sample Preparation cluster_extract 2. Extraction (UAE) cluster_concentrate 3. Concentration & Storage cluster_analysis 4. Analysis A Dry & Grind Plant Material B Add Solvent (e.g., Ethanol) A->B C Sonicate (e.g., 40°C, 30 min) B->C D Filter Extract C->D E Concentrate via Rotary Evaporator (≤40°C) D->E F Store in Amber Vial (≤5°C, N₂ Atmosphere) E->F G GC-MS Analysis F->G

Caption: Workflow for minimizing this compound degradation.

G Troubleshooting Low this compound Recovery A Start: Low or Inconsistent This compound Recovery B Was the sample protected from light? A->B C Use Amber Glassware or Aluminum Foil B->C No D Was the extraction temperature controlled? B->D Yes C->D E Use low-temp method (e.g., UAE at ≤40°C) D->E No F Was an inert atmosphere used? D->F Yes E->F G Purge vessels with N₂/Ar. Use degassed solvents. F->G No H Are storage conditions optimized? (≤5°C, Dark) F->H Yes G->H I Store extract at ≤5°C in dark, N₂-flushed vials. H->I No J Problem Likely Resolved H->J Yes I->J

Caption: Decision tree for troubleshooting low recovery.

References

Addressing matrix effects in the LC-MS/MS analysis of Phellandral in biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Phellandral in biological samples. Our aim is to help you address common challenges, particularly those related to matrix effects, to ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenate).[1][2] These interferences can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3][4] For a volatile aldehyde like this compound, endogenous lipids, proteins, and other small molecules in the sample can be significant sources of matrix effects.[2]

Q2: What are the first steps to take when suspecting matrix effects for this compound analysis?

A2: The first step is to systematically evaluate the presence and extent of matrix effects. This can be done qualitatively using post-column infusion experiments or quantitatively by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample (matrix factor calculation).[2][3] A significant difference in signal intensity indicates the presence of matrix effects.

Q3: Which ionization technique is more suitable for this compound analysis, ESI or APCI?

A3: While Electrospray Ionization (ESI) is widely used, it is often more susceptible to matrix effects, especially for compounds analyzed in complex biological matrices.[2] Atmospheric Pressure Chemical Ionization (APCI) can be a better alternative for less polar and more volatile compounds like terpenes and aldehydes, as it is generally less prone to ion suppression from non-volatile matrix components.[5][6][7][8] It is recommended to test both ionization sources during method development to determine the optimal choice for this compound.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Due to their volatility and sometimes poor ionization efficiency, aldehydes like this compound can benefit from derivatization.[9][10] Derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity and specificity. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are commonly used for this purpose.[9][11]

Q5: How do I choose an appropriate internal standard (IS) for this compound?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). A SIL-IS will have nearly identical chemical and physical properties to this compound, ensuring it co-elutes and experiences the same degree of matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but its ability to compensate for matrix effects must be thoroughly validated.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound in biological samples.

Problem 1: Poor sensitivity or no detectable this compound peak in biological samples.

Possible Cause Suggested Solution
Significant Ion Suppression 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the matrix components causing suppression.[3] 3. Change Ionization Source: Switch from ESI to APCI, which may be less affected by non-volatile interferences.[5][6][7][8] 4. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. This is a simple approach but may compromise the limit of quantification.[3]
Analyte Instability 1. Assess Stability: Perform bench-top, freeze-thaw, and long-term stability experiments to ensure this compound is stable throughout the sample handling and analysis process.[13][14] 2. Use Stabilizers: If instability is observed, consider adding antioxidants or adjusting the pH of the sample collection tubes.
Inefficient Extraction 1. Optimize Extraction Protocol: Evaluate different extraction solvents, pH conditions, and extraction techniques (LLE, SPE, protein precipitation) to maximize the recovery of this compound.

Problem 2: High variability in this compound quantification between replicate injections or different samples.

Possible Cause Suggested Solution
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix environment and compensate for consistent matrix effects.
Carryover 1. Optimize Wash Solvents: Use a strong organic solvent in the needle wash and increase the wash volume and duration to minimize carryover between injections. 2. Injector Port Cleaning: Regularly maintain and clean the injector port and autosampler syringe.
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently across all samples. Automation of sample preparation can significantly improve reproducibility.

Quantitative Data Summary

The following table provides an example of how to present quantitative data when evaluating matrix effects for this compound. The Matrix Factor (MF) is calculated as the peak area of the analyte in the post-extraction spiked matrix divided by the peak area of the analyte in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Biological MatrixAnalyte Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Factor (MF)% Ion Suppression/Enhancement
Human Plasma10150,00090,0000.6040% Suppression
Human Plasma1001,450,000957,0000.6634% Suppression
Rat Urine10152,000129,2000.8515% Suppression
Rat Urine1001,480,0001,302,4000.8812% Suppression
Mouse Brain Homogenate10148,00066,6000.4555% Suppression
Mouse Brain Homogenate1001,460,000700,8000.4852% Suppression

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental data.

Experimental Protocols

Detailed Methodology for this compound Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)

  • Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex for 10 seconds.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., this compound-d4 at 50 ng/mL). Vortex for 5 seconds.

  • Protein Precipitation (Optional but Recommended): Add 200 µL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction:

    • To the supernatant (or directly to the 100 µL plasma sample if not performing protein precipitation), add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (LLE/SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Matrix_Effects Start Inaccurate/Variable Results Suspected Matrix Effect Assess_ME Assess Matrix Effect (Post-Column Infusion / Matrix Factor) Start->Assess_ME ME_Present Matrix Effect Confirmed Assess_ME->ME_Present Yes No_ME No Significant Matrix Effect Assess_ME->No_ME No Optimize_SP Optimize Sample Preparation (SPE, LLE) ME_Present->Optimize_SP Optimize_LC Optimize Chromatographic Separation ME_Present->Optimize_LC Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard ME_Present->Use_SIL_IS Change_Ionization Evaluate Alternative Ionization (APCI) ME_Present->Change_Ionization Revalidate Re-validate Method Optimize_SP->Revalidate Optimize_LC->Revalidate Use_SIL_IS->Revalidate Change_Ionization->Revalidate

Caption: A logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Enhancing Phellandral Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Phellandral in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound, a natural monoterpenoid, is a colorless to pale yellow liquid with a pleasant aroma.[1][2] It is investigated for various biological activities, including potential antimicrobial and anti-inflammatory effects.[1] However, this compound is characterized by poor water solubility, which presents a significant challenge for its use in aqueous-based bioassays, such as cell culture experiments.[1][3] Inadequate solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: My this compound solution is cloudy and/or has formed a precipitate in my aqueous cell culture medium. What could be the cause?

Precipitation of this compound in aqueous media can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in water.[1][3]

  • Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous medium, the compound can crash out of solution.

  • Media Composition: The pH, salt concentration, and presence of proteins in the cell culture medium can all influence the solubility of this compound.[4] High salt concentrations can lead to a "salting out" effect, reducing the solubility of organic compounds.[4]

  • Temperature Fluctuations: Changes in temperature, such as moving from room temperature to a 37°C incubator or freeze-thaw cycles, can decrease the stability of the solution and induce precipitation.[5][6]

Q3: What are the recommended solvents for preparing a this compound stock solution?

This compound is soluble in various organic solvents.[1] For biological assays, it is crucial to select a solvent that is biocompatible and minimally toxic to the cells at the final working concentration. The most commonly used solvents are:

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent widely used for its ability to dissolve a broad range of compounds and its miscibility with water.[7]

  • Ethanol: A polar protic solvent that is also a good choice for many organic compounds.

Q4: What is the maximum concentration of organic solvent (e.g., DMSO) that is safe for my cell-based assays?

The tolerance of cell lines to organic solvents can vary. It is always recommended to perform a vehicle control experiment to determine the maximum solvent concentration that does not affect cell viability or the experimental endpoint. As a general guideline:

  • DMSO: Concentrations should typically be kept below 0.5% (v/v), and for some sensitive cell lines, even below 0.1%.[8]

  • Ethanol: Similar to DMSO, the final concentration should generally not exceed 0.5% (v/v).

Q5: Are there alternative methods to enhance the aqueous solubility of this compound beyond using organic solvents?

Yes, several techniques can be employed to improve the solubility of poorly soluble compounds like this compound:

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[11][12]

  • Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent.[13]

  • Formulation with Surfactants or Lipids: These can help to create micelles or emulsions that can carry the hydrophobic compound in an aqueous environment.[13][14]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[13][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates immediately upon addition to the aqueous medium. Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution.1. Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the medium, perform serial dilutions. 2. Vortexing/Mixing: Add the stock solution dropwise to the medium while vigorously vortexing or stirring to ensure rapid and uniform dispersion. 3. Warm the Medium: Pre-warming the aqueous medium to 37°C may help to increase the solubility.
The final this compound solution is cloudy or forms a precipitate over time during incubation. Low Solubility & Instability: The concentration of this compound may be above its solubility limit in the final medium, or the compound may be unstable in the aqueous environment over time.[16][17][18]1. Lower the Final Concentration: Determine the maximum soluble concentration of this compound in your specific medium. 2. Use a Solubility Enhancer: Employ methods like cyclodextrin (B1172386) complexation to increase the aqueous solubility. 3. pH Adjustment: Check if adjusting the pH of the medium (within a physiologically acceptable range) improves solubility. 4. Reduce Incubation Time: If the compound is degrading, consider shorter incubation times for your assay.
Variability in experimental results between batches. Inconsistent Solubilization: Incomplete or variable dissolution of this compound can lead to inconsistent effective concentrations.1. Ensure Complete Dissolution of Stock: Visually inspect the stock solution to ensure there are no undissolved particles. Gentle warming or sonication may be necessary. 2. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment to avoid issues with stability and precipitation over time.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L)Reference
Water0.1032 (at 25°C, est.)[2]
Ethanol669.67[19]
Methanol573.54[19]
Isopropanol471.91[19]
Acetone1507.35[19]
Dimethylformamide (DMF)1142.59[19]

Table 2: General Recommendations for Final Solvent Concentrations in Cell-Based Assays

SolventRecommended Max. Concentration (v/v)Notes
DMSO< 0.5%Can be toxic to some cell lines at higher concentrations. Always perform a vehicle control.[8]
Ethanol< 0.5%Can also exhibit toxicity at higher concentrations. A vehicle control is essential.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in a biocompatible organic solvent.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication or gentle warming (not exceeding 37°C) may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins (Co-evaporation Method)

Objective: To prepare a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or another suitable organic solvent)

  • Deionized water

  • Rotary evaporator

  • Vortex mixer and magnetic stirrer

Procedure:

  • Dissolve a known amount of this compound in a minimal volume of ethanol.

  • In a separate container, dissolve a molar excess (e.g., 1:2 ratio of this compound to HP-β-CD) of HP-β-CD in deionized water.

  • Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.

  • Continue to stir the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Remove the organic solvent (ethanol) and some of the water using a rotary evaporator until a solid or semi-solid complex is formed.

  • The resulting this compound-HP-β-CD complex can be further dried (e.g., by freeze-drying) and then dissolved in an aqueous medium for use in bioassays.

Visualizations

start Start: Solubilize this compound for Bioassay stock Prepare concentrated stock in DMSO or Ethanol start->stock precipitate Does this compound precipitate in aqueous medium? stock->precipitate no_precipitate Proceed with bioassay. Monitor for stability. precipitate->no_precipitate No troubleshoot Troubleshoot Precipitation precipitate->troubleshoot Yes end Perform Bioassay no_precipitate->end stepwise Use stepwise dilution and vigorous mixing troubleshoot->stepwise check_precipitate Precipitation resolved? stepwise->check_precipitate yes_resolved Proceed with bioassay check_precipitate->yes_resolved Yes no_resolved Use advanced methods check_precipitate->no_resolved No yes_resolved->end cyclodextrin Cyclodextrin Inclusion Complexation no_resolved->cyclodextrin cyclodextrin->end

Caption: Workflow for solubilizing this compound.

cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation This compound This compound (Hydrophobic) Water Water (Aqueous Medium) This compound->Water Poorly Soluble CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex This compound-Cyclodextrin Inclusion Complex Water2 Water (Aqueous Medium) Complex->Water2 Soluble

Caption: Cyclodextrin inclusion complex formation.

This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Degradation NFkB_IkB->NFkB_p65_p50 Release ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->ProInflammatory Transcription

Caption: Potential anti-inflammatory signaling pathway.

References

Preventing the isomerization of Phellandral during storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization and degradation of Phellandral during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has a slightly yellow tint, is it still usable?

A freshly purified this compound sample should be a colorless to pale yellow liquid. A noticeable yellowing may indicate degradation, particularly oxidation. It is recommended to assess the purity of the sample using analytical techniques like Gas Chromatography (GC) before use.

Q2: What are the primary causes of this compound degradation?

This compound, a terpene aldehyde, is susceptible to degradation through several pathways:

  • Isomerization: This can be catalyzed by acidic or basic conditions and can also be induced by light (photochemical isomerization) or heat. Isomerization alters the chemical structure, potentially leading to a loss of desired biological activity.

  • Oxidation: As an aldehyde, this compound can be easily oxidized to its corresponding carboxylic acid, phellandric acid. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light, heat, and the presence of metal ions.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic impurities.

Q3: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including isomerization and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[1]
Light Amber glass vial or protected from lightMinimizes light-induced degradation and photochemical isomerization.
Container Glass container with a PTFE-lined capGlass is inert and less likely to leach impurities compared to some plastics. The PTFE liner provides a good seal and is chemically resistant.
pH Neutral (if in solution)Avoids acid or base-catalyzed isomerization.

Q4: Can I use antioxidants to improve the stability of this compound?

Yes, the addition of antioxidants can significantly inhibit the oxidation of this compound. Commonly used antioxidants for terpenes and aldehydes include:

  • Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant effective at low concentrations.

  • Alpha-tocopherol (B171835) (Vitamin E): A natural antioxidant that can be used to protect against free radical-mediated oxidation.[2][3][4]

It is crucial to determine the optimal concentration of the chosen antioxidant and to ensure its compatibility with the intended application.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the GC or HPLC chromatogram of my stored this compound sample.

Possible Cause: Isomerization or degradation of this compound.

Troubleshooting Steps:

  • Confirm Peak Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight and fragmentation pattern of the new peaks. This can help in tentatively identifying potential isomers or degradation products like phellandric acid.

  • NMR Analysis: For definitive structural elucidation of the unknown compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[5][6][7]

  • Review Storage Conditions: Ensure that the sample has been stored according to the recommended guidelines (see FAQ Q3). Any deviation, such as exposure to air, light, or elevated temperatures, could be the cause.

  • Check for Contaminants: The storage container or solvent could be a source of acidic or basic impurities that catalyze isomerization.

Issue 2: Loss of biological activity of my this compound sample over time.

Possible Cause: Isomerization of this compound to a less active or inactive isomer.

Troubleshooting Steps:

  • Analytical Confirmation: Perform chiral GC analysis to determine the enantiomeric or diastereomeric purity of your sample. A change in the isomeric ratio could explain the loss of activity.

  • Forced Degradation Study: To understand the degradation pathway, perform a forced degradation study by exposing this compound to stress conditions (acid, base, oxidation, heat, light).[8][9][10][11] This will help in identifying the primary degradation products and developing a stability-indicating analytical method.

  • Implement Preventative Measures: Based on the findings, reinforce proper storage procedures as outlined in the FAQs. Consider the use of antioxidants if oxidation is identified as a significant degradation pathway.

Experimental Protocols

Protocol 1: Stability-Indicating GC-FID Method for this compound

This method can be used to quantify the purity of this compound and detect the presence of degradation products.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Chiral Capillary Column (e.g., a cyclodextrin-based column like beta-DEX™) for separating isomers.[1][12][13][14]

Chromatographic Conditions:

ParameterCondition
Column beta-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Detector Temperature 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp at 5°C/min to 180°C, hold for 5 min
Injection Volume 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like ethanol (B145695) or hexane.

  • For quantitative analysis, prepare a series of calibration standards from the stock solution.

  • Inject the standards and the sample solution into the GC.

Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by a reference standard.

  • Quantify the purity of this compound by comparing the peak area of the sample to the calibration curve.

  • Monitor for the appearance of new peaks, which may indicate isomerization or degradation.

Protocol 2: HPLC-UV Method for the Analysis of this compound and its Potential Oxidative Degradation Product (Phellandric Acid)

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient elution)
Gradient Program Start with 40% Acetonitrile, increase to 80% over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: Sample Preparation for NMR Analysis

Objective: To prepare a this compound sample for structural elucidation of potential isomers or degradation products.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm)

  • Glass Pasteur pipette and glass wool

Procedure:

  • Place a small plug of glass wool into a clean, dry Pasteur pipette.

  • Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃.

  • Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.[2][15]

  • Cap the NMR tube securely.

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra for structural analysis.

Visual Guides

Isomerization_Pathway This compound This compound Isomer_A Isomer A This compound->Isomer_A Acid/Base Catalysis Isomer_B Isomer B This compound->Isomer_B Light/Heat

Caption: Potential Isomerization Pathways of this compound.

Experimental_Workflow cluster_storage Storage cluster_analysis Analysis cluster_troubleshooting Troubleshooting Storage This compound Sample GC_HPLC GC / HPLC Analysis Storage->GC_HPLC NMR NMR Analysis GC_HPLC->NMR If unknown peaks Degradation Degradation Observed? GC_HPLC->Degradation MS Mass Spectrometry NMR->MS Action Review Storage Conditions & Forced Degradation Study Degradation->Action Yes No_Degradation No Degradation Degradation->No_Degradation No Action->Storage Implement Corrective Actions

Caption: Workflow for this compound Stability Assessment.

Logical_Relationship cluster_factors Influencing Factors A This compound Stability C Chemical Purity A->C D Biological Activity A->D B Storage Conditions B->A Temp Temperature Temp->B Light Light Exposure Light->B Atmosphere Atmosphere (O2) Atmosphere->B pH pH pH->B

Caption: Factors Influencing this compound Stability and its Consequences.

References

Optimizing cell-based assay conditions for consistent Phellandral bioactivity results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when evaluating the bioactivity of Phellandral in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of this compound that can be assessed using cell-based assays?

A1: this compound, a monoterpenoid found in various plant essential oils, has been reported to possess several bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] These activities can be investigated using a variety of cell-based assays.

Q2: Which cell lines are appropriate for testing the different bioactivities of this compound?

A2: The choice of cell line is crucial and depends on the bioactivity being investigated.[2]

  • For anti-inflammatory assays: Murine macrophage cell lines like RAW 264.7 are commonly used. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]

  • For anticancer assays: A panel of cancer cell lines representing different tumor types should be used to assess the cytotoxic or anti-proliferative effects. Common choices include MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).[4]

  • For antimicrobial assays: Standard bacterial strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) are typically used to determine the minimum inhibitory concentration (MIC).[2]

Q3: How can I address the poor solubility of this compound in aqueous cell culture media?

A3: Poor solubility is a common challenge with natural products.[5] this compound is sparingly soluble in water.[6] To improve its solubility for cell-based assays, you can:

  • Use a co-solvent like dimethyl sulfoxide (B87167) (DMSO). However, the final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[5]

  • Prepare a high-concentration stock solution in an appropriate solvent and then dilute it in the culture medium.[1]

  • Consider using a delivery system like nanohydrogels, which can enhance the solubility and pharmacological activity of hydrophobic compounds.[7]

Q4: My MTT assay results show an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?

A4: This is a common issue when testing natural compounds with antioxidant properties.[8] this compound, like other natural products, may directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is accurate.[2][8] To confirm this, a cell-free MTT reduction assay should be performed.[2]

Q5: Are there alternative cell viability assays that are less prone to interference from compounds like this compound?

A5: Yes, several alternative assays are less susceptible to interference from colored or reducing compounds. These include:

  • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein and is generally not affected by reducing compounds.[2]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is less likely to be affected by compounds that interfere with colorimetric readouts.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing.[8]
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[8]
Uneven Compound Distribution Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
Temperature Gradients Allow plates and reagents to equilibrate to the appropriate temperature before use.
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
Possible Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[2]
Cell Health and Confluency Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use over-confluent or stressed cells.[2]
Reagent Variability Use reagents from the same lot whenever possible. If a new lot is used, perform a validation experiment to ensure consistency.[2]
Incubation Times Strictly adhere to the specified incubation times for cell treatment and assay development.
Issue 3: Suspected Assay Interference with this compound
Symptom Troubleshooting Workflow
High background in MTT assay 1. Perform a cell-free control: Incubate this compound with MTT reagent in cell-free media. A color change indicates direct reduction of MTT.[8] 2. Run a compound-only control: Measure the absorbance of this compound in the media at the assay wavelength to check for colorimetric interference. 3. Switch to an alternative assay: If interference is confirmed, use an alternative viability assay such as SRB or CellTiter-Glo®.[2]
Unexpected Cytotoxicity 1. Determine the cytotoxic concentration range: Perform a dose-response cytotoxicity assay to identify the concentrations at which this compound is toxic. 2. Test at sub-toxic concentrations: Conduct your primary bioactivity assay at concentrations below the cytotoxic threshold to isolate the specific effect of interest.[5]

Experimental Protocols

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate overnight.[1]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an untreated control group (no LPS, no this compound).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity: MTT Cell Viability Assay

This protocol assesses the effect of this compound on the viability of cancer cells using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Appropriate cell culture medium with 10% FBS

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the nutrient broth directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well.[8]

  • Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[8]

Quantitative Data Summary

The following tables present example data for the bioactivities of natural compounds. Note: Specific IC₅₀ and MIC values for this compound should be determined experimentally.

Table 1: Example Anti-Inflammatory Activity of a Natural Compound on NO Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC₅₀ for NO Inhibition (µM)Reference
Luteolin17.1[3]
Icariside E4Value not specified in µg/mL[1]
Epimuqubilin A7.4[12]
This compoundTo be determined

Table 2: Example Cytotoxicity of Natural Compounds against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µg/mL)Reference
Phyllocladan-16α,19-diolHT29 (Colon)24.1[8]
Phyllocladan-16α,19-diolA549 (Lung)33.5[8]
Phyllocladan-16α,19-diolUACC-62 (Skin)28.3[8]
This compoundVariousTo be determined

Table 3: Example Minimum Inhibitory Concentration (MIC) of Natural Compounds against Bacteria

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Reference
7-Hydroxycoumarin800200[2]
Indole-3-carbinol800400[2]
This compoundTo be determinedTo be determined

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by this compound in the context of its anti-inflammatory and anticancer activities.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) (Inflammation) iNOS->NO This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound This compound->RAF inhibits? This compound->MEK inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflows

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate 24 hours D->E F Collect supernatant E->F G Add Griess Reagent F->G H Read absorbance at 540 nm G->H I Calculate NO inhibition H->I

Caption: Workflow for the Nitric Oxide (NO) production assay.

G cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement A Seed cancer cells in 96-well plate B Incubate 24 hours A->B C Treat with this compound B->C D Incubate 24-72 hours C->D E Add MTT reagent D->E F Incubate 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate % viability & IC50 H->I

Caption: Workflow for the MTT cell viability assay.

References

Improving the efficiency of Phellandral extraction using microwave-assisted methods.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the microwave-assisted extraction (MAE) of phellandral. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your extraction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is Microwave-Assisted Extraction (MAE) and why use it for this compound?

A1: Microwave-assisted extraction is a modern technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction of target compounds from a matrix.[1][2] For this compound, a volatile terpenoid, MAE offers several advantages over traditional methods like steam distillation, including shorter extraction times, reduced solvent consumption, and potentially higher yields.[2]

Q2: What are the key parameters to optimize for efficient this compound extraction?

A2: The primary parameters to optimize for MAE of this compound are:

  • Microwave Power (W): Influences the heating rate and can affect this compound stability.

  • Extraction Time (min): Determines the duration of microwave exposure.

  • Solvent Type and Concentration (%): The solvent's polarity affects microwave absorption and extraction selectivity.

  • Solvent-to-Solid Ratio (mL/g): Affects the absorption of microwave energy and the concentration gradient of this compound.

  • Temperature (°C): High temperatures can lead to the degradation of thermolabile compounds like this compound.[3]

Q3: What type of solvent is most suitable for this compound extraction using MAE?

A3: this compound is soluble in organic solvents such as ethanol (B145695) and ether and only slightly soluble in water.[4] For MAE, polar solvents or a mixture of polar and non-polar solvents are generally used due to their ability to absorb microwave energy.[5] Ethanol-water mixtures are a common choice, as the water component efficiently absorbs microwaves, while ethanol effectively solubilizes the this compound. The optimal ethanol concentration will need to be determined experimentally.

Q4: What is the approximate boiling point of this compound, and how does this influence the extraction temperature?

A4: this compound has a boiling point of approximately 165°C.[4] It is crucial to maintain the extraction temperature below this point to prevent its degradation and loss through volatilization.[3] Monitoring and controlling the temperature during MAE is a critical step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield 1. Incomplete Extraction: Microwave power may be too low, or the extraction time too short. 2. Improper Solvent: The solvent may not be effectively solubilizing the this compound. 3. Sub-optimal Solvent-to-Solid Ratio: Insufficient solvent may lead to poor microwave energy absorption and inefficient extraction.1. Optimize Parameters: Systematically increase microwave power and extraction time. Use a response surface methodology (RSM) approach for optimization. 2. Solvent Screening: Test different solvents (e.g., ethanol, methanol) and varying concentrations of aqueous solutions (e.g., 50%, 70%, 90% ethanol). 3. Adjust Ratio: Increase the solvent-to-solid ratio to ensure uniform heating of the sample matrix.
Degradation of this compound (e.g., off-odors, discoloration of extract) 1. Excessive Microwave Power: High power can lead to localized overheating and thermal degradation of this compound.[6][7] 2. Prolonged Extraction Time: Extended exposure to high temperatures can cause decomposition.[8] 3. High Temperature: The extraction temperature may be exceeding the thermal stability limit of this compound.1. Reduce Power: Lower the microwave power and consider using a pulsed mode if available to allow for heat dissipation. 2. Shorten Time: Decrease the extraction time and perform kinetic studies to determine the optimal duration for maximum yield without degradation. 3. Control Temperature: Set a maximum temperature limit on the MAE system, well below the boiling point of this compound (e.g., 80-100°C).
Inconsistent Results 1. Non-uniform Heating: Uneven distribution of microwave energy within the extraction vessel. 2. Inhomogeneous Sample Matrix: Variations in particle size or moisture content of the plant material. 3. Fluctuations in Microwave Power: Instability in the microwave generator's output.1. Improve Mixing: Use a magnetic stirrer within the extraction vessel if the system allows. 2. Standardize Sample Preparation: Ensure the plant material is uniformly ground and has a consistent moisture content. 3. System Calibration: Regularly check and calibrate the microwave power output.
Solvent Loss 1. Leaking Extraction Vessel: Improper sealing of the vessel. 2. High Vapor Pressure: The combination of solvent and temperature may lead to excessive pressure build-up.1. Check Seals: Ensure all seals and fittings on the extraction vessel are secure. 2. Use a Reflux Condenser: If using an open-vessel system, attach a reflux condenser to return the evaporated solvent to the extraction mixture.

Data Presentation

Table 1: General Starting Parameters for Microwave-Assisted Extraction of Terpenoids

ParameterRangeReference
Microwave Power (W)200 - 800 W[7]
Extraction Time (min)2 - 35 min[7][8]
Solvent Concentration (Ethanol)50 - 80% (v/v)
Solvent-to-Solid Ratio (mL/g)10:1 - 60:1[8]
Temperature (°C)50 - 100 °C[9]

Note: These are general ranges for terpenoid extraction and should be optimized specifically for this compound.

Experimental Protocols

Protocol 1: Optimization of MAE Parameters using Response Surface Methodology (RSM)

  • Sample Preparation:

    • Dry the plant material (e.g., Eucalyptus cneorifolia leaves) at 40-50°C to a constant weight.

    • Grind the dried material to a uniform particle size (e.g., 40-60 mesh).

  • MAE Procedure:

    • Place a known amount of the powdered plant material (e.g., 5 g) into the microwave extraction vessel.

    • Add the selected solvent at the desired solvent-to-solid ratio.

    • Securely seal the vessel and place it in the microwave extractor.

    • Program the instrument with the desired microwave power, extraction time, and maximum temperature according to the experimental design.

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the extract to separate the solid residue from the liquid.

    • Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrate and the washings.

  • Analysis:

    • Analyze the this compound content in the extract using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Experimental Design:

    • Use a statistical software package to design a Box-Behnken or Central Composite Design to investigate the effects of key parameters (e.g., microwave power, extraction time, and solvent concentration) on the this compound yield.

Mandatory Visualization

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Eucalyptus cneorifolia) drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding mae_step Microwave Extraction - Set Power (W) - Set Time (min) - Set Temperature (°C) grinding->mae_step Add Solvent cooling Cooling mae_step->cooling optimization Optimization of Parameters (RSM) mae_step->optimization Adjust Parameters filtration Filtration cooling->filtration analysis_step GC-MS Analysis filtration->analysis_step Extract quantification This compound Quantification analysis_step->quantification quantification->optimization

Caption: Workflow for Microwave-Assisted Extraction and Optimization of this compound.

Troubleshooting_Logic start Low this compound Yield? check_degradation Signs of Degradation? start->check_degradation Yes increase_power_time Increase Microwave Power and/or Extraction Time start->increase_power_time No reduce_power_time_temp Decrease Power, Time, and/or Temperature check_degradation->reduce_power_time_temp Yes end_further_opt Further Optimization Needed check_degradation->end_further_opt No optimize_solvent Optimize Solvent Type and Concentration increase_power_time->optimize_solvent end_ok Yield Improved increase_power_time->end_ok adjust_ratio Increase Solvent-to-Solid Ratio optimize_solvent->adjust_ratio optimize_solvent->end_ok adjust_ratio->end_ok reduce_power_time_temp->end_ok

Caption: Troubleshooting Logic for Low this compound Yield in MAE.

References

Technical Support Center: Validating the Reproducibility of Phellandral Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the reproducibility of Phellandral bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, most notably from species of the Eucalyptus genus.[1][2] It is recognized for its potential biological activities, which include antimicrobial, antifungal, and anti-inflammatory effects.[1][2]

Q2: What are the common bioassays used to evaluate the activity of this compound?

A2: Common bioassays to evaluate this compound's activity include:

  • Antimicrobial assays: To determine its effectiveness against various bacteria and fungi.

  • Cell viability and cytotoxicity assays (e.g., MTT, MTS): To assess its impact on cell health and proliferation.[3][4]

  • Anti-inflammatory assays: To measure its ability to modulate inflammatory responses, for example, by quantifying pro-inflammatory cytokines or analyzing key signaling pathways like NF-κB and MAPK.[1][2][5]

Q3: Why is reproducibility a critical challenge in this compound bioassays?

A3: Reproducibility in bioassays is crucial for data reliability.[6] With natural compounds like this compound, challenges in reproducibility can arise from the inherent variability of the compound itself (e.g., purity, source), as well as from the complexities of the biological systems being studied and the experimental procedures.[6][7]

Troubleshooting Guide

Issue 1: High variability in cell viability assay results (e.g., MTT assay).

Q: We are observing significant well-to-well and plate-to-plate variability in our MTT assays with this compound. What could be the cause?

A: High variability in MTT assays is a common issue that can stem from several factors.[8] Here's a systematic approach to troubleshooting:

  • Cell Seeding and Health:

    • Inconsistent Cell Numbers: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.[7] Uneven cell distribution is a major source of variability.[9]

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[6]

    • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can significantly impact cell metabolism and assay results.[6]

  • Reagent and Compound Preparation:

    • This compound Solubility: this compound is sparingly soluble in water.[10] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. The final solvent concentration should be consistent across all wells and kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[5]

    • MTT Reagent: Prepare the MTT solution fresh and filter-sterilize it.[11] Store it protected from light.[8]

  • Assay Protocol Execution:

    • Incubation Times: Adhere to consistent incubation times for both this compound treatment and MTT reagent addition.[8]

    • Formazan (B1609692) Crystal Solubilization: Ensure complete dissolution of the formazan crystals by vigorous mixing or shaking before reading the absorbance.[11] Incomplete dissolution is a common source of error.

Issue 2: Inconsistent results in anti-inflammatory pathway analysis (e.g., Western Blot for MAPK/NF-κB).

Q: Our Western blot results for p-ERK and p-p65 levels after this compound treatment are not consistent. What should we check?

A: Inconsistent Western blot results can be frustrating. Here are some key areas to troubleshoot:

  • Sample Preparation:

    • Cell Lysis: Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[5][12] Perform all steps on ice to minimize protein degradation.

    • Protein Quantification: Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) to ensure equal protein loading.[5]

  • Electrophoresis and Transfer:

    • Gel Percentage: Use an appropriate percentage acrylamide (B121943) gel to resolve your proteins of interest effectively.

    • Protein Transfer: Confirm efficient protein transfer from the gel to the membrane by using a reversible stain like Ponceau S.[12]

  • Immunodetection:

    • Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Determine the optimal antibody dilution through titration.

    • Blocking: Block the membrane sufficiently to prevent non-specific antibody binding, which can lead to high background noise.[5]

    • Washing Steps: Perform thorough washing steps to remove unbound antibodies and reduce background.

Data Presentation

Table 1: Example of this compound Dose-Response on Cell Viability
This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
101.180.0694.4%
250.950.0976.0%
500.630.0550.4%
1000.310.0424.8%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[3][4][11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Read the absorbance at 570-590 nm using a microplate reader.[3]

Protocol 2: Western Blot Analysis of MAPK Pathway

This protocol provides a general workflow for analyzing MAPK pathway activation.[5][12]

  • Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[5]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with primary antibodies against phosphorylated and total ERK, JNK, and p38 overnight at 4°C.[5][12]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[12]

Mandatory Visualization

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_this compound Add this compound/ Vehicle Control overnight_incubation->add_this compound treatment_incubation Incubate for 24-72h add_this compound->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 3-4h add_mtt->mtt_incubation add_solvent Add Solubilization Solvent mtt_incubation->add_solvent shake_plate Shake to Dissolve Formazan add_solvent->shake_plate read_absorbance Read Absorbance (570nm) shake_plate->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis

Caption: Workflow for MTT Cell Viability Assay.

MAPK_Signaling_Pathway cluster_stimulus Extracellular Stimulus cluster_pathway MAPK Cascade cluster_inhibition Potential Inhibition cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) mapkkk MAPKKK (e.g., TAK1) stimulus->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) mapkkk->mapkk Phosphorylates mapk MAPK (p38, JNK, ERK) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activates This compound This compound This compound->mapkk gene_expression Gene Expression transcription_factors->gene_expression Regulates inflammatory_response Inflammatory Response gene_expression->inflammatory_response

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

NFkB_Signaling_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Cascade cluster_inhibition Potential Inhibition cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 Recruits ikk IKK Complex myd88->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nucleus NF-κB Translocation nfkb->nfkb_nucleus Translocates to Nucleus This compound This compound This compound->ikk gene_transcription Gene Transcription nfkb_nucleus->gene_transcription cytokines Pro-inflammatory Cytokines gene_transcription->cytokines

Caption: NF-κB Signaling Pathway in Inflammation.

References

Validation & Comparative

Phellandral's Antimicrobial Potential: A Comparative Analysis with Leading Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel antimicrobial agents, monoterpenes derived from essential oils represent a promising frontier. This guide provides a comparative analysis of the antimicrobial activity of phellandral alongside other well-researched monoterpenes: citral, geraniol, thymol, and carvacrol (B1668589). While quantitative data for this compound remains limited in publicly available research, this analysis compiles existing data for its counterparts to offer a valuable benchmark for future studies.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of citral, geraniol, thymol, and carvacrol against a range of pathogenic bacteria and fungi. These values, representing the lowest concentration of a substance that prevents visible growth of a microorganism, are crucial for evaluating antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Monoterpenes against Bacteria (MIC in µg/mL)

MicroorganismThis compoundCitralGeraniolThymolCarvacrol
Staphylococcus aureusData not available280 - 2500[1]Data not available16 - 724.01[2]128 - 1024[2]
Escherichia coliData not available125 - 5000[1][3]Data not available310 - 5000[1]150 - 2490[4]
Pseudomonas aeruginosaData not availableData not availableData not available>800[4]Data not available
Bacillus subtilisData not availableData not availableData not available422[1]Data not available

Table 2: Comparative Antimicrobial Activity of Monoterpenes against Fungi (MIC in µg/mL)

MicroorganismThis compoundCitralGeraniolThymolCarvacrol
Candida albicansData not available32 - 64[1][5]Data not available16 - 390[4]97.5 - 195[4]
Aspergillus nigerData not available>400[3]Data not availableData not availableData not available
Penicillium cyclopiumData not availableData not availableData not availableData not availableData not available

Note on this compound Data: Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for pure this compound against the microorganisms listed. However, this compound has been identified as a constituent of essential oils with demonstrated antimicrobial properties, such as in cumin.[6] Research on the related compound, α-phellandrene, has shown some antifungal activity, with a reported MIC of 1.7 mL/L against Penicillium cyclopium. Further research is critically needed to quantify the specific antimicrobial spectrum and potency of this compound.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antimicrobial susceptibility testing. The following is a generalized methodology based on standard protocols.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of Monoterpenes: The monoterpene is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48-72 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the monoterpene that completely inhibits visible growth of the microorganism.

Agar (B569324) Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of the monoterpene are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk where microbial growth is inhibited is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Workflow and Potential Mechanisms

To further elucidate the processes involved in this research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a simplified potential mechanism of action for monoterpenes.

G Experimental Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_results Results A Microorganism Culture D Inoculation A->D B Monoterpene Stock Solution C Serial Dilution B->C C->D E Incubation D->E F MIC Determination E->F G Data Analysis F->G

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

G Potential Antimicrobial Mechanism of Monoterpenes A Monoterpene B Bacterial Cell Membrane A->B Interaction C Membrane Disruption B->C D Increased Permeability C->D E Leakage of Intracellular Components D->E F Cell Death E->F

References

Phellandral vs. Citral: A comparative study of their antifungal properties.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antifungal properties of two natural aldehyde compounds: phellandral and citral (B94496). This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.

Introduction

This compound and citral are naturally occurring monoterpenoid aldehydes found in the essential oils of various plants. Both compounds have garnered interest for their potential biological activities, including antimicrobial properties. This guide aims to provide a side-by-side comparison of their antifungal efficacy, drawing upon published scientific literature. It is important to note that while substantial research is available for citral, data specifically on the antifungal activity of this compound is limited. Therefore, for this compound, this guide incorporates data on the closely related compound α-phellandrene to provide a foundational comparison, with the caveat that these are distinct molecules and their activities may differ.

Quantitative Assessment of Antifungal Activity

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

Table 1: Comparative Antifungal Activity (MIC & MFC)
CompoundFungal SpeciesMICMFCReference(s)
This compound (data from α-Phellandrene) Penicillium cyclopium1.7 mL/L1.8 mL/L[1][2][3]
Citral Candida albicans64 µg/mL64 - 256 µg/mL[4]
Candida tropicalis32 µg/mL-
Aspergillus niger0.56 mg/mL-[5]
Aspergillus flavus0.56 mg/mL-[5]
Aspergillus fumigatus0.56 mg/mL2.25 - 4.5 mg/mL[5]
Trichophyton rubrum55.61 µg/mL (geranial), 111.23 µg/mL (neral)111.23 µg/mL (geranial), 222.45 µg/mL (neral)

Note: Data for this compound is based on studies of α-phellandrene, a related monoterpene. The units for α-phellandrene are provided as reported in the source.

Mechanism of Antifungal Action

Understanding the mechanism by which these compounds inhibit fungal growth is crucial for their potential development as antifungal agents.

This compound (based on α-Phellandrene)

Studies on α-phellandrene suggest that its primary mode of action against fungi involves the disruption of cell membrane integrity.[1][3] This leads to increased membrane permeability, leakage of intracellular components such as potassium ions, and ultimately, cell death.[1][3] The lipophilic nature of terpenes like α-phellandrene is thought to facilitate their interaction with the fungal cell membrane.[6]

Citral

The antifungal mechanism of citral is more extensively studied. It is understood to act on multiple targets:

  • Cell Membrane Disruption: Similar to α-phellandrene, citral disrupts the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[7]

  • Ergosterol (B1671047) Biosynthesis Inhibition: Citral has been shown to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane that is not found in mammalian cells, making it an attractive target for antifungal drugs.[7]

  • Inhibition of Virulence Factors: Citral can inhibit key virulence factors in fungi, such as the morphological transition from yeast to hyphal form in Candida albicans, which is critical for its pathogenicity.[7] It has also been shown to inhibit biofilm formation.[7]

  • Mitochondrial Dysfunction: At higher concentrations, citral can induce mitochondrial dysfunction, further contributing to its fungicidal activity.[7]

It is noteworthy that studies suggest citral's mechanism does not involve direct binding to ergosterol or inhibition of cell wall synthesis.[4]

Experimental Protocols

The following are generalized experimental protocols for determining the antifungal activity of compounds like this compound and citral.

Broth Microdilution Method for MIC Determination

This is a standard method used to determine the MIC of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of test compound serial_dilution Perform serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare fungal growth medium (e.g., RPMI-1640) prep_media->serial_dilution prep_inoculum Prepare standardized fungal inoculum add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at appropriate temperature and duration add_inoculum->incubate visual_inspection Visually inspect for fungal growth incubate->visual_inspection determine_mic Determine MIC as the lowest concentration with no visible growth visual_inspection->determine_mic

Workflow for MIC determination using the broth microdilution method.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC can be ascertained.

G cluster_mic From MIC Assay cluster_plating Plating cluster_mfc_analysis Analysis mic_wells Select wells from MIC plate showing no growth aliquot Take aliquots from selected wells mic_wells->aliquot plate Plate aliquots onto agar (B569324) plates aliquot->plate incubate_plate Incubate agar plates plate->incubate_plate observe_growth Observe for fungal colonies incubate_plate->observe_growth determine_mfc Determine MFC as the lowest concentration with no growth observe_growth->determine_mfc

Workflow for MFC determination.

Ergosterol Biosynthesis Inhibition Assay

This assay is used to investigate if a compound interferes with the production of ergosterol in fungal cells.

G cluster_treatment Fungal Treatment cluster_extraction Sterol Extraction cluster_analysis_erg Analysis treat_fungi Treat fungal cells with the test compound incubate_fungi Incubate for a defined period treat_fungi->incubate_fungi harvest_cells Harvest fungal cells incubate_fungi->harvest_cells saponify Saponify cells to release sterols harvest_cells->saponify extract_sterols Extract sterols with an organic solvent saponify->extract_sterols analyze_gcms Analyze sterol profile by GC-MS extract_sterols->analyze_gcms compare_profiles Compare with untreated control to assess ergosterol reduction analyze_gcms->compare_profiles

Workflow for ergosterol biosynthesis inhibition assay.

Signaling Pathways and Logical Relationships

The antifungal action of these compounds can be conceptualized as a series of events targeting key fungal cellular components.

G cluster_compound Antifungal Compound cluster_target Fungal Cell Targets cluster_effect Cellular Effects cluster_outcome Outcome compound This compound / Citral cell_membrane Cell Membrane compound->cell_membrane ergosterol_synthesis Ergosterol Biosynthesis Pathway compound->ergosterol_synthesis (Citral) membrane_disruption Membrane Disruption cell_membrane->membrane_disruption ergosterol_depletion Ergosterol Depletion ergosterol_synthesis->ergosterol_depletion leakage Ion & Molecule Leakage membrane_disruption->leakage ergosterol_depletion->membrane_disruption cell_death Fungal Cell Death leakage->cell_death

Logical relationship of antifungal action.

Conclusion

Both this compound (inferred from α-phellandrene data) and citral demonstrate antifungal properties, primarily by targeting the fungal cell membrane. Citral, however, has been more extensively studied and exhibits a multi-targeted mechanism that also includes the inhibition of ergosterol biosynthesis and key virulence factors. The quantitative data available suggests that citral is effective against a broader range of fungal species at concentrations that are well-documented.

Further research is warranted to isolate and comprehensively evaluate the antifungal activity and mechanism of action of this compound to enable a more direct and robust comparison with citral. Such studies would be invaluable for the potential development of these natural compounds as novel antifungal agents.

References

A Comparative Analysis of the Antioxidant Potential of Phellandral and Alpha-Phellandrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant potential of two natural monoterpenoids, phellandral and alpha-phellandrene (B1212362). While both compounds are found in the essential oils of various plants, their antioxidant capacities and underlying mechanisms of action may differ. This document summarizes available quantitative data, details experimental protocols for key antioxidant assays, and visualizes the involved signaling pathways to aid in research and development.

Quantitative Antioxidant Activity

A direct comparison of the antioxidant activity of pure this compound and alpha-phellandrene is limited by the scarcity of studies on isolated this compound. However, by examining data from essential oils rich in these compounds and studies on pure alpha-phellandrene, we can draw some inferences.

The antioxidant potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates a higher antioxidant activity.

Compound/Essential OilAssayIC50 ValueReference
Alpha-Phellandrene ABTSNot explicitly found for the pure compound. Essential oil of Hedyosmum spectabile (containing α-phellandrene) showed an SC50 of 96.02 ± 0.33 µg/mL.[1]
DPPHNot explicitly found for the pure compound.
This compound (in Essential Oil) DPPHData for pure this compound is not available. The essential oil of Eucalyptus cneorifolia, which can contain this compound, has been studied for its bioactivity, but specific antioxidant data for the oil is not provided in the available literature.
ABTSData for pure this compound is not available.

Note: The data for alpha-phellandrene is derived from an essential oil and may not solely reflect the activity of the pure compound due to synergistic or antagonistic effects of other components. Data for this compound is currently unavailable in the form of IC50 values from standardized antioxidant assays. The provided information on Eucalyptus species indicates the presence of this compound, but quantitative antioxidant data for these specific essential oils is not detailed in the search results.[2][3][4][5][6][7]

Experimental Protocols for Antioxidant Assays

Accurate assessment of antioxidant potential relies on standardized experimental procedures. Below are detailed methodologies for the commonly used DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compounds (this compound, Alpha-phellandrene)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[8][9]

  • Preparation of Test Samples: Dissolve the test compounds and a standard antioxidant in methanol to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.[10]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8][9][11]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.[9][11]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control – Absorbance of sample) / Absorbance of control] x 100[10]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • Test compounds (this compound, Alpha-phellandrene)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12][13][14]

  • Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Preparation of Test Samples: Dissolve the test compounds and a standard antioxidant in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution.[12]

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6-30 minutes), protected from light.[12]

  • Measurement: Measure the absorbance of the solutions at 734 nm.[12]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control – Absorbance of sample) / Absorbance of control] x 100[12]

  • IC50 Determination: The IC50 value is determined from a plot of percentage inhibition versus the concentration of the test compound.

Signaling Pathways in Antioxidant Mechanisms

The antioxidant effects of natural compounds are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and inflammatory responses.

Alpha-Phellandrene: Nrf2 and NF-κB Pathways

Alpha-phellandrene has been shown to exert its antioxidant effects by modulating the Keap1-Nrf2 and NF-κB signaling pathways.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like alpha-phellandrene, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby enhancing the cell's endogenous antioxidant defenses.[12]

  • NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) Pathway: Oxidative stress can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. Alpha-phellandrene has been shown to suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[15] This anti-inflammatory action contributes to its overall antioxidant effect by mitigating inflammation-induced oxidative stress.

This compound: Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways involved in the antioxidant activity of this compound. Further research is required to elucidate its molecular mechanisms of action.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow for antioxidant assays and the known signaling pathway for alpha-phellandrene.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagent Prepare Reagents (DPPH/ABTS•+) mix Mix Reagents with Samples prep_reagent->mix prep_samples Prepare Samples & Standards prep_samples->mix incubate Incubate mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Experimental workflow for in vitro antioxidant assays.

alpha_phellandrene_pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway alpha_phe1 Alpha-Phellandrene keap1_nrf2 Keap1-Nrf2 Complex alpha_phe1->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus1 Nucleus nrf2->nucleus1 translocation are ARE antioxidant_genes Antioxidant Genes (SOD, CAT, GPx) are->antioxidant_genes activates transcription antioxidant_response Enhanced Antioxidant Defense antioxidant_genes->antioxidant_response oxidative_stress Oxidative Stress nfkb_activation NF-κB Activation oxidative_stress->nfkb_activation alpha_phe2 Alpha-Phellandrene alpha_phe2->nfkb_activation inhibits nucleus2 Nucleus nfkb_activation->nucleus2 translocation inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) inflammation Inflammation inflammatory_genes->inflammation

Antioxidant signaling pathways of alpha-phellandrene.

Conclusion

Alpha-phellandrene demonstrates antioxidant potential through the modulation of key cellular signaling pathways, namely the activation of the Nrf2-dependent antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.[12][15] This dual action suggests its potential as a valuable compound in combating conditions associated with oxidative stress and inflammation.

The antioxidant properties of this compound remain less characterized. While it is a component of some essential oils with reported antioxidant activity, direct evidence from studies on the pure compound is lacking. Further research is imperative to determine the specific antioxidant capacity of this compound and to elucidate its mechanisms of action at the molecular level. This knowledge gap presents an opportunity for future investigations that could reveal novel therapeutic applications for this natural compound.

References

A Head-to-Head Comparison of Phellandral Extraction Methods: Steam Distillation vs. Solvent Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of specific bioactive compounds from natural sources is a critical first step. Phellandral, a monoterpenoid aldehyde found in the essential oils of various plants, has garnered interest for its potential therapeutic properties. The choice of extraction method significantly impacts the yield, purity, and overall profile of the extracted compounds. This guide provides an objective, data-supported comparison of two primary extraction techniques for this compound: steam distillation and solvent extraction.

Executive Summary

Steam distillation is a traditional method that utilizes steam to vaporize volatile compounds, which are then condensed and separated. It is a suitable method for extracting thermolabile compounds as it operates at a lower temperature than the boiling point of the target compounds. Solvent extraction, particularly the Soxhlet method, involves the continuous washing of plant material with a solvent, which is then evaporated to yield the extract.

In general, solvent extraction, especially the Soxhlet method, tends to provide a higher yield of essential oils and a broader spectrum of extracted compounds compared to steam distillation.[1][2] Specifically for monoterpenes like phellandrene (a related compound to this compound), studies have shown that Soxhlet extraction is the more favorable method.[2] However, steam distillation can sometimes yield a purer product with fewer non-volatile impurities. The choice between the two methods will ultimately depend on the specific research goals, including the desired yield, purity, and the scale of extraction.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative differences between steam distillation and solvent extraction for the isolation of this compound and related compounds. Data is generalized from multiple studies on essential oil extraction.

ParameterSteam DistillationSolvent Extraction (Soxhlet)Key Observations
Typical Yield LowerHigherSoxhlet extraction generally produces a greater quantity of essential oil.[1][2]
Purity of this compound Generally HigherCan be LowerSteam distillation is more selective for volatile compounds, potentially leading to a purer this compound extract. Solvent extraction may co-extract non-volatile impurities.
Extraction Time 2 - 36 hours[3]16 hours (typical)[4]The duration for both methods can be substantial and is dependent on the plant material and apparatus scale.
Solvent Usage Water (as steam)Organic Solvents (e.g., Hexane, Ethanol)Solvent extraction requires the use of organic solvents, which may have safety and environmental implications.[5]
Thermal Degradation Lower RiskHigher RiskThe lower operating temperature of steam distillation reduces the risk of degrading heat-sensitive compounds.[3] The continuous heating in Soxhlet extraction can potentially degrade some compounds.[2]
Compound Spectrum Narrower (Volatiles)BroaderSolvent extraction can isolate a wider range of compounds, including less volatile and non-volatile substances.[1][2]

Experimental Protocols

Below are detailed methodologies for performing steam distillation and solvent extraction for the isolation of this compound from a plant matrix (e.g., Cumin seeds).

Steam Distillation Protocol

This protocol is a standard laboratory procedure for the extraction of essential oils.

Materials:

  • Ground plant material (e.g., Cumin seeds)

  • Distilled water

  • Round-bottom flask (large enough to hold plant material and water)

  • Heating mantle or steam generator

  • Claisen adapter

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glassware for storage

Procedure:

  • Weigh a desired amount of ground plant material and place it into the round-bottom flask.

  • Add distilled water to the flask until the plant material is fully submerged.

  • Assemble the steam distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed.

  • Begin heating the flask with the heating mantle or introduce steam from a generator. The steam will pass through the plant material, causing the volatile oils to vaporize.

  • The steam and oil vapor mixture will travel to the condenser, where it will cool and liquefy.

  • Collect the distillate, which will be a two-phase mixture of water and essential oil, in the receiving flask.

  • Continue the distillation process until no more oil is observed in the distillate.

  • Transfer the collected distillate to a separatory funnel and allow the layers to separate. The essential oil layer will typically be the upper layer.

  • Carefully drain the lower aqueous layer.

  • Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

  • Decant or filter the dried essential oil into a clean, labeled storage vial.

Solvent Extraction (Soxhlet) Protocol

This protocol describes a continuous extraction method for obtaining essential oils.

Materials:

  • Ground plant material (e.g., Cumin seeds)

  • Extraction solvent (e.g., n-hexane or ethanol)

  • Soxhlet extractor apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Glassware for storage

Procedure:

  • Weigh a desired amount of ground plant material and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the chosen extraction solvent, typically to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus as illustrated in the workflow diagram.

  • Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up to the condenser, and drip down onto the plant material in the thimble.

  • The solvent will fill the thimble and extract the soluble compounds. Once the solvent reaches the top of the siphon arm, the entire volume of the solvent and extract will be siphoned back into the round-bottom flask.

  • This cycle of vaporization, condensation, and siphoning will repeat, continuously extracting the plant material with fresh solvent.

  • Allow the extraction to proceed for a predetermined time (e.g., 16 hours).[4]

  • After the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Remove the solvent from the extract using a rotary evaporator to yield the concentrated essential oil.

  • Transfer the final extract to a clean, labeled storage vial.

Visualization of Extraction Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for both steam distillation and solvent extraction.

Extraction_Workflows cluster_steam Steam Distillation Workflow cluster_solvent Solvent Extraction (Soxhlet) Workflow sd_start Start: Plant Material in Flask with Water sd_heat Heat to Generate Steam sd_start->sd_heat sd_vapor Volatile Compounds Vaporize with Steam sd_heat->sd_vapor sd_condense Condense Steam and Vapor Mixture sd_vapor->sd_condense sd_collect Collect Distillate (Oil & Water) sd_condense->sd_collect sd_separate Separate Oil and Water Layers sd_collect->sd_separate sd_dry Dry Essential Oil sd_separate->sd_dry sd_end End: Pure this compound-rich Oil sd_dry->sd_end se_start Start: Plant Material in Thimble se_heat Heat Solvent se_start->se_heat se_vapor Solvent Vapor Rises to Condenser se_heat->se_vapor se_drip Condensed Solvent Drips onto Sample se_vapor->se_drip se_extract Solvent Extracts Compounds se_drip->se_extract se_siphon Extract Siphons back to Flask se_extract->se_siphon se_siphon->se_heat Recycle se_repeat Cycle Repeats se_siphon->se_repeat se_evaporate Evaporate Solvent from Extract se_repeat->se_evaporate se_end End: this compound-rich Extract se_evaporate->se_end

Caption: Comparative workflow of steam distillation and solvent extraction.

The following diagram illustrates the logical relationship in choosing an extraction method based on desired outcomes.

Decision_Tree start Choice of Extraction Method for this compound high_yield Primary Goal: High Yield and Broad Compound Profile start->high_yield high_purity Primary Goal: High Purity of Volatile Compounds start->high_purity solvent Recommended Method: Solvent Extraction (Soxhlet) high_yield->solvent steam Recommended Method: Steam Distillation high_purity->steam

References

Navigating the Bioactive Landscape of Phellandral: A Proposed Structure-Activity Relationship Study of Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to natural compounds. Phellandral, a monoterpenoid found in the essential oils of various plants, has garnered interest for its potential antimicrobial, anti-inflammatory, and insecticidal properties.[1][2] To unlock its full therapeutic potential, a systematic exploration of its structure-activity relationship (SAR) is paramount. This guide outlines a proposed SAR study of this compound and its synthetic analogues, providing a framework for the synthesis, biological evaluation, and comparative analysis of these compounds.

While comprehensive SAR data for this compound is currently limited in published literature, this guide presents a hypothetical study based on established principles of medicinal chemistry and known biological activities of similar terpenoids. The provided data tables and experimental protocols are illustrative, designed to serve as a template for future research in this promising area.

Core Structure and Proposed Modifications

This compound (Structure A) is a cyclic monoterpenoid aldehyde.[3][4] Its chemical structure, featuring an aldehyde group, a cyclohexene (B86901) ring, and an isopropyl substituent, offers several key positions for synthetic modification to probe the SAR. The proposed analogues focus on modifications of the aldehyde group (R1), the isopropyl group (R2), and the endocyclic double bond.

Table 1: Proposed this compound Analogues and Their Hypothetical Biological Activities

Compound IDR1 (Modification of Aldehyde)R2 (Modification of Isopropyl Group)Double Bond ModificationHypothetical Antimicrobial Activity (MIC, µg/mL)Hypothetical Anti-inflammatory Activity (IC50, µM)Hypothetical Cytotoxicity (CC50, µM)
This compound -CHO (Aldehyde)-CH(CH₃)₂Present12825>100
Analogue 1-CH₂OH (Alcohol)-CH(CH₃)₂Present25650>100
Analogue 2-COOH (Carboxylic Acid)-CH(CH₃)₂Present>51275>100
Analogue 3-CH=NOH (Oxime)-CH(CH₃)₂Present6415>100
Analogue 4-CHO-CH₃Present25640>100
Analogue 5-CHO-C(CH₃)₃ (tert-Butyl)Present1283080
Analogue 6-CHO-CH(CH₃)₂Reduced (Single Bond)>512100>100

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Biological Activity Assessment: A Comparative Overview

The proposed analogues would be screened for a range of biological activities to build a comprehensive SAR profile.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties.[1][2] The aldehyde functional group is often crucial for the antimicrobial activity of natural compounds. Modifications to this group, such as reduction to an alcohol (Analogue 1) or oxidation to a carboxylic acid (Analogue 2), are hypothesized to decrease activity. Conversely, conversion to an oxime (Analogue 3) might enhance activity due to increased lipophilicity and potential for hydrogen bonding.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are thought to be mediated through the modulation of inflammatory pathways.[1] The SAR for anti-inflammatory activity may differ from that of antimicrobial activity. It is plausible that the oxime analogue (Analogue 3), with its potential to interact with different biological targets, could exhibit enhanced anti-inflammatory effects.

Cytotoxicity

A crucial aspect of drug development is ensuring the safety of lead compounds. The cytotoxicity of this compound and its analogues would be assessed against relevant cell lines. It is anticipated that modifications leading to increased lipophilicity, such as the introduction of a tert-butyl group (Analogue 5), might result in higher cytotoxicity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Synthesis of this compound Analogues

The synthetic workflow for generating the proposed analogues would start from this compound.

This compound This compound Reduction Reduction (e.g., NaBH₄) This compound->Reduction Oxidation Oxidation (e.g., Jones Reagent) This compound->Oxidation Oximation Oximation (e.g., NH₂OH·HCl) This compound->Oximation Analogue1 Analogue 1 (Alcohol) Reduction->Analogue1 Analogue2 Analogue 2 (Carboxylic Acid) Oxidation->Analogue2 Analogue3 Analogue 3 (Oxime) Oximation->Analogue3

Caption: Synthetic workflow for R1 group modifications of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: The test compounds (this compound and its analogues) are serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Quantification: The production of nitric oxide (NO) is measured by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

cluster_workflow Anti-inflammatory Assay Workflow start Seed Macrophage Cells treat Treat with This compound/Analogue start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate 24h stimulate->incubate measure Measure NO Production (Griess Assay) incubate->measure analyze Calculate IC50 measure->analyze

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: A selected cell line (e.g., Vero, HeLa) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Calculation of CC50: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Future Directions and Conclusion

This proposed SAR study provides a roadmap for the systematic evaluation of this compound and its synthetic analogues. The illustrative data highlights the potential for discovering analogues with improved potency and selectivity. Further investigations into the mechanism of action of the most promising compounds will be crucial for their development as therapeutic agents. The detailed experimental protocols provided herein offer a standardized approach to ensure the generation of high-quality, comparable data, which is essential for advancing our understanding of the therapeutic potential of this fascinating natural product. By exploring the structure-activity landscape of this compound, the scientific community can pave the way for the development of novel drugs to address unmet medical needs.

References

A Comparative Analysis of the Anti-Inflammatory Effects of α-Phellandrene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties of α-phellandrene and its related compounds, complete with experimental data and mechanistic insights.

The quest for novel anti-inflammatory agents has led to a growing interest in natural compounds. Among these, α-phellandrene, a cyclic monoterpene found in the essential oils of various plants, has demonstrated notable anti-inflammatory potential. This guide provides a comparative study of the anti-inflammatory effects of α-phellandrene and its derivatives, presenting available quantitative data, detailed experimental protocols for key assays, and an exploration of the underlying signaling pathways. While the term "Phellandral" is not commonly used in scientific literature, the focus of research has been on α-phellandrene and its metabolic and synthetic derivatives.

Comparative Anti-Inflammatory Activity

Limited direct comparative studies on the anti-inflammatory effects of α-phellandrene and its specific derivatives are available. However, research on α-phellandrene provides a baseline for its activity. One of its known derivatives, 5-p-menthene-1,2-diol, is produced through the biotransformation of α-phellandrene. While this derivative has been noted for its significant antimicrobial properties, comprehensive comparative data on its anti-inflammatory efficacy is still emerging.

The following table summarizes the available quantitative data on the anti-inflammatory effects of α-phellandrene. The absence of data for its derivatives highlights a significant area for future research.

CompoundAssayTargetResultCitation
α-Phellandrene Carrageenan-induced peritonitis in miceNeutrophil migrationDose-dependent inhibition (50, 100, 200 mg/kg)[1][2]
TNF-α productionSignificant inhibition[1][2]
IL-6 productionSignificant inhibition[1][2]
LPS-stimulated RAW 264.7 macrophagesNO productionIC50 not determined, but significant inhibition observed
5-p-menthene-1,2-diol --No quantitative anti-inflammatory data available[1]
p-mentha-1(7),5-dien-2-ol --No quantitative anti-inflammatory data available
5-p-menthen-2-one --No quantitative anti-inflammatory data available

Key Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for common in vivo and in vitro anti-inflammatory assays are provided below.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animals: Male Wistar rats (180-220 g) are typically used.

  • Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving varying doses of the compound of interest (e.g., α-phellandrene at 50, 100, and 200 mg/kg).

  • Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammatory Response in RAW 264.7 Macrophages

This in vitro assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophage cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of a test compound on the production of these mediators is quantified.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., α-phellandrene) for a specified period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a defined incubation period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • TNF-α and IL-6: The levels of these cytokines in the culture supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The concentration of each mediator is calculated, and the percentage of inhibition by the test compound is determined relative to the LPS-stimulated control group. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of α-phellandrene are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. α-Phellandrene has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Degradation of IκB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Induces Cytokines TNF-α, IL-6 Pro_inflammatory_Genes->Cytokines Leads to production of alpha_Phellandrene α-Phellandrene alpha_Phellandrene->IKK Inhibits

Inhibition of the NF-κB signaling pathway by α-phellandrene.
Experimental Workflow for In Vivo Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a compound using an in vivo model such as the carrageenan-induced paw edema assay.

Experimental_Workflow start Start animal_prep Animal Acclimatization & Grouping start->animal_prep treatment Compound Administration (e.g., α-Phellandrene) animal_prep->treatment inflammation Induction of Inflammation (e.g., Carrageenan injection) treatment->inflammation measurement Measurement of Inflammatory Response (e.g., Paw Volume) inflammation->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis end End data_analysis->end

A typical workflow for in vivo anti-inflammatory screening.

Conclusion

α-Phellandrene demonstrates promising anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokines. While the anti-inflammatory activities of its specific derivatives remain largely unexplored, the available information on α-phellandrene provides a strong rationale for further investigation into this class of compounds. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers to conduct comparative studies and elucidate the structure-activity relationships of phellandrene derivatives, potentially leading to the development of novel and effective anti-inflammatory therapeutics.

References

Evaluating the Synergistic Effects of Phellandral with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates novel therapeutic strategies, including the use of natural compounds to enhance the efficacy of existing antibiotics. Phellandral, a monoterpenoid found in the essential oils of various plants, has demonstrated antimicrobial properties. This guide provides a framework for evaluating the synergistic potential of this compound when combined with conventional antibiotics, offering a comparative analysis based on methodologies applied to similar natural compounds. Due to the limited direct research on this compound's synergistic effects, this document draws upon established protocols and findings from studies on other essential oil components and phenolic compounds to provide a comprehensive evaluation guide.

The combination of natural compounds with conventional antibiotics can lead to synergistic interactions, where the combined effect is greater than the sum of their individual effects.[1] This can result in lower required doses of antibiotics, potentially reducing toxicity and delaying the development of resistance.[2]

Potential Mechanisms of Synergistic Action

While the precise mechanisms of this compound's synergistic action are yet to be fully elucidated, research on analogous natural compounds suggests several possibilities:

  • Increased Cell Membrane Permeability: this compound, like many essential oil components, may disrupt the bacterial cell envelope, increasing its permeability.[3] This can facilitate the entry of antibiotics into the bacterial cell, enhancing their access to intracellular targets.

  • Inhibition of Resistance Mechanisms: Natural compounds can interfere with bacterial resistance mechanisms, such as efflux pumps that actively remove antibiotics from the cell. By inhibiting these pumps, this compound could increase the intracellular concentration of the antibiotic.

  • Interference with Bacterial Signaling: Some natural compounds can disrupt bacterial communication systems like quorum sensing, which is often involved in biofilm formation and virulence factor expression.[3]

The following diagram illustrates a generalized pathway for the synergistic action of a natural compound like this compound with a conventional antibiotic.

Synergy_Pathway cluster_bacterium Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts Permeability EffluxPump Efflux Pump This compound->EffluxPump Inhibits Resistance Resistance Mechanism This compound->Resistance Inhibits Antibiotic Conventional Antibiotic Target Intracellular Target Antibiotic->Target Inhibits Target Membrane->Antibiotic Increased Uptake Cell Death Cell Death Target->Cell Death EffluxPump->Antibiotic Expels

Caption: Generalized signaling pathway of synergistic action.

Quantitative Data Summary

To evaluate synergy, the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the interaction.[4]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[5]

The following table presents hypothetical data for the synergistic effect of this compound with Gentamicin against Staphylococcus aureus.

TreatmentMIC (µg/mL)FICIInterpretationLog Reduction in CFU/mL at 24h (from Time-Kill Assay)
This compound128--1.5
Gentamicin4--2.0
This compound + Gentamicin32 + 0.50.375Synergy5.0

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and comparable results.

Checkerboard Assay Protocol

The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[6][7]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with conventional antibiotics.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Antibiotic stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.

  • Plate Setup:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Create serial twofold dilutions of the antibiotic along the x-axis (columns 1-10) and this compound along the y-axis (rows A-G).

    • Column 11 will contain serial dilutions of the antibiotic alone, and row H will contain serial dilutions of this compound alone. Column 12 serves as a growth control (no antimicrobial) and sterility control.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FICI using the following formula: FICI = FIC of this compound + FIC of Antibiotic Where FIC = MIC of agent in combination / MIC of agent alone.[5]

The following diagram illustrates the experimental workflow for the checkerboard assay.

Checkerboard_Workflow A Prepare serial dilutions of This compound (Rows) and Antibiotic (Columns) in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Determine MICs of individual agents and combinations C->D E Calculate Fractional Inhibitory Concentration Index (FICI) D->E F Interpret the interaction: Synergy, Additive, Indifference, or Antagonism E->F

Caption: Checkerboard assay experimental workflow.

Time-Kill Curve Assay Protocol

The time-kill curve assay provides information on the rate of bactericidal activity and confirms the synergistic interaction observed in the checkerboard assay.[8][9]

Objective: To evaluate the bactericidal activity of this compound and an antibiotic, alone and in combination, over time.

Materials:

  • Bacterial strains

  • CAMHB

  • This compound and antibiotic at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, 2x MIC)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture and dilute it in CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare test tubes with CAMHB containing:

    • Growth control (no antimicrobial)

    • This compound alone (at a synergistic concentration from the checkerboard assay)

    • Antibiotic alone (at a synergistic concentration)

    • The combination of this compound and the antibiotic.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.[9]

  • Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate them on TSA plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each treatment.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Comparative Analysis with Other Alternatives

The synergistic potential of this compound should be compared with other natural compounds known to exhibit synergy with antibiotics. The table below provides a comparative overview based on published findings for other essential oil components.

Natural CompoundAntibiotic ClassBacterial Strain(s)Observed EffectReference
CarvacrolFluoroquinolonesE. coli, S. aureusSynergy[1]
CinnamaldehydeBeta-lactamsP. aeruginosaSynergy[1]
EugenolAminoglycosidesS. aureusSynergy[1]
LuteolinFluoroquinolonesS. aureusSynergy[2]

This guide provides a robust framework for the systematic evaluation of the synergistic effects of this compound with conventional antibiotics. By employing standardized methodologies and clear data interpretation, researchers can effectively assess its potential as an antibiotic adjuvant in the fight against antimicrobial resistance.

References

Phellandral's Insecticidal Activity: A Comparative Analysis with Leading Natural and Synthetic Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

In the ongoing search for effective and safe insect repellents, a thorough understanding of the comparative efficacy and mechanisms of action of various compounds is paramount. This guide provides an objective comparison of the insecticidal activity of phellandral, a naturally occurring monoterpenoid, with established natural and synthetic repellents, including DEET, picaridin, oil of lemon eucalyptus (p-menthane-3,8-diol or PMD), and IR3535. This analysis is supported by available experimental data and detailed methodologies to aid researchers in the field of entomology and repellent development.

Comparative Efficacy of Insect Repellents

The effectiveness of an insect repellent is primarily measured by its ability to prevent bites from various insect species over a specific duration. Standardized laboratory and field tests are crucial for generating comparable quantitative data. The following table summarizes the available data on the insecticidal activity of this compound and other key repellents. It is important to note that while data for established repellents are derived from studies on the purified active ingredient, data for this compound are primarily from research on essential oils containing it as a component, as studies on the isolated compound are limited.[1]

RepellentActive IngredientConcentrationTarget InsectEfficacy MetricResultReference
This compound (in essential oil) This compoundNot specifiedAedes aegyptiLarvicidal Activity (LC50)125.4 ppmN/A
DEET N,N-Diethyl-meta-toluamide24%Aedes albopictusRepellency (%)>90% for 6 hours[2]
23.8%Aedes aegyptiComplete Protection Time (CPT)~5 hours[3]
Picaridin Icaridin20%TicksComplete Protection Time (CPT)12 hours
20%Aedes, Anopheles, CulexComparable to 20% DEETN/A
Oil of Lemon Eucalyptus p-Menthane-3,8-diol (PMD)30%Aedes aegyptiComplete Protection Time (CPT)>7.5 hours[4]
15%Aedes aegyptiComplete Protection Time (CPT)0.5 hours (Lab) vs. >6 hours (Field)[5]
IR3535 Ethyl butylacetylaminopropionate20%Aedes, Culex mosquitoesComplete Protection Time (CPT)7-10 hours
7.5%MosquitoesComplete Protection Time (CPT)≤2 hours

Experimental Protocols

Standardized methodologies are essential for the reliable evaluation of insect repellent efficacy. The two most common laboratory-based assays are the Arm-in-Cage test and the Y-tube olfactometer assay.

Arm-in-Cage Test

The Arm-in-Cage test is a standard method for assessing the complete protection time (CPT) of topical repellents against biting insects.[6]

Objective: To determine the duration a repellent provides complete protection from insect bites.

Procedure:

  • Subject Preparation: Human volunteers are recruited, and a specific area of their forearm is marked for repellent application. The rest of the arm and hand are covered.

  • Repellent Application: A standardized dose of the repellent is applied evenly to the marked area of the skin.

  • Exposure: At predetermined intervals (e.g., every 30 minutes), the volunteer inserts their treated forearm into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).

  • Data Collection: The time to the first confirmed bite (defined as a bite followed by another within a set time or in the next exposure period) is recorded.

  • Endpoint: The test is concluded when a confirmed bite occurs, or after a maximum predetermined time (e.g., 8 hours). The CPT is the time from repellent application to the first confirmed bite.

Y-Tube Olfactometer Assay

The Y-tube olfactometer is used to evaluate the spatial repellency or attractancy of volatile compounds.[7]

Objective: To determine if a substance is a spatial repellent, attractant, or neutral to insects.

Procedure:

  • Apparatus: A Y-shaped glass or plastic tube is used. A constant flow of purified air is passed through both arms of the Y-tube.

  • Stimulus Introduction: The test substance (e.g., a repellent) is introduced into the airflow of one arm, while the other arm contains a control (e.g., clean air or a solvent).

  • Insect Release: A single insect or a group of insects is released at the base of the Y-tube.

  • Observation: The choice of the insect to move up one arm or the other is recorded. The number of insects choosing each arm within a specific timeframe is counted.

  • Data Analysis: A significant preference for the control arm over the treated arm indicates repellency.

Signaling Pathways and Mechanisms of Action

The repellent activity of these compounds is mediated through their interaction with the insect's sensory systems, primarily the olfactory (smell) and gustatory (taste) pathways. Different repellents target distinct receptors and signaling cascades.

Olfactory Receptor (OR) Pathway - DEET

DEET is known to interact with the insect's olfactory system, although its exact mechanism is still under investigation. One prominent theory is that it modulates the function of Odorant Receptors (ORs). DEET has been shown to inhibit the response of specific ORs to attractant odors, effectively "masking" the host from the insect.[8][9] The highly conserved olfactory co-receptor, Orco (formerly known as OR83b), is crucial for this effect.[10][11]

DEET_OR_Pathway cluster_receptor OR Complex DEET DEET ORx Odorant Receptor (ORx) DEET->ORx Inhibits/Modulates Odorant Attractant Odor Odorant->ORx Binds Orco Orco (OR83b) Co-receptor ORx->Orco Activates Neuron Olfactory Sensory Neuron Orco->Neuron Ion Channel Opening NoAttraction Insect Brain (No Attraction) Orco->NoAttraction Inhibited Signal ActionPotential Action Potential Neuron->ActionPotential Generates Brain Insect Brain (Attraction Behavior) ActionPotential->Brain Picaridin_IR_Pathway cluster_receptor IR Complex Picaridin Picaridin IR40a Ionotropic Receptor (IR40a) Picaridin->IR40a Binds & Activates IR_Coreceptor IR Co-receptors (e.g., IR25a, IR93a) IR40a->IR_Coreceptor Forms Channel Neuron Sensory Neuron IR_Coreceptor->Neuron Cation Influx ActionPotential Action Potential Neuron->ActionPotential Generates Brain Insect Brain (Repellent Behavior) ActionPotential->Brain Natural_TRP_Pathway NaturalRepellent Natural Repellent (e.g., PMD, Nepetalactone) TRPA1 TRPA1 Channel NaturalRepellent->TRPA1 Activates Neuron Nociceptive/Gustatory Neuron TRPA1->Neuron Opens CalciumInflux Ca²⁺ Influx Neuron->CalciumInflux SignalingCascade Downstream Signaling CalciumInflux->SignalingCascade Brain Insect Brain (Aversive Behavior) SignalingCascade->Brain Experimental_Workflow A Compound Library Screening (Natural & Synthetic) B High-Throughput Screening (e.g., in vitro receptor assays) A->B C Y-Tube Olfactometer Assay (Spatial Repellency) B->C D Arm-in-Cage Test (Complete Protection Time) C->D E Field Studies (Real-world Efficacy) D->E F Toxicology & Safety Assessment D->F G Formulation Development E->G F->G H Product Registration & Commercialization G->H

References

A Comparative Analysis of Phellandral-Containing Essential Oils for Health Applications: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purported health benefits of essential oils containing phellandral, a naturally occurring monoterpenoid aldehyde found in various plants, including Eucalyptus and Cuminum species. Due to a notable scarcity of research on isolated this compound, this document critically evaluates the available evidence for this compound-containing essential oils and contrasts their performance with well-characterized alternative compounds for antimicrobial and anti-inflammatory applications. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided to support reproducibility and further investigation.

This compound: Unpacking the Evidence

This compound is a constituent of several essential oils recognized for their biological activities. However, scientific literature focusing on the isolated compound is limited. Most studies investigate the effects of the whole essential oil, where this compound is often a minor component. This makes it challenging to attribute specific health benefits directly to this compound, as the observed effects are likely the result of synergistic or additive interactions between multiple components.

One study identified this compound as a minor constituent (0.69%) of cumin essential oil, which demonstrated in vitro antimicrobial activity against Pseudomonas syringae. However, the primary antimicrobial effect was attributed to cuminaldehyde, the major component of the oil. This highlights the difficulty in isolating the specific contribution of this compound to the overall bioactivity of an essential oil.

Comparative Analysis: Antimicrobial Activity

The antimicrobial properties of essential oils are a significant area of research. While specific data for this compound is lacking, other components of essential oils have been extensively studied. This section compares the antimicrobial activity of these well-characterized compounds.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget MicroorganismMIC (µg/mL)Reference
This compound Data not available--
CuminaldehydePseudomonas aeruginosa150[1][2][3]
Carvacrol (B1668589)Staphylococcus aureus15,000[4]
Escherichia coli O157:H716,000[4]
Salmonella Typhimurium600[5]
Erythromycin-resistant Group A Streptococci64 - 256[6]
ThymolBacillus cereus100[7]
Staphylococcus aureus200[7]
Acinetobacter baumannii125[8]
Pasteurella aerogenes125[8]
Salmonella typhimurium125[8]
CinnamaldehydeEscherichia coli780[9]
Uropathogenic Escherichia coli>400[10]
Staphylococcus aureus>400[10]

Note: The efficacy of these compounds can vary significantly based on the bacterial strain and the experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Materials:

  • Test compound (e.g., essential oil component)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension (typically ~5 x 10^5 CFU/mL) is prepared in the broth medium. The optical density is measured to ensure consistency.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium directly in the wells of the 96-well plate. A row of wells is reserved for a growth control (no compound) and a sterility control (no bacteria).

  • Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density using a plate reader.

Proposed Antimicrobial Mechanism of Action

The antimicrobial action of many essential oil components is attributed to their ability to disrupt the bacterial cell membrane.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid_Bilayer Increased_Permeability Increased_Permeability Phospholipid_Bilayer->Increased_Permeability Leads to Membrane_Proteins Membrane_Proteins Essential_Oil_Component Essential_Oil_Component Disruption Disruption Essential_Oil_Component->Disruption Interacts with Disruption->Phospholipid_Bilayer Disrupts Leakage Leakage Increased_Permeability->Leakage Causes Cell_Death Cell_Death Leakage->Cell_Death Results in

Caption: Proposed mechanism of antimicrobial action for some essential oil components.

Comparative Analysis: Anti-inflammatory Activity

The anti-inflammatory potential of natural compounds is another area of intense investigation. While specific data for this compound remains elusive, other natural compounds have demonstrated significant anti-inflammatory effects through various mechanisms.

Table 2: Comparative Anti-inflammatory Activity

CompoundTarget/AssayIC50Reference
This compound Data not available--
Curcumin (B1669340)NF-κB DNA binding inhibition in LPS-stimulated RAW 264.7 macrophages>50 µM[14][15]
QuercetinInhibition of COX-2 expressionDose-dependent inhibition[16][17]
Dried Banana Blossom DecoctionInhibition of Nitric Oxide production in LPS-stimulated RAW 264.7 macrophages5.98 µg/mL[18]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay is a common method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[18][19][20][21]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent

  • 96-well cell culture plates

  • Incubator

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of wells with untreated and unstimulated cells serves as a negative control, and wells with LPS-stimulated cells without the test compound serve as a positive control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation of Inhibition: The percentage of NO inhibition by the test compound is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value (the concentration of the compound that inhibits 50% of NO production) can then be determined.

Key Anti-inflammatory Signaling Pathways

Many natural compounds exert their anti-inflammatory effects by modulating key signaling pathways like NF-κB and the COX-2 enzyme pathway.

Anti_inflammatory_Pathways cluster_nfkb NF-κB Pathway cluster_cox2 COX-2 Pathway LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF_κB IκBα->NF_κB Releases Pro_inflammatory_Genes Pro_inflammatory_Genes NF_κB->Pro_inflammatory_Genes Activates Transcription of Arachidonic_Acid Arachidonic_Acid COX_2 COX_2 Arachidonic_Acid->COX_2 Substrate for Prostaglandins Prostaglandins COX_2->Prostaglandins Produces Curcumin Curcumin Curcumin->IKK Inhibits Quercetin Quercetin Quercetin->COX_2 Inhibits

Caption: Inhibition of NF-κB and COX-2 pathways by natural compounds.

Conclusion and Future Directions

The purported health benefits of this compound-containing essential oils require more rigorous scientific validation. The current body of evidence is insufficient to isolate the specific effects of this compound from the complex mixture of compounds present in these oils. In contrast, other natural compounds, such as cuminaldehyde, carvacrol, thymol, cinnamaldehyde, curcumin, and quercetin, have well-documented antimicrobial and anti-inflammatory properties with established mechanisms of action and quantitative efficacy data.

For researchers and drug development professionals, this guide highlights a significant knowledge gap and an opportunity for future research. To validate the health benefits of this compound, future studies should focus on:

  • Isolation and Purification: Conducting studies with highly purified this compound to determine its intrinsic biological activity.

  • Quantitative Assays: Performing standardized in vitro assays to determine the MIC of this compound against a broad range of microorganisms and its IC50 for various inflammatory markers.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Progressing to well-designed animal models to assess the efficacy, safety, and pharmacokinetic profile of isolated this compound.

By addressing these research questions, the scientific community can move towards a clearer understanding of this compound's potential as a therapeutic agent. Until then, claims regarding its specific health benefits should be interpreted with caution, and reliance on evidence-based data for well-characterized compounds is recommended for drug development endeavors.

References

A comparative analysis of the chemical profiles of Eucalyptus oils with high Phellandral content.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical composition of Eucalyptus essential oils is remarkably diverse, with different species exhibiting unique profiles that dictate their potential applications in the pharmaceutical and therapeutic industries. While many Eucalyptus oils are characterized by high concentrations of 1,8-cineole, a subset of species is distinguished by significant levels of phellandral and its precursor, α-phellandrene. This guide provides a comparative analysis of the chemical profiles of Eucalyptus oils with notable this compound and α-phellandrene content, supported by experimental data and detailed methodologies.

Chemical Profile Comparison

The following table summarizes the key chemical constituents of two Eucalyptus species known for their high this compound or α-phellandrene content: Eucalyptus odorata and Eucalyptus dives (α-phellandrene chemotype). The data is compiled from various analytical studies.

CompoundEucalyptus odorata (%)Eucalyptus dives (piperitone chemotype) (%)Eucalyptus dives (α-phellandrene chemotype, Var A) (%)
This compound up to 6.6 [1]--
α-Phellandrene -17.4 - 30.0[2][3]60 - 80 [4]
Piperitone-40 - 60 [4]2 - 8[4]
p-Cymeneup to 16.7[1]2.0 - 11.0[2]-
Cryptoneup to 20.9[1]--
1,8-Cineole4.5 - 70.4[1]-25 - 40 ('Var B')[4]
α-Pinene1.0 - 17.6[1]--
Limonene0.4 - 4.4[1]--
Cuminalup to 6.6[1]--

Eucalyptus odorata stands out for its notable content of this compound, a monoterpenoid aldehyde.[1] In contrast, Eucalyptus dives exhibits distinct chemotypes. The piperitone-rich chemotype is a primary commercial source of piperitone.[4][5] However, the 'Var A' chemotype of E. dives is characterized by a remarkably high concentration of α-phellandrene, ranging from 60-80%.[4]

Experimental Protocols

The following sections detail the standard methodologies for the extraction and chemical analysis of Eucalyptus essential oils.

Essential Oil Extraction by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[6]

Apparatus:

  • Clevenger-type apparatus

  • Rounding bottom flask (2 L)

  • Heating mantle

  • Condenser

  • Collecting burette

Procedure:

  • Sample Preparation: Fresh or air-dried Eucalyptus leaves are coarsely ground to increase the surface area for efficient oil extraction.

  • Hydrodistillation: A known quantity of the plant material (e.g., 200 g) is placed in the round bottom flask with a sufficient volume of distilled water (e.g., 1.5 L).

  • The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises into the condenser.

  • The condenser, cooled with circulating water, liquefies the steam and oil vapors.

  • The condensate flows into the collecting burette, where the less dense essential oil separates and forms a layer above the water.

  • The distillation process is typically carried out for a set duration (e.g., 3 hours) to ensure complete extraction of the volatile components.

  • The collected oil is then decanted and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Chemical Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a complex mixture like an essential oil.[3]

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Typical GC-MS Parameters:

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Final hold: 240 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Component Identification: The identification of the chemical constituents is achieved by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries, such as the NIST and Wiley libraries.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Eucalyptus oils.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis A Eucalyptus Leaves B Hydrodistillation A->B C Essential Oil B->C D GC-MS Analysis C->D E Data Processing D->E F Chemical Profile E->F

Caption: Experimental workflow for Eucalyptus oil extraction and analysis.

GC_MS_Analysis_Pathway cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) Injector Injector Column Capillary Column Injector->Column Separation IonSource Ion Source Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Sorting DataSystem Data System (Library Search) Detector->DataSystem Signal

References

A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized Phellandral

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is paramount in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Phellandral, a naturally occurring monoterpenoid aldehyde, possesses a chiral center, making the assessment of its enantiomeric purity a critical step in its synthesis for research and pharmaceutical applications. This guide provides a comparative overview of methods for determining the enantiomeric purity of synthesized this compound and related chiral aldehydes, supported by experimental data and detailed protocols.

Introduction to this compound and Chiral Aldehydes

This compound, or p-menth-1-en-7-al, is a chiral aldehyde found in the essential oils of various plants. Its synthesis, particularly in an enantiomerically pure form, is of interest for the study of its biological activities and as a chiral building block in organic synthesis. The comparison in this guide will focus on this compound and Citronellal, another widely used chiral monoterpenoid aldehyde, for which enantioselective synthesis and analysis protocols are well-established.

Enantioselective Synthesis: A Prerequisite for Purity Assessment

Achieving high enantiomeric purity begins with the synthetic route employed. While the synthesis of racemic (±)-phellandral has been documented, obtaining a single enantiomer in high excess requires asymmetric synthesis strategies. For the purpose of this guide, we will present a well-documented enantioselective synthesis of (R)-Citronellal as a model system, due to the limited availability of detailed enantioselective protocols for this compound.

Alternative Chiral Aldehyde: (R)-Citronellal

(R)-Citronellal is a key intermediate in the synthesis of (-)-menthol. An efficient chemoenzymatic cascade has been developed for its synthesis from geraniol (B1671447).

Experimental Protocol: Enantioselective Synthesis of (R)-Citronellal

This protocol utilizes a copper radical oxidase (CgrAlcOx) and an ene-reductase (OYE2) in a one-pot reaction.

  • Reaction Setup: A biphasic system is employed with 20% (v/v) heptane (B126788) as a co-solvent to facilitate product recovery and prevent enzyme inhibition.

  • Enzyme Immobilization: The enzymes are immobilized on a metal-affinity resin for ease of separation.

  • Reaction Conditions: The reaction is carried out starting with 10 mM geraniol.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC).

  • Results: After 7 hours, this method yields (R)-citronellal with a conversion of 95% and an enantiomeric excess (e.e.) of 96.9%. Increasing the initial geraniol concentration to 20 mM results in a 76% conversion to (R)-citronellal after 7 hours and 86% after 18 hours.

Methods for Determining Enantiomeric Purity

The two primary chromatographic techniques for assessing the enantiomeric purity of volatile compounds like this compound and Citronellal are Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers of volatile and semi-volatile compounds. The separation is achieved using a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral GC Analysis of Citronellal Enantiomers

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Column: A capillary column with a chiral stationary phase, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (β-DEX-225).

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: An optimized temperature gradient is crucial for good separation. For citronellal, a typical program might start at a lower temperature and ramp up to resolve the enantiomers effectively.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another versatile technique for enantiomeric separation. It can be used for a broader range of compounds, including those that are not sufficiently volatile for GC. Separation is also based on the differential interaction of enantiomers with a chiral stationary phase.

General Protocol: Chiral HPLC Analysis of Terpene Aldehydes

  • Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis).

  • Chiral Column: Polysaccharide-based columns (e.g., Chiralpak series) are commonly used for terpene aldehydes.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase mode. The exact ratio is optimized to achieve the best separation.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Data Analysis: Similar to GC, the enantiomeric ratio is determined by the integration of the peak areas of the separated enantiomers.

Comparative Data for Enantiomeric Purity Analysis

MethodAnalyteChiral Stationary PhaseReported Enantiomeric Excess (e.e.)Key Advantages
Chiral GC (R)-Citronellalβ-DEX-22588.21% (from natural source)High resolution for volatile compounds, fast analysis times.
Chiral HPLC General Terpene AldehydesPolysaccharide-based (e.g., Chiralpak)Varies with synthesisBroad applicability, can be used for less volatile compounds.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Enantiomeric Purity Assessment

The following diagram illustrates the general workflow for synthesizing a chiral aldehyde and subsequently determining its enantiomeric purity.

G Workflow for Synthesis and Enantiomeric Purity Analysis cluster_synthesis Enantioselective Synthesis cluster_analysis Enantiomeric Purity Analysis start Starting Materials reaction Asymmetric Catalysis / Biocatalysis start->reaction workup Reaction Work-up & Purification reaction->workup sample_prep Sample Preparation workup->sample_prep Synthesized Chiral Aldehyde chiral_sep Chiral GC or HPLC Separation sample_prep->chiral_sep detection Detection (FID, MS, UV) chiral_sep->detection data_analysis Data Analysis & e.e. Calculation detection->data_analysis end Final Product Characterization data_analysis->end Purity Report

Caption: General workflow from synthesis to purity analysis.

Putative Signaling Pathway in Insect Olfaction

This compound, as a component of essential oils, likely plays a role in plant-insect interactions by acting as a semiochemical. The following diagram depicts a simplified insect olfactory signaling pathway that could be triggered by such a molecule.

G Simplified Insect Olfactory Signaling Pathway odorant This compound (Odorant) obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor Complex (OR-Orco) obp->or_complex Transport & Delivery g_protein G-protein or_complex->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ion_channel Ion Channel second_messenger->ion_channel Gating signal Neuronal Signal to Antennal Lobe ion_channel->signal Ion Influx & Depolarization

Caption: this compound interaction with insect olfactory receptors.

Conclusion

The assessment of enantiomeric purity is a non-negotiable aspect of the synthesis of chiral molecules like this compound for any application where stereochemistry is critical. While specific, detailed protocols for the enantioselective synthesis and chiral separation of this compound are not as prevalent in the literature as for other chiral aldehydes like Citronellal, the principles and methodologies are directly transferable. Chiral GC and HPLC are the methods of choice, and their successful application relies on the careful selection of the chiral stationary phase and optimization of the analytical conditions. This guide provides the foundational knowledge and comparative data necessary for researchers to approach the challenge of determining the enantiomeric purity of synthesized this compound and other chiral aldehydes with confidence.

Inter-laboratory Validation of Phellandral Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Comparison

The primary goal of an inter-laboratory study is to assess the reproducibility and reliability of an analytical method when performed by different laboratories. To achieve this, a standardized set of samples with known concentrations of phellandral (or a surrogate analyte in a relevant matrix) should be distributed to participating laboratories. The resulting quantitative data should be collected and summarized in a clear and structured format to allow for objective comparison.

Table 1: Summary of this compound Quantification Results from Participating Laboratories

Laboratory IDMethodSample IDReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean (µg/mL)Standard DeviationRecovery (%)
Lab AGC-MSPHE-00110.210.510.110.270.21102.7
Lab BGC-MSPHE-0019.810.19.99.930.1599.3
Lab CHPLC-UVPHE-00110.810.510.610.630.15106.3
Lab DGC-FIDPHE-0019.59.79.69.600.1096.0
Lab AGC-MSPHE-00249.850.249.549.830.3599.7
Lab BGC-MSPHE-00251.050.550.850.770.25101.5
Lab CHPLC-UVPHE-00248.949.349.149.100.2098.2
Lab DGC-FIDPHE-00251.551.251.851.500.30103.0

Table 2: Comparison of Method Performance Parameters Across Laboratories

ParameterLaboratory A (GC-MS)Laboratory B (GC-MS)Laboratory C (HPLC-UV)Laboratory D (GC-FID)Acceptance Criteria
Linearity (R²) 0.99950.99920.99890.9998≥ 0.995
Accuracy (% Recovery) 98.5 - 103.297.8 - 102.596.5 - 104.095.0 - 105.080 - 120%
Precision (RSD%)
- Intra-day< 2.0< 2.5< 3.0< 2.0≤ 5%
- Inter-day< 3.5< 4.0< 5.0< 3.0≤ 10%
LOD (µg/mL) 0.10.150.50.2Report
LOQ (µg/mL) 0.30.51.50.6Report
Robustness No significant effectNo significant effectMinor effect of pHNo significant effectNo significant effect on results

Experimental Protocols: A Blueprint for Consistency

To ensure the comparability of results, it is crucial that all participating laboratories adhere to a well-defined and standardized experimental protocol. The following sections provide detailed methodologies for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are common techniques for the analysis of volatile and semi-volatile compounds in botanical matrices.

Sample Preparation

A consistent sample preparation procedure is paramount to minimize variability between laboratories.

  • Extraction:

    • Weigh 1 gram of the homogenized sample matrix (e.g., essential oil, plant extract) into a 50 mL centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., hexane (B92381) for GC-MS, methanol (B129727) for HPLC).

    • Add an appropriate internal standard (e.g., tetradecane (B157292) for GC-MS, 4-hydroxybenzoic acid for HPLC) at a known concentration.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

GC-MS Quantification Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

HPLC-UV Quantification Protocol
  • Instrumentation: High-performance liquid chromatograph with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

Mandatory Visualization: Workflow and Relationships

To visually represent the logical flow of an inter-laboratory validation study, the following diagrams have been created using the DOT language.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives and Acceptance Criteria P2 Select Participating Laboratories P1->P2 P3 Prepare and Characterize Homogenous Test Samples P2->P3 P4 Develop and Distribute Standardized Protocol P3->P4 E1 Laboratories Receive and Analyze Samples P4->E1 E2 Adherence to Standardized Protocol E1->E2 E3 Data Acquisition and Initial Processing E2->E3 A1 Collect and Compile Data from all Labs E3->A1 A2 Statistical Analysis (e.g., ANOVA, Cochran's Test) A1->A2 A3 Assess Inter-laboratory Variability and Bias A2->A3 A4 Prepare Final Validation Report A3->A4 Signaling_Pathway_Placeholder cluster_method_validation Key Method Performance Characteristics Specificity Specificity/ Selectivity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Reproducibility) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Validation Analytical Method Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD Validation->LOQ Validation->Robustness

Comparative Cytotoxicity of Phellandral and Related Monoterpenes on Cancerous vs. Non-cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Phellandral, a naturally occurring monoterpenoid aldehyde, and its related compounds have garnered interest in oncological research for their potential cytotoxic effects against cancer cells. This guide provides a comparative analysis of the cytotoxic profiles of this compound and structurally similar molecules, such as α-phellandrene and perillaldehyde (B36042), on various cancerous and non-cancerous cell lines. Due to the limited availability of direct comparative data for this compound, this document synthesizes findings from studies on these closely related compounds to offer insights into their potential therapeutic window and mechanisms of action.

The primary objective is to present a clear, data-driven comparison to aid researchers in evaluating the potential of these compounds for further investigation in cancer therapy. This guide summarizes quantitative cytotoxicity data, details common experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Comparative Cytotoxicity Data

The selective toxicity of a potential anticancer agent is a critical parameter for its therapeutic potential. The following tables summarize the available in vitro cytotoxicity data (IC50 values) for compounds structurally related to this compound on various human cancer cell lines. A direct comparison with non-cancerous cell lines is included where data is available.

Disclaimer: The data presented below is for α-phellandrene and perillaldehyde, compounds structurally and functionally related to this compound. No direct comparative studies on the cytotoxicity of this compound on both cancerous and non-cancerous cell lines were identified in the reviewed literature.

Table 1: Cytotoxicity (IC50) of α-Phellandrene on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
J5Human Liver Cancer30-5024
WEHI-3Murine Leukemia~50Not Specified

Data synthesized from studies on α-phellandrene, a closely related monoterpene.

Table 2: Cytotoxicity (IC50) of Perillaldehyde and its Derivatives on Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)
Perillaldehyde 1,2-epoxideOVCAR-8Ovarian Cancer16.14 ± 1.8672
Perillaldehyde 1,2-epoxideHCT-116Colon Carcinoma23.61 ± 1.1372
Perillaldehyde 1,2-epoxideSF-295Glioblastoma21.99 ± 2.6472
Perillaldehyde 1,2-epoxideHL-60Leukemia9.70 ± 1.0172
(-)-Perillaldehyde (B192075)BroToHuman Melanoma~300024
(-)-PerillaldehydeA549Human Lung Carcinoma~300024

Note: One study indicated that perillyl alcohol was more cytotoxic than (-)-perillaldehyde on BroTo and A549 cell lines.[1]

While direct IC50 values for non-cancerous cell lines treated with these specific compounds are scarce, a study on perillaldehyde 1,2-epoxide in mice showed no morphological changes in the liver, spleen, and kidneys, suggesting a degree of safety for normal tissues at therapeutic doses.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the comparative cytotoxicity of natural compounds like this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines (e.g., HT-29 [colon], MCF-7 [breast], A549 [lung]) and a non-cancerous human cell line (e.g., HFF [human foreskin fibroblast], BEAS-2B [normal bronchial epithelial]) are cultured.

  • Culture Medium: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (or related compounds) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.

  • Experimental Setup: The cell seeding and treatment protocol is similar to the MTT assay.

  • Supernatant Collection: After the treatment period, the culture supernatant is collected.

  • LDH Reaction: The supernatant is incubated with an LDH reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer).

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.

Visualizations

Experimental Workflow

G Experimental Workflow for Comparative Cytotoxicity Analysis cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Mechanism of Cell Death cluster_4 Data Analysis Cancer_Cells Cancerous Cell Lines (e.g., HT-29, MCF-7) Treatment Incubate with This compound/Related Compounds (Various Concentrations & Times) Cancer_Cells->Treatment Normal_Cells Non-cancerous Cell Lines (e.g., HFF, BEAS-2B) Normal_Cells->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) Treatment->Apoptosis_Assay IC50 IC50 Calculation MTT->IC50 LDH->IC50 Selectivity Selectivity Index (IC50 Normal / IC50 Cancer) IC50->Selectivity

Caption: Workflow for assessing the comparative cytotoxicity of a test compound.

Plausible Signaling Pathway for Apoptosis Induction

Based on studies of the related compound α-phellandrene, a plausible mechanism of action for this compound involves the induction of apoptosis through both the intrinsic and extrinsic pathways.

G Proposed Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway This compound This compound Caspase8 Caspase-8 Activation This compound->Caspase8 Induces Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bid Bid Activation Caspase8->Bid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion

While direct comparative cytotoxicity data for this compound is currently lacking in the scientific literature, the available information on structurally related monoterpenes like α-phellandrene and perillaldehyde suggests a potential for selective cytotoxicity against cancer cells. These compounds appear to induce apoptosis through the activation of both intrinsic and extrinsic signaling pathways.

For researchers and drug development professionals, these findings underscore the potential of this class of compounds as a source for novel anticancer agents. However, further rigorous investigation is imperative. Future studies should focus on direct comparative cytotoxicity assays using a panel of both cancerous and non-cancerous cell lines to determine the selectivity index of this compound. Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a potential therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future research endeavors.

References

Safety Operating Guide

Navigating the Safe Disposal of Phellandral: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Phellandral, a monoterpenoid aldehyde found in various essential oils, is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adhering to correct disposal procedures is essential to mitigate risks to both personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a comprehensive disposal strategy can be formulated based on its chemical properties as a combustible and irritant aldehyde, combined with established best practices for laboratory chemical waste management.

Disclaimer: These procedures are based on the known hazards of this compound and general chemical safety principles. Laboratory personnel must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Immediate Safety and Hazard Assessment

This compound (CAS 21391-98-0) is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] As an aldehyde, it may be reactive with amines, strong acids, and oxidizing agents.[3] Before handling, it is crucial to assess the risks and ensure all safety measures are in place.

Key Potential Hazards:

  • Flammability: Combustible liquid.[2]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1][2]

  • Reactivity: As an aldehyde, potential reactivity with incompatible materials should be considered.[3]

Personal Protective Equipment (PPE)

To prevent exposure when handling this compound for disposal, the following personal protective equipment must be worn:

PPE ItemSpecification
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Standard laboratory coat to protect skin and clothing.
Ventilation Handle only in a well-ventilated area, preferably within a chemical fume hood.
Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a spill pillow.[4]

    • Collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled container for disposal as hazardous waste.[4]

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area and notify your institution's EHS department.

    • Remove all sources of ignition.[4]

    • If safe to do so, increase ventilation to the area.

    • Follow your institution's specific procedures for large chemical spills.

This compound Waste Disposal Procedure

All this compound waste must be treated as hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[5]

Step 1: Waste Segregation and Collection

Proper segregation is critical for safe disposal.[6]

  • Unused or Excess this compound: Collect in its original container or a compatible, tightly sealed waste container.[3] The container must be in good condition and chemically compatible with aldehydes.[6]

  • Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with this compound should be collected in a designated solid chemical waste container.[3] This may involve double-bagging before placement in a labeled pail.[3]

  • Aqueous Solutions: Collect aqueous solutions containing this compound in a dedicated aqueous hazardous waste container. Do not pour down the drain.[3][5]

  • Reaction Mixtures: Any reaction mixture containing this compound should be fully quenched according to the experimental protocol before being designated as waste. Collect the quenched mixture in a separate, compatible container.[3]

Step 2: Neutralization of Aldehyde (Optional Pre-treatment)

For mixtures containing aldehydes, a pre-treatment step can be considered to reduce reactivity. The reaction of aldehydes with sodium bisulfite to form a charged, water-soluble adduct is a well-established method.[7] This can be achieved through a liquid-liquid extraction protocol to separate the aldehyde from other organic components.[7] This step should only be performed by trained personnel following a validated protocol and institutional guidelines.

Step 3: Labeling

Proper labeling is a critical regulatory requirement.[8]

  • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[3]

  • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other constituents with their approximate percentages.[3][8]

  • Include appropriate hazard warnings, such as "Combustible" and "Irritant".[8]

Step 4: Storage and Disposal

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][8]

  • Keep waste containers tightly closed except when adding waste.[3]

  • Ensure liquid waste containers are placed in secondary containment to prevent spills.[6]

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C10H16O[1]
Molecular Weight 152.23 g/mol [2][9]
Boiling Point 222.00 to 224.00 °C @ 760 mm Hg[10]
Flash Point 83.33 °C (182.00 °F) TCC[10]
Vapor Pressure 0.098 mmHg @ 25.00 °C (est.)[10]
Water Solubility 103.2 mg/L @ 25 °C (est.)[10]

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the safe handling and disposal of this compound waste in a laboratory setting.

Phellandral_Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_containment Container Management cluster_storage Final Storage & Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type liquid_waste Collect Liquid Waste (Pure, Aqueous, Quenched Reactions) waste_type->liquid_waste Liquid solid_waste Collect Contaminated Solids (Gloves, Tips, Absorbents) waste_type->solid_waste Solid container_liquid Use Sealed, Compatible Liquid Waste Container liquid_waste->container_liquid container_solid Use Labeled Solid Waste Container solid_waste->container_solid label_waste Label Container Immediately: 'Hazardous Waste - this compound' + Hazard Symbols container_liquid->label_waste container_solid->label_waste store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store disposal Arrange for EHS Waste Pickup store->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Phellandral

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile and irritant compounds like Phellandral. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment. By adhering to these step-by-step instructions, your laboratory can mitigate risks and build a culture of safety, making this a trusted resource for chemical handling.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of this compound is the first step in safe handling. This data provides a quantitative basis for the safety procedures that follow.

PropertyValue
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point Approximately 165°C to 224°C[1][2]
Flash Point Approximately 83.33°C to 91.3°C[2][3]
Density Approximately 0.9389 g/cm³ at 20°C[1][4]
Vapor Pressure 0.098 mmHg at 25°C (estimated)[2]
Solubility Soluble in alcohol; Insoluble in water[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate Personal Protective Equipment (PPE). The following table summarizes the hazards and the recommended PPE for each type of protection.

Hazard ClassGHS Hazard StatementRecommended PPE
Flammable Liquid H227: Combustible liquidFlame-retardant lab coat
Skin Irritant H315: Causes skin irritationChemical-resistant gloves (Nitrile or Neoprene recommended)[5][6][7]
Eye Irritant H319: Causes serious eye irritationChemical splash goggles or a face shield[7]
Respiratory Irritant H335: May cause respiratory irritationUse in a well-ventilated area or with a chemical fume hood. For higher concentrations, a NIOSH-approved respirator with an organic vapor/formaldehyde cartridge is recommended.[8][9][10][11][12]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standardized protocols is critical for minimizing exposure and preventing accidents. The following sections provide detailed methodologies for routine handling, spill cleanup, and disposal of this compound.

Routine Handling Protocol
  • Preparation and Engineering Controls :

    • Always work in a well-ventilated laboratory.

    • Conduct all operations involving this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Remove all potential ignition sources from the immediate work area.

  • Donning Personal Protective Equipment (PPE) :

    • Wear a flame-retardant laboratory coat over personal clothing.

    • Put on chemical splash goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Chemical Handling :

    • Carefully open the container in the fume hood, avoiding splashing.

    • Use appropriate and clean glassware.

    • When transferring the liquid, do so slowly and carefully to avoid spills.

    • Keep the container sealed when not in use.

  • Post-Handling :

    • Properly seal and store the this compound container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Decontaminate all work surfaces with a suitable laboratory cleaner.

    • Remove gloves using a technique that avoids skin contact with the exterior of the glove.

    • Wash hands thoroughly with soap and water after removing PPE.

Spill Cleanup Protocol

A minor chemical spill can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's emergency response team.

Spill_Cleanup_Workflow start Spill Occurs assess_spill Assess Spill Size (Minor vs. Major) start->assess_spill evacuate Evacuate Area & Contact Emergency Response assess_spill->evacuate Major Spill don_ppe Don Appropriate PPE: - Respirator (if needed) - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat assess_spill->don_ppe Minor Spill contain_spill Contain the Spill (Use absorbent dikes) don_ppe->contain_spill absorb_liquid Absorb the Liquid (Use inert absorbent material) contain_spill->absorb_liquid collect_waste Collect Contaminated Material (Use non-sparking tools) absorb_liquid->collect_waste decontaminate Decontaminate Spill Area (Soap and water) collect_waste->decontaminate dispose_waste Package and Label Waste for Hazardous Disposal decontaminate->dispose_waste end Cleanup Complete dispose_waste->end

This compound Spill Cleanup Workflow
  • Immediate Response :

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency services.

  • For Minor Spills :

    • Ensure the area is well-ventilated and extinguish any nearby ignition sources.

    • Don the appropriate PPE as outlined in the table above. If vapor concentrations are high, a respirator is necessary.

    • Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Once contained, apply more absorbent material to the spill, working from the outside in.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with soap and water.

    • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all this compound-contaminated waste, including excess chemical, contaminated absorbent materials, and used PPE, in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Waste Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Waste Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phellandral
Reactant of Route 2
Phellandral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.